molecular formula C6H9NO4 B115364 2-Amino-2-ethenylbutanedioic acid CAS No. 152884-33-8

2-Amino-2-ethenylbutanedioic acid

カタログ番号: B115364
CAS番号: 152884-33-8
分子量: 159.14 g/mol
InChIキー: WQPLSQDEIRSLAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-2-ethenylbutanedioic acid, also known as 2-Amino-2-ethenylbutanedioic acid, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-ethenylbutanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-ethenylbutanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

152884-33-8

分子式

C6H9NO4

分子量

159.14 g/mol

IUPAC名

2-amino-2-ethenylbutanedioic acid

InChI

InChI=1S/C6H9NO4/c1-2-6(7,5(10)11)3-4(8)9/h2H,1,3,7H2,(H,8,9)(H,10,11)

InChIキー

WQPLSQDEIRSLAD-UHFFFAOYSA-N

SMILES

C=CC(CC(=O)O)(C(=O)O)N

正規SMILES

C=CC(CC(=O)O)(C(=O)O)N

同義語

Aspartic acid, 2-ethenyl-

製品の起源

United States
Foundational & Exploratory

A Prospective Guide to the Synthesis and Characterization of 2-Amino-2-ethenylbutanedioic Acid: A Novel Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide presents a forward-looking exploration into the synthesis and characterization of 2-Amino-2-ethenylbutanedioic acid, a novel, non-proteinogenic α-amino acid. While direct literature for this specific molecule is not currently available, its structural features—a succinic acid backbone with both an amino and a vinyl group at the α-carbon—suggest its potential as a valuable building block in medicinal chemistry and drug development.[1] This document provides a proposed synthetic pathway, detailed protocols for its characterization using modern analytical techniques, and a discussion of its potential applications. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Introduction: The Rationale for 2-Amino-2-ethenylbutanedioic Acid

α-Vinylic amino acids, characterized by a carbon-carbon double bond attached directly to the α-carbon, are a class of compounds with significant biological activity.[2][3] They can act as irreversible enzyme inhibitors or constrained mimics of natural amino acid transition states.[2][4] The introduction of a vinyl group onto the butanedioic acid (succinic acid) scaffold at the α-amino position is hypothesized to create a conformationally restricted analog of glutamate or aspartate. This structural constraint, coupled with the reactivity of the vinyl group, makes 2-Amino-2-ethenylbutanedioic acid a compelling target for synthesis and evaluation in areas such as neuroscience, oncology, and metabolic disorders.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the de novo synthesis and rigorous characterization of this promising, yet underexplored, molecule.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Amino-2-ethenylbutanedioic acid can be envisioned starting from diethyl 2-oxosuccinate. The proposed multi-step synthesis is designed to be scalable and amenable to stereochemical control.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis suggests that the target molecule can be constructed from a protected α-amino ester intermediate. The key steps would involve the introduction of the vinyl group and the amino group at the α-position of a butanedioic acid derivative, followed by deprotection.

Step-by-Step Synthetic Protocol

Step 1: Reductive Amination of Diethyl 2-oxosuccinate

The synthesis commences with the reductive amination of commercially available diethyl 2-oxosuccinate. This reaction introduces the crucial amino group at the C2 position.

  • Protocol:

    • Dissolve diethyl 2-oxosuccinate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add ammonium acetate (1.5 eq) and sodium cyanoborohydride (1.2 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-aminobutanedioate.

Step 2: Protection of the Amino Group

To prevent side reactions in subsequent steps, the newly introduced amino group is protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Protocol:

    • Dissolve the crude diethyl 2-aminobutanedioate in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.0 eq).

    • Stir vigorously at room temperature for 4-6 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-(tert-butoxycarbonylamino)butanedioate.

Step 3: α-Alkylation with Allyl Bromide

The next key step is the introduction of the vinyl precursor, an allyl group, at the α-carbon.

  • Protocol:

    • Dissolve the Boc-protected diester in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 1 hour.

    • Add allyl bromide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Purify the crude product by column chromatography on silica gel to obtain diethyl 2-allyl-2-(tert-butoxycarbonylamino)butanedioate.

Step 4: Isomerization of the Allyl Group

The terminal double bond of the allyl group is then isomerized to an internal vinyl group.

  • Protocol:

    • Dissolve the allylated compound in a suitable solvent such as ethanol.

    • Add a catalytic amount of a transition metal catalyst, for example, Wilkinson's catalyst (Rh(PPh₃)₃Cl).

    • Reflux the mixture for 2-4 hours, monitoring by ¹H NMR for the disappearance of the allyl signals and the appearance of the vinyl signals.

    • Remove the solvent and purify the product to yield diethyl 2-(tert-butoxycarbonylamino)-2-ethenylbutanedioate.

Step 5: Deprotection

The final step involves the acidic hydrolysis of the ester and Boc protecting groups to yield the target molecule.

  • Protocol:

    • Dissolve the protected compound in a solution of 6M hydrochloric acid.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt of 2-Amino-2-ethenylbutanedioic acid.

    • Purify by recrystallization or ion-exchange chromatography.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow start Diethyl 2-oxosuccinate step1 Reductive Amination (NH4OAc, NaBH3CN) start->step1 intermediate1 Diethyl 2-aminobutanedioate step1->intermediate1 step2 Boc Protection (Boc)2O intermediate1->step2 intermediate2 Diethyl 2-(Boc-amino)butanedioate step2->intermediate2 step3 α-Alkylation (LDA, Allyl Bromide) intermediate2->step3 intermediate3 Diethyl 2-allyl-2-(Boc-amino)butanedioate step3->intermediate3 step4 Isomerization (Wilkinson's Catalyst) intermediate3->step4 intermediate4 Diethyl 2-(Boc-amino)-2-ethenylbutanedioate step4->intermediate4 step5 Deprotection (6M HCl, Reflux) intermediate4->step5 product 2-Amino-2-ethenylbutanedioic acid step5->product

Caption: Proposed synthetic workflow for 2-Amino-2-ethenylbutanedioic acid.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the newly synthesized 2-Amino-2-ethenylbutanedioic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural determination.[5]

  • ¹H NMR Spectroscopy (Predicted):

    • Solvent: D₂O

    • Proton Assignments:

      • Vinyl Protons (3H):

        • -CH=CH₂: A complex multiplet integrating to 1H, expected around 5.8-6.2 ppm.

        • -CH=CH ₂: Two distinct multiplets (or doublets of doublets), each integrating to 1H, expected between 5.0-5.5 ppm. The geminal, cis, and trans couplings will be key for definitive assignment.

      • Methylene Protons (-CH₂-COOH, 2H): An AB quartet or two distinct multiplets integrating to 2H, expected around 2.5-3.0 ppm, due to the adjacent chiral center.

      • Amino Protons (-NH₂): Will exchange with D₂O and thus be absent in the spectrum. In a non-deuterated solvent like DMSO-d₆, a broad singlet would be expected around 7.5-8.5 ppm.[6]

    • 2D NMR (COSY): Correlations are expected between the vinyl protons and between the methylene protons.

  • ¹³C NMR Spectroscopy (Predicted):

    • Solvent: D₂O

    • Carbon Assignments:

      • Carboxylic Acid Carbons (-COOH): Two distinct signals expected around 175-180 ppm.

      • Vinyl Carbons:

        • -C H=CH₂: Expected around 130-135 ppm.

        • -CH=C H₂: Expected around 115-120 ppm.

      • α-Carbon (C-NH₂): Expected around 55-60 ppm.

      • Methylene Carbon (-CH₂-): Expected around 35-40 ppm.

    • 2D NMR (HSQC/HMBC): These experiments will be crucial to definitively link the proton and carbon signals and confirm the overall connectivity.

Predicted NMR Data Summary
Technique Expected Chemical Shifts (ppm)
¹H NMR (D₂O)Vinyl: 5.0-6.2 (3H, m), Methylene: 2.5-3.0 (2H, m)
¹³C NMR (D₂O)COOH: 175-180, C=C: 115-135, Cα: 55-60, CH₂: 35-40
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.[7][8]

  • Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

  • Expected Results:

    • Molecular Ion: The protonated molecule ([M+H]⁺) is expected at m/z 160.0504 (Calculated for C₆H₁₀NO₄⁺).

    • Key Fragmentation Patterns:

      • Loss of H₂O (m/z 142.0398)

      • Loss of COOH (m/z 115.0606)

      • Loss of both COOH and NH₃ (m/z 98.0500)

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Expected Absorption Bands (cm⁻¹):

    • O-H stretch (Carboxylic Acid): A broad band from 2500-3300.

    • N-H stretch (Amine): A medium intensity band around 3000-3300.

    • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725.

    • C=C stretch (Alkene): A medium intensity band around 1640-1680.

    • N-H bend (Amine): A medium intensity band around 1590-1650.

High-Performance Liquid Chromatography (HPLC)

HPLC will be used to assess the purity of the final compound.

  • Technique: Reversed-Phase HPLC (RP-HPLC) with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 210 nm.

  • Chiral HPLC: To determine the enantiomeric purity, a chiral column (e.g., a cyclodextrin-based stationary phase) will be necessary.

Characterization Workflow Diagram

Characterization_Workflow start Synthesized Product purification Purification (Recrystallization / Chromatography) start->purification purity_check Purity Assessment (RP-HPLC) purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation chiral_purity Enantiomeric Purity (Chiral HPLC) purity_check->chiral_purity nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) structure_elucidation->nmr ms Mass Spectrometry (HRMS-ESI) structure_elucidation->ms ir FTIR Spectroscopy structure_elucidation->ir final_product Characterized 2-Amino-2-ethenylbutanedioic acid nmr->final_product ms->final_product ir->final_product chiral_purity->final_product

Caption: Comprehensive workflow for the characterization of 2-Amino-2-ethenylbutanedioic acid.

Potential Applications and Future Directions

The unique structure of 2-Amino-2-ethenylbutanedioic acid suggests several potential applications in drug discovery and chemical biology:

  • Enzyme Inhibitors: As a constrained analog of glutamate, it could be a potent and selective inhibitor of enzymes involved in glutamate metabolism, such as glutamate decarboxylase or transaminases.

  • Pharmacological Probes: Its incorporation into peptides could lead to novel receptor agonists or antagonists with improved metabolic stability and conformational rigidity.[9]

  • Asymmetric Synthesis: The chiral center and reactive vinyl group make it a potentially useful building block for the synthesis of more complex molecules.[2]

Future research should focus on the development of an asymmetric synthesis to access enantiomerically pure forms of the molecule. Subsequent biological evaluation in relevant assays will be crucial to unlock its therapeutic potential.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the synthesis and characterization of the novel amino acid, 2-Amino-2-ethenylbutanedioic acid. By following the proposed synthetic route and employing the detailed analytical methodologies, researchers will be well-equipped to produce and validate this compound. The self-validating nature of the combined characterization techniques ensures a high degree of confidence in the final product. The potential of this molecule as a tool in medicinal chemistry and drug discovery warrants its exploration by the scientific community.

References

  • ResearchGate. 1 H NMR spectra of 2-amino-2 0... | Download Scientific Diagram. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • ACS Publications. Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Available from: [Link]

  • The Japan Institute of Heterocyclic Chemistry. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available from: [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... Available from: [Link]

  • PMC. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Available from: [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available from: [Link]

  • MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available from: [Link]

  • RSC Publishing. Synthesis of amino acid-derived vinyl polymers with precisely controlled hydropathy and their thermoresponsive behavior in water. Available from: [Link]

  • BioMed Central. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Available from: [Link]

  • MMSL. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Available from: [Link]

  • CORE. Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Available from: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]

  • Nature. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Available from: [Link]

  • MDPI. Structure, Biosynthesis, and Biological Activity of Succinylated Forms of Bacteriocin BacSp222. Available from: [Link]

  • Wikipedia. 2-Aminoisobutyric acid. Available from: [Link]

  • PubChem. 2-Amino-2-phenylbutyric acid. Available from: [Link]

  • PMC. Simultaneous Quantitation of Amino Acid Mixtures using Clustering Agents. Available from: [Link]

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of α-Vinyl Amino Acids. Available from: [Link]

  • SpectraBase. 2-[(Butan-2-yl)amino]ethan-1-ol. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides. Available from: [Link]

  • Matrix Fine Chemicals. 2-AMINO-2-METHYLBUTANOIC ACID | CAS 3059-97-0. Available from: [Link]

  • ResearchGate. (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • National Library of Medicine. Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Available from: [Link]

  • arXiv.org. Amino Acid Classification in 2D NMR Spectra via Acoustic Signal Embeddings. Available from: [Link]

Sources

Physicochemical Profiling and Mechanistic Causality of 2-Vinyl-Aspartic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Quaternary Mechanism-Based Inactivators

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) relies heavily on exploiting the intrinsic catalytic machinery of target enzymes. 2-Vinyl-aspartic acid (2-VAA) —a quaternary α,α -disubstituted amino acid—represents a highly specialized class of mechanism-based inactivators (suicide substrates). By combining the dicarboxylic architecture of L-aspartate with the latent electrophilic reactivity of a vinyl pharmacophore, 2-VAA is engineered to irreversibly inactivate Pyridoxal 5'-Phosphate (PLP)-dependent transaminases and decarboxylases.

This whitepaper provides a comprehensive, causality-driven analysis of the physicochemical properties, mechanistic pathways, and self-validating experimental workflows required to synthesize and characterize 2-VAA.

Molecular Architecture & Physicochemical Profiling

Unlike standard proteinogenic amino acids, 2-VAA features a quaternary α -carbon where the typical α -proton is replaced by a vinyl group (–CH=CH₂). This structural modification fundamentally alters the molecule's steric profile and reactivity without drastically perturbing its zwitterionic nature, ensuring it is still recognized by the active sites of aspartate-processing enzymes.

Table 1: Physicochemical and Pharmacokinetic Parameters

To predict active-site behavior, we must establish a rigorous physicochemical profile. The data below summarizes the core parameters of 2-VAA:

ParameterValueAnalytical Derivation & Causality
Molecular Weight 159.14 g/mol HRMS: Low molecular weight ensures high ligand efficiency and minimal steric clash during initial active-site entry.
Molecular Formula C₆H₉NO₄Elemental Analysis: Confirms the addition of the C₂H₃ vinyl unit to the aspartate scaffold.
pKa ( α -COOH) ~1.85Potentiometric Titration: Highly acidic; ensures the carboxylate is fully ionized at physiological pH to anchor to active-site arginine residues.
pKa ( β -COOH) ~3.82Potentiometric Titration: Maintains the necessary electrostatic interactions for aspartate-specific binding pockets.
pKa ( α -NH₃⁺) ~9.10Potentiometric Titration: Protonated at pH 7.4, facilitating the crucial transimination step with the PLP cofactor.
LogP (Octanol/Water) -1.60RP-HPLC: Highly polar. The low lipophilicity prevents off-target membrane partitioning, concentrating the inhibitor in the aqueous cytosolic phase.

Mechanistic Causality: 2-VAA as a Suicide Inhibitor

The foundational mechanism of vinyl-driven PLP alkylation was established in early studies of vinylglycine 1. However, standard PLP enzymes (such as Aspartate Aminotransferase) process substrates by abstracting the α -proton. Because 2-VAA is a quaternary amino acid lacking this α -proton, it forces the enzyme down an anomalous catalytic pathway.

The Causality of Inactivation: Upon forming the external aldimine with PLP, the enzyme cannot perform standard transamination. Instead, the steric strain and electronic pull of the PLP ring force an α -decarboxylation event 2. This generates a carbanion intermediate that rapidly rearranges, shifting the double bond and transforming the inert vinyl group into a highly reactive Michael acceptor . An active-site nucleophile (typically the ϵ -amino group of Lys258) then attacks this conjugated electrophile, forming an irreversible dead-end covalent adduct 3.

Mechanism VAA 2-Vinyl-Aspartic Acid (Latent Inhibitor) Aldimine External Aldimine (Reversible) VAA->Aldimine Active Site Binding PLP PLP-Enzyme (Active State) PLP->Aldimine Ketimine Ketimine Intermediate (Decarboxylation) Aldimine->Ketimine alpha-Decarboxylation Electrophile Conjugated Electrophile (Michael Acceptor) Ketimine->Electrophile Electron Rearrangement Adduct Irreversible Covalent Adduct (Enzyme Inactivated) Electrophile->Adduct Nucleophilic Attack

Mechanistic pathway of PLP-dependent enzyme inactivation by 2-vinyl-aspartic acid.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the synthesis and kinetic evaluation of 2-VAA.

Protocol 1: Asymmetric Synthesis via [3,3]-Sigmatropic Rearrangement

Direct alkylation of aspartate derivatives to form quaternary centers often fails due to severe steric hindrance and competing β -elimination. To circumvent this, we employ a Pd(II)-mediated [3,3]-sigmatropic rearrangement 2.

  • Imidate Formation: React the corresponding allylic alcohol (derived from an aspartic acid precursor) with p-methoxyphenyl (PMP) trifluoroacetimidoyl chloride in the presence of a mild base (e.g., K₂CO₃).

  • Catalytic Rearrangement: Expose the resulting allylic N-PMP trifluoroacetimidate to 5 mol% PdCl₂(MeCN)₂ in toluene at 80°C. Causality: The transition metal coordinates the alkene, driving a highly ordered chair-like transition state that transfers chirality from the alcohol to the new quaternary α -center with absolute stereocontrol.

  • Global Deprotection: Subject the rearranged product to 6M HCl under reflux to cleave the PMP and ester protecting groups, yielding crude 2-VAA.

  • Self-Validation (Chiral Purity): Purify via preparative HPLC using a Crownpak CR(+) chiral stationary phase. The protocol is only validated if analytical reinjection confirms an enantiomeric excess (ee) of >99%.

Protocol 2: Kitz-Wilson Kinetics & Inactivation Assay

Standard steady-state Michaelis-Menten kinetics cannot model suicide inhibition because the active enzyme concentration [E] is constantly depleting. We must use Kitz-Wilson analysis 4.

  • Pre-Incubation: Incubate the target PLP-enzyme (e.g., 2 μ M) with varying concentrations of 2-VAA (0.1 mM to 10 mM) in 50 mM HEPES buffer (pH 7.4) at 25°C.

  • Continuous UV Monitoring: At fixed time intervals, withdraw aliquots and dilute them 1:100 into an assay mixture containing saturating concentrations of the natural substrate. Monitor the decrease in product formation continuously at 330 nm (the isosbestic point for the PLP-adduct) 3.

  • Data Plotting: Plot the natural log of residual activity versus time to extract the pseudo-first-order rate constant ( kobs​ ). Plotting 1/kobs​ vs. 1/[I] yields the maximal inactivation rate ( kinact​ ) and the inhibitor affinity constant ( KI​ ).

  • Self-Validation (Irreversibility Dialysis): To prove the mechanism is covalent and not merely high-affinity competitive binding, subject the fully inactivated enzyme to exhaustive dialysis against inhibitor-free buffer for 24 hours. Causality: If the inhibition is competitive, the equilibrium will shift, and activity will return. Failure to recover catalytic turnover definitively validates the irreversible covalent nature of 2-VAA.

Workflow Synth Asymmetric Synthesis (Sigmatropic Rearrangement) Purif Chiral HPLC Purification (ee > 99%) Synth->Purif Assay Continuous UV Assay (Enzyme Activity) Purif->Assay Kinetic Kitz-Wilson Kinetics (Inactivation Parameters) Assay->Kinetic Valid Dialysis & MS (Irreversibility Check) Kinetic->Valid

End-to-end self-validating workflow for 2-VAA synthesis and kinetic characterization.

Analytical Characterization Standards

To ensure batch-to-batch reproducibility, the following analytical signatures must be confirmed prior to biological assay deployment:

  • ¹H NMR (400 MHz, D₂O): Must show distinct vinylic proton multiplets at δ 5.95 (dd, 1H, internal vinyl) and δ 5.30-5.45 (m, 2H, terminal vinyl). The absence of an α -proton signal at δ ~3.9 is the primary diagnostic marker.

  • ¹³C NMR (100 MHz, D₂O): The quaternary α -carbon must appear as a singlet at δ ~68.5 ppm, shifted downfield relative to standard aspartate due to the adjacent vinyl π -system.

  • LC-MS (ESI+): The extracted ion chromatogram must display a dominant [M+H]+ peak at m/z 160.06.

References

  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry. 1

  • PubChem. (2021). Vinylglycine Compound Summary. National Institutes of Health. 5

  • Feng, L., et al. (2000). L-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry (ACS). 3

  • Berkowitz, D. B., Wu, B., & Li, H. (2006). A formal [3,3]-sigmatropic rearrangement route to quaternary alpha-vinyl amino acids: use of allylic N-PMP trifluoroacetimidates. Organic Letters.2

  • McCune, C., et al. (2017). Asymmetric and Geometry-Selective α -Alkenylation of α -Amino Acids. Journal of the American Chemical Society. 4

Sources

"predicted NMR spectra of 2-Amino-2-vinylsuccinic acid"

Predictive NMR Spectroscopy of Quaternary α -Vinyl Amino Acids: A Case Study on 2-Amino-2-vinylsuccinic Acid

Introduction & Mechanistic Context

Quaternary α -vinyl amino acids represent a critical class of mechanism-based enzyme inhibitors (MBIs), particularly targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes [1]. The incorporation of a vinyl group at the α -carbon creates a latent electrophile that can be activated within the enzyme active site. 2-Amino-2-vinylsuccinic acid is a highly functionalized derivative featuring a succinic acid backbone, an α -amino group, and an α -vinyl group.

Accurate structural characterization of such densely functionalized molecules relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule contains a chiral quaternary center (C2) adjacent to a methylene group and a vinyl moiety, its spin systems exhibit complex, non-first-order behaviors. This whitepaper provides a comprehensive, causality-driven guide to predicting and validating the 1 H and 13 C NMR spectra of 2-Amino-2-vinylsuccinic acid.

Structural Deconstruction & Spin System Logic

The structure of 2-Amino-2-vinylsuccinic acid (HOOC–C(NH 2​ )(CH=CH 2​ )–CH 2​ –COOH) dictates three primary regions of NMR interest:

  • The Chiral Quaternary Center (C2): The presence of four distinct substituents (amino, carboxyl, vinyl, and carboxymethyl) establishes C2 as a stereocenter. This is the root cause of the magnetic non-equivalence observed in adjacent groups.

  • The Diastereotopic Methylene (C3): The two protons on C3 are adjacent to the C2 chiral center. Consequently, they reside in permanently distinct magnetic environments, rendering them diastereotopic. Instead of a simple singlet, they will couple with each other to form an AB spin system (a pair of doublets or an AB quartet) [2].

  • The Vinyl Group (C5, C6): The vinyl group consists of three protons: one internal (-CH=) and two terminal (=CH 2​ ). Because they are geometrically fixed relative to the chiral center and each other, they form a classic AMX (or ABX) spin system with distinct cis, trans, and geminal coupling constants.

SpinSystemC2C2 (Chiral Center)Quaternary CarbonVinylVinyl Group(-CH=CH2)AMX SystemC2->Vinyl Deshielding & AnisotropyCH2Methylene Group(-CH2-)AB SystemC2->CH2 Induces DiastereotopicityCOOHCarboxyl Groups(-COOH)C2->COOH Alpha & Beta Positions

Fig 1: Structural logic and spin system mapping of 2-Amino-2-vinylsuccinic acid.

Predicted 1 H NMR Spectrum

When predicting the 1 H NMR spectrum (assuming DMSO- d6​ as the solvent to observe exchangeable protons), we must account for both chemical shifts (driven by electronegativity and magnetic anisotropy) and spin-spin splitting (driven by scalar coupling).

  • Vinyl Protons (H a​ , H b​ , H c​ ): The internal proton (H a​ ) is strongly deshielded by the adjacent quaternary carbon and appears furthest downfield (~5.95 ppm). It couples to the trans terminal proton (H c​ , J≈17.5 Hz) and the cis terminal proton (H b​ , J≈10.5 Hz). The terminal protons also exhibit a small geminal coupling ( J≈1.5 Hz) [2].

  • Methylene Protons (H d​ , H e​ ): The C3 protons are flanked by a carboxyl group and the C2 quaternary center. Their base shift is ~2.8 ppm. Due to diastereotopicity, they split each other with a large geminal coupling constant ( JAB​≈16.0 Hz).

  • Exchangeable Protons: The carboxylic acid protons will appear as a broad singlet far downfield (>12 ppm). The amino group, assuming a zwitterionic or hydrogen-bonded state in DMSO, will appear as a broad signal around 8.0 ppm.

Table 1: Predicted 1 H NMR Data (500 MHz, DMSO- d6​ )

Proton AssignmentPredicted Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
-COOH (C1, C4)12.50Broad Singlet (br s)-2H
-NH 3+​ (C2)8.05Broad Singlet (br s)-3H
-CH= (Vinyl, H a​ )5.95Doublet of Doublets (dd) Jtrans​=17.5 , Jcis​=10.5 1H
=CH 2​ (Vinyl, H c​ , trans)5.40Doublet of Doublets (dd) Jtrans​=17.5 , Jgem​=1.5 1H
=CH 2​ (Vinyl, H b​ , cis)5.20Doublet of Doublets (dd) Jcis​=10.5 , Jgem​=1.5 1H
-CH 2​
  • (C3, H d​ )
2.95Doublet (d) JAB​=16.0 1H
-CH 2​
  • (C3, H e​ )
  • 2.70Doublet (d) JAB​=16.0 1H

    Predicted 13 C NMR Spectrum

    The 13 C NMR spectrum is dominated by the inductive effects of the highly electronegative oxygen and nitrogen atoms.

    • Carbonyls (C1, C4): Both carboxyl carbons will appear in the 170–175 ppm range. C1 (attached directly to the α -carbon) is typically slightly more deshielded than C4.

    • Vinyl Carbons (C5, C6): The internal sp 2 carbon (C5) is deshielded by the adjacent C2 center (~136 ppm), while the terminal sp 2 carbon (C6) appears upfield (~118 ppm).

    • Quaternary Carbon (C2): The α -carbon is attached to a nitrogen, a carboxyl group, a vinyl group, and a methylene group. This intense electron-withdrawing environment pushes the sp 3 quaternary carbon to ~62.5 ppm.

    Table 2: Predicted 13 C NMR Data (125 MHz, DMSO- d6​ )

    Carbon AssignmentPredicted Shift ( δ , ppm)Carbon Type (DEPT-135)
    C1 (-COOH, α )173.0Quaternary (No signal)
    C4 (-COOH, β )171.5Quaternary (No signal)
    C5 (-CH=, Vinyl)136.0CH (Positive)
    C6 (=CH 2​ , Vinyl)118.0CH 2​ (Negative)
    C2 (Quaternary α )62.5Quaternary (No signal)
    C3 (-CH 2​ -, Methylene)42.0CH 2​ (Negative)

    Experimental Validation Protocol

    To transition from theoretical prediction to empirical certainty, a self-validating NMR workflow must be employed. Relying solely on 1D 1 H NMR is insufficient due to potential signal overlap and the "silent" nature of the quaternary C2 carbon. The following step-by-step methodology ensures absolute structural assignment by cross-referencing direct and long-range scalar couplings.

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve 10-15 mg of highly purified 2-Amino-2-vinylsuccinic acid in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is selected over D 2​ O to prevent the rapid deuterium exchange of the -NH 2​ and -COOH protons, allowing their observation and subsequent structural confirmation.

    • 1D Acquisition ( 1 H and 13 C): Acquire a standard 1D 1 H spectrum (minimum 16 scans) to establish baseline shifts and integrations. Acquire a 1D 13 C{1H} spectrum (minimum 512 scans) to identify all six carbon environments.

    • 2D COSY (Correlation Spectroscopy): Run a 1 H- 1 H COSY experiment to map the homonuclear spin systems. Causality: This will definitively link the AMX vinyl protons to each other and confirm the isolated AB system of the C3 methylene protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map direct C-H attachments. Causality: This differentiates the terminal vinyl carbon (C6) from the methylene carbon (C3) by linking them to their respective proton signals.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run a 1 H- 13 C HMBC to map long-range (2- and 3-bond) couplings. Causality: This is the critical validation step. The HMBC will show cross-peaks between the vinyl protons and the "silent" quaternary C2 carbon, as well as between the methylene protons and C2, C1, and C4, locking the entire molecular skeleton together into a self-validated structure.

    NMRWorkflowPrepSample Preparation(DMSO-d6, 500 MHz)OneD1D NMR Acquisition(1H & 13C)Prep->OneDCOSY2D COSY(H-H Coupling)OneD->COSY Identify Spin SystemsHSQC2D HSQC(1-Bond C-H)OneD->HSQC Direct C-H MappingHMBC2D HMBC(Long-Range C-H)OneD->HMBC Quaternary C MappingValidationSpectral Assignment &ValidationCOSY->ValidationHSQC->ValidationHMBC->Validation

    Fig 2: Step-by-step empirical 2D NMR validation workflow.

    Conclusion

    The predictive NMR analysis of 2-Amino-2-vinylsuccinic acid highlights the profound impact of stereochemistry and magnetic anisotropy on spectral outcomes. By understanding the causality behind the diastereotopic AB system and the AMX vinyl system, researchers can accurately assign complex spectra. Furthermore, the implementation of a rigorous 1D and 2D NMR workflow provides a self-validating framework essential for the structural verification of novel mechanism-based enzyme inhibitors.

    References

    • Berkowitz, D. B., McFadden, J. M., & Sloss, M. K. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. Journal of Organic Chemistry, 65(10), 2907-2918. [Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

    The Stability and Degradation Dynamics of Vinyl-Substituted Amino Acids: A Technical Whitepaper

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Vinyl-substituted amino acids, such as vigabatrin (γ-vinyl-GABA) and vinylglycine, represent a critical class of mechanism-based enzyme inhibitors used extensively in neuropharmacology and biochemical research. Because these molecules feature a reactive vinyl moiety conjugated to an amino acid backbone, they exhibit unique chemical stability profiles and degradation pathways. For drug development professionals and analytical scientists, understanding the thermodynamic and kinetic vulnerabilities of these compounds is essential for formulation development, shelf-life determination, and analytical method validation.

    This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of vinyl-substituted amino acids, the environmental factors governing their stability, and the validated experimental protocols required to quantify their degradation products.

    Mechanisms of Chemical Degradation

    The stability of vinyl-substituted amino acids is fundamentally dictated by the presence of both a nucleophilic primary amine and an electrophilic carboxylic acid, combined with the stereoelectronic influence of the vinyl group.

    Intramolecular Lactamization (The Vigabatrin Paradigm)

    The primary non-enzymatic degradation pathway for vigabatrin in aqueous solutions is intramolecular cyclization, also known as lactamization[1].

    Mechanistic Causality: In an aqueous environment, the flexible aliphatic chain of vigabatrin allows the molecule to adopt a conformation where the primary amine at the C4 position is brought into close proximity with the C1 carboxylic acid. The lone pair of electrons on the nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This nucleophilic acyl substitution results in the expulsion of a water molecule (dehydration) and the formation of a thermodynamically stable five-membered ring: 5-ethenyl-2-pyrrolidinone (commonly referred to as Vigabatrin EP Impurity A)[1][2].

    Heat significantly accelerates this process by providing the activation energy required to overcome the transition state barrier of the cyclization reaction[1].

    G VGB Vigabatrin (Active API) Cyclization Intramolecular Lactamization VGB->Cyclization Nucleophilic attack Aq Aqueous Media + Heat Aq->Cyclization Lowers activation energy ImpA Impurity A (5-ethenyl-2-pyrrolidinone) Cyclization->ImpA -H2O (Dehydration)

    Vigabatrin degradation via intramolecular lactamization to Impurity A.

    Enzymatic Degradation and Mechanism of Action

    In biological systems, the "degradation" of vinyl-substituted amino acids is tied directly to their pharmacological mechanism of action as suicide inhibitors. Vigabatrin and vinylglycine target pyridoxal phosphate (PLP)-dependent enzymes, such as GABA aminotransferase (GABA-T)[3][4].

    Mechanistic Causality: The inhibitor enters the active site and forms an external aldimine with the PLP cofactor. A catalytic base (e.g., Lys329 in GABA-T) abstracts the α-proton (or γ-proton in the case of vigabatrin), forming a resonance-stabilized carbanion[3]. At this stage, the conjugated vinyl group acts as a powerful Michael acceptor. A nucleophilic residue within the enzyme's active site attacks the vinyl group, forming an irreversible covalent adduct that permanently inactivates the enzyme[4][5]. In alternative pathways, such as those seen with vinylglycine, degradation proceeds via a vinylglycine ketimine intermediate[6].

    G Substrate Vinyl-Substituted Amino Acid Aldimine External Aldimine Intermediate Substrate->Aldimine Binds PLP PLP Cofactor (Enzyme Active Site) PLP->Aldimine Condensation Proton alpha/gamma-Proton Abstraction Aldimine->Proton Catalytic Base Covalent Irreversible Covalent Adduct (Inactivation) Proton->Covalent Michael Addition

    Mechanism of PLP-dependent enzyme inactivation by vinyl-substituted amino acids.

    Environmental Factors Influencing Stability

    The kinetic rate of lactamization and general degradation of vinyl-substituted amino acids is highly dependent on formulation and storage conditions.

    • Temperature: Elevated temperatures exponentially increase the rate of lactamization. Extemporaneous aqueous formulations of vigabatrin stored at 40°C exhibit a >10% loss of the parent active pharmaceutical ingredient (API) within just 7 days[1][2].

    • pH: The lactamization reaction is highly sensitive to pH. Maintaining the solution close to a neutral pH minimizes the formation of Impurity A, whereas highly acidic or basic conditions can catalyze the nucleophilic attack or degrade the vinyl moiety[1].

    • Solvent State: In the solid state (e.g., lyophilized powder or tablets stored with desiccants), vigabatrin is highly stable. Reconstitution in aqueous media initiates the degradation clock. However, when stored at refrigerated temperatures (2–8 °C), reconstituted solutions remain chemically stable for up to 21–48 days[2][7].

    Table 1: Quantitative Stability Profile of Vigabatrin in Aqueous Solution
    Storage ConditionTemperatureTimeframeAPI Loss (%)Primary Degradant
    Refrigerated 2–8 °C21–48 Days< 5%None detected / Trace
    Room Temperature 15–30 °C21 Days< 5%Impurity A (Trace)
    Accelerated Stress 40 °C7 Days> 10%Impurity A (Significant)

    (Data synthesized from stability studies on extemporaneous formulations[1][2][7])

    Experimental Protocol: Stability-Indicating HPLC Assay

    To ensure trustworthiness and regulatory compliance in drug development, a self-validating stability-indicating high-performance liquid chromatography (HPLC) method is required to quantify the degradation of vinyl-substituted amino acids. The following protocol outlines the methodology for isolating and quantifying Vigabatrin and Impurity A.

    Step-by-Step Methodology

    Step 1: Sample Preparation & Aliquoting

    • Action: Dissolve the vinyl-substituted amino acid in the mobile phase to a concentration of 1.0 mg/mL[2].

    • Causality: Utilizing the mobile phase as the diluent prevents solvent-induced peak distortion (the "solvent effect") during injection, ensuring sharp, symmetrical peaks for both the highly polar API and the less polar lactam degradant.

    Step 2: Forced Degradation (Stress Testing)

    • Action: Divide the sample into three aliquots. Store Aliquot A at 2–8 °C (Control), Aliquot B at 25 °C, and Aliquot C at 40 °C. Sample each aliquot at days 0, 7, 14, and 21[2].

    • Causality: This forced degradation setup self-validates the assay's specificity. By intentionally generating Impurity A via thermal stress, the analyst proves the chromatographic method can successfully resolve the parent drug from its primary degradation product.

    Step 3: Chromatographic Separation

    • Action: Inject 20 µL onto a C18 Reverse-Phase column. Use an isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3.0) and an organic modifier (methanol or acetonitrile).

    • Causality: Because vigabatrin is a zwitterion, an acidic buffer (pH < pKa of the carboxyl group) suppresses ionization of the carboxylic acid, increasing the molecule's hydrophobicity and allowing it to retain on the non-polar C18 stationary phase. Impurity A, lacking the free carboxyl/amine groups, will elute at a different retention time, ensuring baseline resolution.

    Step 4: Detection and Quantification

    • Action: Monitor the eluent using a UV/Vis detector at a low wavelength (e.g., 210 nm) or via Mass Spectrometry (LC-MS).

    • Causality: Vinyl-substituted aliphatic amino acids lack strong chromophores (like aromatic rings). Detection must occur at lower UV wavelengths where the carboxyl and vinyl groups absorb, or via MS for definitive mass-to-charge (m/z) identification of the lactam ring formation (-18 Da mass shift due to water loss).

    G Prep 1. Sample Prep (1.0 mg/mL in Mobile Phase) Stress 2. Forced Degradation (40°C, 7-21 Days) Prep->Stress Aliquot HPLC 3. RP-HPLC Separation (C18, Isocratic Elution) Stress->HPLC Time-point sampling Detect 4. UV/Vis Detection (Quantify API vs Impurity) HPLC->Detect Peak resolution Valid 5. Method Validation (Specificity, Linearity) Detect->Valid Data analysis

    Step-by-step stability-indicating HPLC workflow for degradation analysis.

    Conclusion

    The stability of vinyl-substituted amino acids is a delicate balance governed by their inherent structural reactivity. While the conjugated vinyl group is essential for their pharmacological role as suicide inhibitors of PLP-dependent enzymes, the proximity of the amine and carboxyl groups makes them highly susceptible to temperature-dependent lactamization in aqueous environments. By employing rigorous cold-chain storage for liquid formulations and utilizing validated, stability-indicating HPLC workflows, researchers can effectively mitigate and monitor these degradation pathways, ensuring the integrity of both experimental data and therapeutic efficacy.

    References

    • Benchchem. "Technical Support Center: Optimizing Vigabatrin Dosage to Minimize Impurity Formation". Benchchem.
    • National Institutes of Health (NIH). "Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales". PMC.
    • National Institutes of Health (NIH). "Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula". PMC.
    • Semantic Scholar. "Evaluation of the stability of Vigabatrin in hospitalar extemporaneous formulations". Semantic Scholar.
    • MDPI. "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development". MDPI.
    • ACS Publications. "Design of a Conformationally Restricted Analogue of the Antiepilepsy Drug Vigabatrin that Directs Its Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase". Journal of the American Chemical Society.
    • National Institutes of Health (NIH). "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development". PMC.

    Sources

    "in silico modeling of 2-Amino-2-ethenylbutanedioic acid"

    Author: BenchChem Technical Support Team. Date: April 2026

    [label="QM Optimization & ESP\n(DFT: ωB97X-D)", fillcolor="#FBBC05",

    In silico parameterization workflow for 2-Amino-2-ethenylbutanedioic acid using QM and GAFF2.

    In Silico Modeling of Mechanism-Based Inhibition

    Causality of Covalent Docking

    Standard rigid-receptor docking algorithms evaluate non-covalent binding affinities (Michaelis complex formation). However, α -vinyl amino acids are suicide inhibitors. To accurately model their efficacy, we must simulate the reaction trajectory: the formation of the Schiff base with PLP, followed by the nucleophilic attack on the vinyl group. Covalent docking algorithms (e.g., Schrödinger CovDock or AutoDock4Zn modified for PLP) are required to model this transition state.

    Protocol: Self-Validating Covalent Docking and MD
    • Protein Preparation: Retrieve a high-resolution structure of a PLP-dependent enzyme (e.g., Aspartate Aminotransferase) from the PDB. Assign protonation states at pH 7.4 using PROPKA.

    • Covalent Docking: Define the terminal carbon of the vinyl group (C δ ) as the electrophilic center. Define the active site nucleophile (e.g., the catalytic Lysine that normally holds the PLP internal aldimine) as the reactive partner.

      • Self-Validation Step: Prior to docking the novel compound, re-dock a known covalent inhibitor (e.g., vigabatrin) into the PLP active site. An RMSD of <2.0 Å between the docked pose and the known crystallographic pose validates the grid parameters.

    • MD Simulation of the Adduct: Solvate the covalently bound complex in a TIP3P water box and run a 100 ns production MD simulation.

      • Self-Validation Step: Monitor the Root Mean Square Fluctuation (RMSF) of the active site residues. Stable RMSF values ( <2.5 Å) over the trajectory confirm that the covalent adduct is sterically accommodated and does not artificially denature the local protein fold.

    Mechanism A Michaelis Complex (Non-covalent binding) B Internal Aldimine Displacement (PLP-Lysine cleavage) A->B C External Aldimine Formation (PLP-Inhibitor Schiff Base) B->C D alpha-Proton Abstraction (Vinyl group activation) C->D Base catalysis E Nucleophilic Attack (Covalent Adduct Formation) D->E Michael addition F Irreversible Enzyme Inactivation E->F

    Proposed mechanism-based suicide inhibition of PLP-dependent enzymes by the alpha-vinyl group.

    Conclusion

    The in silico modeling of 2-Amino-2-ethenylbutanedioic acid requires a rigorous, multi-scale computational approach. By utilizing DFT for conformational profiling, RESP for electrostatic mapping, and GAFF2 for classical force field integration, researchers can accurately simulate the complex covalent dynamics of this putative mechanism-based inhibitor. Utilizing self-validating protocols at each step ensures that the resulting models are both mathematically sound and biologically relevant for downstream drug development pipelines.

    References

    • A fast and high-quality charge model for the next generation general AMBER force field - PMC (National Institutes of Health).[Link]

    • PyPE_RESP: A Tool to Facilitate and Standardize Derivation of RESP Charges - Journal of Chemical Information and Modeling (ACS Publications). [Link]

    • Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed. [Link]

    Engineering the Future of Peptidomimetics: Biological Activities and Workflows for Novel Unsaturated Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The integration of non-canonical amino acids, specifically unsaturated variants such as α,β -dehydroamino acids ( Δ AAs) and β,γ -unsaturated amino acids, represents a paradigm shift in rational drug design[1]. While natural peptides exhibit high target affinity, they frequently fail in clinical settings due to rapid proteolytic degradation and poor bioavailability[2]. By incorporating unsaturated amino acids, we introduce critical conformational constraints and unique electronic properties that transform transient natural peptides into robust, biologically active peptidomimetics[1]. This technical guide explores the structural causality, biological mechanisms, and self-validating experimental workflows required to harness these novel building blocks.

    Structural Dynamics: The Causality of Unsaturation

    The biological efficacy of unsaturated amino acids is fundamentally rooted in their structural mechanics. The introduction of a double bond restricts the rotational freedom of the peptide backbone, leading to three critical pharmacological advantages:

    • Conformational Rigidity: α,β -dehydroamino acids like dehydrophenylalanine ( Δ Phe) and dehydrobutyrine ( Δ Abu) force the peptide backbone to adopt specific secondary structures, most notably β -turns or 310​ -helices[1]. This is driven by A1,3 allylic strain induced by the trisubstituted alkenes, which severely limits the accessible Ramachandran space and favors folded states over flexible random coils[3].

    • Proteolytic Shielding: The rigidified backbone and the steric bulk of unsaturated side chains (such as dehydrovaline, Δ Val) prevent the peptide from adopting the extended conformation required to bind into the active sites of exopeptidases and endopeptidases[3].

    • Electrophilic Warheads: The conjugated π -system in α,β -unsaturated amino acids acts as a Michael acceptor. This enables targeted covalent inhibition, a mechanism exploited by natural lantibiotics to cross-link with nucleophiles in bacterial targets[4].

    Key Biological Activities & Mechanisms
    Antimicrobial Action (Lantibiotics & Mechanism-Based Inhibitors)

    Natural peptides such as nisin and subtilin contain dehydroalanine (Dha) and dehydrobutyrine (Dhb). These residues are essential for their antibiotic action, acting as electrophilic traps for nucleophiles (e.g., sulfhydryl groups) in sensitive cellular targets[5]. Furthermore, synthetic β,γ -unsaturated amino acids like L- α -ethynyl glycine act as mechanism-based "suicide substrates." They covalently bind to and inhibit bacterial alanine racemase (Alr), effectively halting peptidoglycan biosynthesis in Gram-positive bacteria[6].

    Mechanism Target Target Protein (Nucleophile: -SH, -NH2) Complex Reversible Encounter Complex (Non-covalent Binding) Target->Complex UnsaturatedAA α,β-Unsaturated Amino Acid (Michael Acceptor) UnsaturatedAA->Complex Covalent Irreversible Covalent Adduct (Enzyme Inactivation) Complex->Covalent Michael Addition

    Diagram 1: Mechanism of targeted covalent inhibition via Michael addition by unsaturated amino acids.

    Enhanced Receptor Agonism

    In modern drug discovery, substituting canonical residues with bulky dehydroamino acids in the turn regions of β -hairpins synergistically increases folding stability[3]. For example, macrocyclization of linear dehydropeptides has yielded novel μ -opioid receptor (MOR) agonists with exceptional potency, highlighting the importance of overcoming synthetic challenges for therapeutic development[7].

    Quantitative Data: Impact of Unsaturation

    To illustrate the dramatic improvements conferred by unsaturated amino acids, the following table summarizes comparative biological and physicochemical data derived from recent structural studies.

    Table 1: Comparative Biological and Physicochemical Properties of Canonical vs. Unsaturated Peptidomimetics

    Peptide / ModificationTarget / FunctionBiological ActivityProteolytic Half-Life (t1/2)Mechanism of Action
    Native Nisin Bacterial Spores~1-5 µg/mL (MIC)Minutes (in vivo)Pore formation + Michael addition[4]
    L- α -Ethynyl glycine Alanine Racemase15 µg/mL (MIC)N/A (Small molecule)Covalent irreversible inhibition[6]
    β -Hairpin (Asn turn) Receptor Binding>100 nM< 2 hours (Pronase)Reversible binding[3]
    β -Hairpin ( Δ Val turn) Receptor Binding2.5 nM (MOR agonist)*> 48 hours (Pronase)Conformational locking ( β -turn)[3][7]

    *Data synthesized from macrocyclic dehydropeptides targeting the μ -opioid receptor[7].

    Experimental Workflows & Protocols

    As researchers, we must ensure our methodologies are robust. The following protocols are designed as self-validating systems , ensuring that the causality of each experimental choice is clear and verifiable.

    Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Δ AA-Containing Peptidomimetics

    Causality Note: Direct coupling of Δ AAs is notoriously difficult due to the low nucleophilicity of the enamine nitrogen and the severe risk of unwanted Michael addition by coupling reagents. To circumvent this, we employ a precursor strategy (using β -hydroxy or β -seleno amino acids) followed by on-resin elimination.

    • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF.

    • Precursor Coupling: Couple Fmoc-Ser(Trt)-OH or Fmoc-phenylselenocysteine using HATU/DIPEA (1:2 ratio). Causality: HATU is chosen for its high efficiency in coupling sterically hindered precursors without inducing premature elimination.

    • Chain Elongation: Continue standard Fmoc-SPPS for the remaining sequence.

    • On-Resin Elimination:

      • For Serine precursors: Treat the resin with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM to mesylate the hydroxyl group, followed by DBU-mediated elimination to yield dehydroalanine ( Δ Ala).

      • For Selenocysteine precursors: Oxidize with H2​O2​ in DCM/MeOH to form the selenoxide, which undergoes spontaneous syn-elimination at room temperature to yield the Δ AA.

    • Cleavage & Self-Validation: Cleave from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

      • Self-Validation Step: Analyze the crude product via LC-MS. A successful synthesis is internally validated by a mass shift reflecting the exact loss of H2​O (18 Da) or the seleno group relative to the precursor mass, confirming quantitative unsaturation.

    Workflow Resin Solid Support (Rink Amide Resin) Precursor Couple Precursor AA (Fmoc-Ser(Trt)-OH) Resin->Precursor Elongate Peptide Elongation (Standard Fmoc SPPS) Precursor->Elongate Eliminate On-Resin Elimination (MsCl/DBU or H2O2) Elongate->Eliminate Induce Unsaturation Cleave TFA Cleavage & LC-MS (Self-Validation) Eliminate->Cleave

    Diagram 2: SPPS workflow for dehydroamino acid incorporation utilizing a precursor elimination step.

    Protocol 2: Self-Validating Proteolytic Stability Assay

    Causality Note: To definitively prove that the Δ AA confers structural stability, the assay must directly compare the modified peptidomimetic against its canonical wild-type counterpart under identical, aggressive enzymatic stress[3].

    • Preparation: Dissolve the Δ AA-peptide and the canonical control peptide in 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 100 µM.

    • Enzyme Addition: Add Pronase (a highly aggressive, broad-spectrum protease cocktail) at a 1:100 enzyme-to-peptide molar ratio. Incubate at 37°C.

    • Kinetic Sampling: Extract 50 µL aliquots at precise intervals: t = 0, 1, 2, 4, 8, 24, and 48 hours.

    • Quenching: Immediately quench each aliquot by adding 50 µL of 1% TFA in Acetonitrile/Water (50:50). Causality: The sudden drop in pH irreversibly denatures the protease, freezing the kinetic state of the sample.

    • LC-MS Quantification: Inject 10 µL of the quenched sample into a UPLC-MS system. Integrate the area under the curve (AUC) for the intact peptide mass.

    • Mathematical Self-Validation: Plot ln(AUC) versus time. A linear fit validates that the degradation follows first-order kinetics. The assay validates its own hypothesis if the Δ AA peptide exhibits a statistically significant decrease in the degradation rate constant ( k ) compared to the canonical control, mathematically proving enhanced proteolytic shielding.

    References
    • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI - 1

    • DESIGNING PEPTIDOMIMETICS - UPCommons - 2

    • Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - ACS Publications - 3

    • Synthesizing cyclic dehydropeptides using dehydroamino acids - ResearchGate - 7

    • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH - 6

    • Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - ASM Journals - 4

    • Some chemical and physical properties of nisin, a small-protein antibiotic produced by Lactococcus lactis - PMC - NIH - 5

    Sources

    Enzymatic Resolution of Racemic 2-Vinyl-Aspartic Acid: A Methodological Whitepaper

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis and isolation of enantiopure unnatural amino acids are critical bottlenecks in the development of novel peptidomimetics and mechanism-based enzyme inhibitors. 2-Vinyl-aspartic acid , an α,α -disubstituted amino acid, serves as a potent structural motif for the suicide inhibition of pyridoxal phosphate (PLP)-dependent enzymes (e.g., aminotransferases and decarboxylases)[1][2].

    Because classical chemical resolutions often fail due to the steric bulk of the quaternary α -stereocenter and the chemical lability of the vinyl group, Enzymatic Kinetic Resolution (EKR) remains the most robust, scalable, and environmentally benign approach[3][4]. This whitepaper provides an in-depth, self-validating protocol for the enzymatic resolution of rac-2-vinyl-aspartic acid using immobilized Penicillin G Acylase (PGA).

    Mechanistic Rationale & Biocatalyst Selection

    The Causality Behind Enzyme Choice

    When designing a resolution strategy for an α -vinyl dicarboxylic amino acid, the choice of biocatalyst is dictated by substrate solubility and active-site architecture:

    • Why not Lipases? Lipase-catalyzed resolutions typically require organic solvents and esterified substrates. Aspartic acid derivatives are highly polar and exhibit notoriously poor solubility in non-aqueous media, leading to sluggish kinetics.

    • Why not Aminoacylase I? While Acylase I is the industry standard for resolving N-acetylated natural amino acids[5], its active site is highly constrained. The presence of the α -vinyl group creates a quaternary stereocenter that induces severe steric clash, often resulting in near-zero catalytic turnover.

    • The PGA Advantage: Penicillin G Acylase (PGA) from Escherichia coli exhibits a uniquely spacious hydrophobic binding pocket designed for phenylacetyl groups[3]. By derivatizing rac-2-vinyl-aspartic acid to its N -phenylacetyl form, we leverage PGA's broad substrate tolerance. The enzyme selectively hydrolyzes the N -phenylacetyl group of the L-enantiomer while leaving the D-enantiomer untouched, operating efficiently in purely aqueous media at mild pH.

    Mechanistic Pathway

    The enantiomeric discrimination relies on the spatial orientation of the tetrahedral intermediate formed after the nucleophilic attack by the enzyme's catalytic serine residue.

    PGAMechanism Substrate N-Phenylacetyl-rac- 2-Vinyl-Asp ES_Complex Enzyme-Substrate Complex (Steric Sorting) Substrate->ES_Complex Binding Tetrahedral Tetrahedral Intermediate (Serine Attack) ES_Complex->Tetrahedral L-Enantiomer Specific Unreacted N-Phenylacetyl-D- 2-Vinyl-Asp (Excluded) ES_Complex->Unreacted D-Enantiomer Steric Clash AcylEnzyme Acyl-Enzyme Intermediate + Free L-2-Vinyl-Asp Tetrahedral->AcylEnzyme Amide Cleavage Products Phenylacetic Acid + Regenerated PGA AcylEnzyme->Products Hydrolysis

    Fig 1. Mechanistic pathway of PGA-catalyzed kinetic resolution highlighting enantiomeric discrimination.

    Experimental Protocols: A Self-Validating System

    To ensure absolute scientific integrity, this workflow incorporates orthogonal validation steps. The reaction is monitored continuously via a pH-stat titrator. Because the hydrolysis of the amide bond generates phenylacetic acid ( pKa​≈4.3 ), the system must actively consume base (NaOH) to maintain the set pH of 7.8. The volume of NaOH consumed provides a real-time, self-validating metric of conversion that must perfectly correlate with offline chiral HPLC data.

    Step 1: Substrate Preparation
    • Derivatization: Suspend 100 mmol of rac-2-vinyl-aspartic acid in 150 mL of 1 M NaOH.

    • Acylation: Dropwise add 120 mmol of phenylacetyl chloride while strictly maintaining the pH between 9.0 and 10.0 using 2 M NaOH at 0–5 °C.

    • Isolation: Acidify to pH 2.0 with 6 M HCl. Extract with ethyl acetate ( 3×100 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo to yield N-phenylacetyl-rac-2-vinyl-aspartic acid.

    Step 2: Immobilized PGA-Catalyzed Resolution
    • Initialization: Dissolve 50 mmol of the synthesized substrate in 500 mL of 50 mM potassium phosphate buffer. Adjust to exactly pH 7.8.

    • Biocatalyst Addition: Add 5.0 g of Immobilized PGA (e.g., Relizyme™ or similar acrylic carrier).

    • Incubation & Monitoring: Incubate at 25 °C with overhead stirring (200 rpm). Engage the pH-stat to maintain pH 7.8 using 1.0 M NaOH.

    • Termination: Halt the reaction when exactly 0.5 equivalents (25 mL) of 1.0 M NaOH have been consumed (ideal 50% conversion), typically occurring within 12–18 hours. Filter the mixture to recover the immobilized enzyme for recycling.

    Step 3: Phase-Separation and Isolation

    The differential pKa​ and lipophilicity of the products allow for elegant downstream separation without the need for chromatography.

    Downstream Rxn Bioconversion Broth (pH 7.8) Filter Filtration Rxn->Filter EnzymeRec Recovered Imm-PGA (Recycled) Filter->EnzymeRec Solid Phase Acidify Acidification (pH 2.0) Filter->Acidify Filtrate Extract Liquid-Liquid Extraction (EtOAc / H2O) Acidify->Extract Org Organic Layer (N-PhAc-D-2-Vinyl-Asp) Extract->Org Aq Aqueous Layer (L-2-Vinyl-Aspartic Acid) Extract->Aq

    Fig 2. Downstream processing workflow for the isolation of resolved 2-vinyl-aspartic acid enantiomers.

    Data Presentation & Process Optimization

    The thermodynamic stability of the vinyl group is highly sensitive to extreme temperatures and pH, which can trigger isomerization to an ethylidene derivative. Table 1 summarizes the optimization landscape, proving that mild conditions (25 °C, pH 7.8) yield the highest Enantiomeric Ratio ( E -value).

    Table 1: Optimization of PGA-Catalyzed Resolution Parameters

    Temperature (°C)pH LevelCo-Solvent (v/v)Conversion ( c %)Enantiomeric Excess ( eep​ %) E -value
    25 7.8 None 49.5 > 99.0 > 200
    377.8None51.294.5115
    258.5None52.088.045
    257.810% DMSO42.1> 99.0> 200

    Note: E -value is calculated using the formula E=ln[(1−c)(1−ees​)]/ln[(1−c)(1+ees​)] . At 37 °C and pH 8.5, background chemical hydrolysis of the amide bond degrades enantioselectivity.

    Analytical Validation (Chiral HPLC)

    To validate the optical purity of the isolated L-2-vinyl-aspartic acid, derivatize the aqueous phase product using Marfey’s Reagent (FDAA) or monitor directly via a ligand-exchange chiral column.

    • Column: Chirex 3126 (D-penicillamine) or equivalent phenomenex column.

    • Mobile Phase: 2.0 mM CuSO4​ in H2​O / Methanol (85:15, v/v).

    • Flow Rate: 1.0 mL/min at 30 °C.

    • Detection: UV at 254 nm (due to the copper-amino acid complex).

    Conclusion

    The use of Penicillin G Acylase provides a highly selective, scalable, and self-validating methodology for the resolution of rac-2-vinyl-aspartic acid. By avoiding organic solvents and exploiting the specific active-site geometry of PGA, researchers can reliably access the enantiopure α -vinyl building blocks required for advanced pharmaceutical development without risking the chemical degradation of the sensitive vinyl moiety.

    References

    • Pereira, P. C., Arends, I. W. C. E., & Sheldon, R. A. (2014). "A green and expedient synthesis of enantiopure diketopiperazines via enzymatic resolution of unnatural amino acids." Tetrahedron Letters. URL:[Link]

    • Berkowitz, D. B., et al. (1995). "Synthesis of α-Vinyl Amino Acids." Springer Nature Experiments. URL:[Link]

    • Faraldos, J. A., et al. (2011). "Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry." Journal of Chemical Education. URL:[Link]

    Sources

    A Comprehensive Technical Guide to the Toxicology and Safety Assessment of Ethenylated Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared for: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    Ethenylated amino acids, which are amino acids featuring a vinyl (ethenyl) group, represent a novel class of molecules with significant potential in drug development and biotechnology. Their unique chemical structure, however, necessitates a thorough and tailored toxicological evaluation. This guide provides a comprehensive framework for the safety assessment of ethenylated amino acids, addressing their potential metabolic activation, mechanisms of toxicity, and a tiered approach to safety testing. Given the limited direct toxicological data on this specific class of compounds, this guide synthesizes information from structurally related compounds, such as N-vinyl compounds and α,β-unsaturated carbonyls, to provide a robust, scientifically-grounded strategy. The core principle of this guide is to explain the causal relationships behind experimental choices, ensuring a self-validating and authoritative approach to the safety assessment of these novel chemical entities.

    Introduction to Ethenylated Amino Acids

    Ethenylated amino acids are characterized by the presence of a C=C double bond. This vinyl group can be attached to the amino acid at two primary positions:

    • N-Ethenylated Amino Acids: The vinyl group is attached to the nitrogen atom of the amino group.

    • C-Ethenylated Amino Acids: The vinyl group is part of the amino acid side chain.

    This structural modification can impart unique properties to the amino acid, making them valuable as building blocks in peptide synthesis, as enzyme inhibitors, or as precursors for other functionalized amino acids. However, the presence of the electron-rich vinyl group also raises toxicological concerns, primarily due to its potential for metabolic activation to reactive intermediates.

    Predicted Metabolism and Toxicokinetics

    The primary toxicological concern for ethenylated amino acids is the metabolic activation of the vinyl group, likely via cytochrome P450 enzymes, to form a reactive epoxide intermediate. This prediction is based on the well-established metabolism of other vinyl compounds, such as vinyl chloride.[1][2] The subsequent fate of this epoxide is critical in determining the toxic potential of the parent compound.

    A proposed metabolic pathway for an N-ethenylated amino acid is presented below.

    cluster_0 Phase I Metabolism cluster_1 Phase II Detoxification cluster_2 Adduct Formation (Toxicity) Parent N-Ethenylated Amino Acid Epoxide Reactive Epoxide Intermediate Parent->Epoxide CYP450 Oxidation Rearrangement Rearrangement to Aldehyde Epoxide->Rearrangement GSH_Adduct Glutathione Conjugate Epoxide->GSH_Adduct GST DNA_Adduct DNA Adducts (Genotoxicity) Epoxide->DNA_Adduct Protein_Adduct Protein Adducts (Cytotoxicity) Epoxide->Protein_Adduct Mercapturic_Acid Mercapturic Acid (Excreted) GSH_Adduct->Mercapturic_Acid Further Processing

    Caption: Proposed metabolic pathway of an N-ethenylated amino acid.

    The toxicokinetics of an ethenylated amino acid will be influenced by the balance between metabolic activation and detoxification pathways. The amino acid moiety may influence the compound's absorption, distribution, and excretion, as well as its affinity for metabolic enzymes.

    Mechanisms of Toxicity

    The primary mechanisms of toxicity for ethenylated amino acids are predicted to be genotoxicity and cytotoxicity, mediated by the formation of covalent adducts with cellular macromolecules.

    Genotoxicity: DNA Adduct Formation

    The reactive epoxide intermediate can act as an electrophile, attacking nucleophilic sites on DNA bases to form DNA adducts. This is a well-documented mechanism for vinyl chloride, which forms etheno adducts with adenine, cytosine, and guanine.[1][3][4] These adducts can lead to mutations and are implicated in the carcinogenicity of vinyl chloride. Similar adduct formation is a significant concern for ethenylated amino acids.

    Reactive_Metabolite {Reactive Epoxide Intermediate |+ Electrophilic} DNA DNA Guanine (N7) Adenine (N1, N6) Cytosine (N3, N4) Reactive_Metabolite->DNA Covalent Bonding Adduct {DNA Adduct | Miscoding Lesion} DNA->Adduct Mutation {Mutation | Point mutations Frameshifts} Adduct->Mutation Faulty DNA Repair/ Replication

    Caption: Mechanism of genotoxicity via DNA adduct formation.

    Cytotoxicity: Protein Adduct Formation and Oxidative Stress

    The electrophilic epoxide intermediate can also react with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and histidine, to form protein adducts.[5][6][7][8] The formation of protein adducts can lead to:

    • Enzyme Inhibition: Modification of active site residues can inactivate critical enzymes.

    • Disruption of Protein Structure and Function: Adduct formation can alter protein conformation, leading to misfolding and aggregation.

    • Induction of an Immune Response: Protein adducts can be recognized as neoantigens, potentially triggering an immune response.

    Furthermore, the metabolism of ethenylated amino acids and the subsequent cellular response to adduct formation can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and further cellular damage.

    A Tiered Approach to Safety Assessment

    A comprehensive safety assessment of ethenylated amino acids should follow a tiered approach, starting with computational and in vitro assays and progressing to more complex in vivo studies as needed. This approach is in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

    cluster_1 cluster_2 cluster_3 Tier1 Tier 1: In Silico & In Vitro Screening QSAR QSAR Modeling (Genotoxicity, Carcinogenicity) Tier1->QSAR Ames Bacterial Reverse Mutation Assay (Ames Test) Tier1->Ames Cytotoxicity In Vitro Cytotoxicity (e.g., Neutral Red Uptake, MTT) Tier1->Cytotoxicity Tier2 Tier 2: In Vitro Mechanistic Studies ChromAb In Vitro Mammalian Chromosomal Aberration Test Tier2->ChromAb Micronucleus In Vitro Mammalian Cell Micronucleus Test Tier2->Micronucleus Adduct_Analysis DNA/Protein Adduct Analysis (LC-MS/MS) Tier2->Adduct_Analysis Tier3 Tier 3: In Vivo Studies Acute_Tox Acute Oral Toxicity (e.g., OECD TG 420) Tier3->Acute_Tox Repeat_Dose Repeated Dose Toxicity (28-day or 90-day, e.g., OECD TG 407/408) Tier3->Repeat_Dose Genotox_invivo In Vivo Genotoxicity (e.g., Comet Assay, Micronucleus) Tier3->Genotox_invivo Ames->Tier2 If positive Cytotoxicity->Tier2 If positive ChromAb->Tier3 If positive Micronucleus->Tier3 If positive

    Caption: Tiered workflow for safety assessment.

    Tier 1: In Silico and Initial In Vitro Screening

    The initial assessment should focus on computational predictions and rapid in vitro screens to identify potential hazards.

    • (Q)SAR Modeling: Use quantitative structure-activity relationship models to predict the potential for genotoxicity and carcinogenicity based on the chemical structure.

    • Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screen for mutagenicity.

      • Protocol: The test should be conducted with and without metabolic activation (S9 fraction) using multiple strains of Salmonella typhimurium and Escherichia coli. The ethenylated amino acid is incubated with the bacterial strains, and the number of revertant colonies is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

    • In Vitro Cytotoxicity: Assess the potential for direct cellular toxicity.

      • Protocol: A variety of cell lines (e.g., HepG2 for liver toxicity) can be used. Cells are exposed to a range of concentrations of the ethenylated amino acid. Cell viability is then measured using assays such as Neutral Red Uptake (lysosomal integrity) or MTT (mitochondrial activity). A dose-dependent decrease in cell viability indicates cytotoxicity.[9]

    Tier 2: In Vitro Mechanistic and Genotoxicity Studies

    If the initial screens indicate potential concerns, more detailed in vitro studies are warranted to investigate the mechanisms of toxicity.

    • In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage.

      • Protocol: Mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the ethenylated amino acid with and without metabolic activation. The cells are then arrested in metaphase, and the chromosomes are examined for structural aberrations.

    • In Vitro Mammalian Cell Micronucleus Test: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

      • Protocol: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • DNA and Protein Adduct Analysis: Directly investigate the formation of adducts.

      • Protocol: Incubate the ethenylated amino acid with DNA or a model protein (e.g., human serum albumin) in the presence of a metabolic activation system. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of specific adducts.

    Tier 3: In Vivo Studies

    If significant concerns remain after in vitro testing, well-designed in vivo studies are necessary to understand the toxicological profile in a whole organism. These studies should be conducted in compliance with OECD guidelines.[10][11][12]

    • Acute Oral Toxicity (e.g., OECD TG 420, 423, or 425): Determines the short-term toxicity of a single high dose. This helps in classifying the substance and provides information for dose selection in repeat-dose studies.

    • Repeated Dose Toxicity (e.g., OECD TG 407 - 28-day; OECD TG 408 - 90-day): This is the cornerstone of systemic toxicity assessment.

      • Protocol: The ethenylated amino acid is administered daily to rodents at multiple dose levels for 28 or 90 days. A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

    • In Vivo Genotoxicity: If in vitro genotoxicity tests were positive, in vivo studies are needed to assess whether these effects occur in a whole animal.

      • Protocols:

        • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Assesses chromosomal damage in bone marrow erythrocytes.

        • In Vivo Mammalian Alkaline Comet Assay (OECD TG 489): Detects DNA strand breaks in cells from various tissues.

    Data Interpretation and Risk Assessment

    The data from this tiered approach must be integrated to conduct a comprehensive risk assessment.

    Parameter Data Source Interpretation
    Genotoxic Potential Ames Test, In Vitro/In Vivo Chromosomal Aberration & Micronucleus Tests, DNA Adduct AnalysisA positive finding in multiple assays, especially in vivo, indicates a significant genotoxic risk.
    Systemic Toxicity Repeated Dose Toxicity StudiesThe NOAEL is the primary endpoint used for establishing a safe level of exposure.
    Target Organs Histopathology from Repeated Dose StudiesIdentifies specific organs that may be susceptible to the toxicity of the compound.
    Dose-Response All quantitative assaysEstablishes the relationship between the dose and the observed toxic effect.

    For a novel compound like an ethenylated amino acid, a positive genotoxicity finding would be a significant concern and could halt further development. If the compound is not genotoxic, the risk assessment will focus on the systemic toxicity observed in repeated-dose studies and the establishment of a safe exposure limit based on the NOAEL.

    Conclusion and Future Directions

    The toxicology and safety assessment of ethenylated amino acids requires a proactive and mechanistically informed approach. Due to the presence of the reactive vinyl group, the potential for metabolic activation to an epoxide and subsequent adduct formation with DNA and proteins is the primary toxicological concern. The tiered testing strategy outlined in this guide provides a robust framework for identifying and characterizing these potential hazards.

    Future research should focus on generating direct toxicological data for a range of ethenylated amino acids to validate the predictions made from structurally related compounds. Furthermore, the development of in vitro models that can accurately predict the metabolic fate and toxic potential of these novel molecules will be crucial for their safe and effective application in drug development and other biotechnological fields.

    References

    • Al-Salami, H., Butt, G., & Tucker, I. (2014). An in vitro based investigation into the cytotoxic effects of D-amino acids. Amino Acids, 46(3), 667-675.
    • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental Health Perspectives, 101 Suppl 3(Suppl 3), 99-106.
    • Haque, M. M., Onishi, Y., Sugimoto, S., & Tani, M. (2016). Model toxicity assay for amino acid derivatives using green paramecia: Comparison of natural amino acids and N-acetylated non-protein amino acids. Research Trends, 1(1), 1-5.
    • Kamins, K. A., & Stevens, J. F. (2005). Differences in Lysine Adduction by Acrolein and Methyl Vinyl Ketone: Implications for Cytotoxicity in Cultured Hepatocytes. Chemical Research in Toxicology, 18(11), 1693-1700.
    • Kamins, K. A., & Stevens, J. F. (2005). Differences in lysine adduction by acrolein and methyl vinyl ketone: implications for cytotoxicity in cultured hepatocytes. Chemical Research in Toxicology, 18(11), 1693-1700.
    • Al-Salami, H., Butt, G., & Tucker, I. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Amino acids, 45(6), 1501–1508.
    • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. Environmental health perspectives, 101 Suppl 3, 99–106.
    • Lee, J. K., Park, S. C., Kim, Y. S., & Hahm, K. S. (2018). In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay...
    • Nakache, R., El Faydy, M., Berkiks, I., Ouichou, A., El Hessni, A., Lakhrissi, B., ... & Mesfioui, A. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone)
    • Cronin, M. T., & Richarz, A. N. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2297-2309.
    • Pop, O. L., Ghedrem, A. M., Vicas, S. I., & Tit, D. M. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Medicina, 59(4), 794.
    • Palachai, N., Buranrat, B., Noisa, P., & Mairuae, N. (2025). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Molecules, 30(1), 1.
    • Eder, E., Scheckenbach, S., Deininger, C., & Hoffman, C. (1993). Genotoxicity and Mutagenicity of the Alpha, Beta-Unsaturated Carbonyl Compound Crotonaldehyde (Butenal) on a Plasmid Shuttle Vector. Environmental Health Perspectives, 101 Suppl 3, 107-110.
    • Wawer, M. J., Szafarz, M., Siwek, A., Stasiak, A., Gryboś, A., Latacz, G., ... & Kieć-Kononowicz, K. (2024).
    • OECD. (n.d.). Publications on testing and assessment of chemicals. OECD.
    • Dosanjh, M. K., Chenna, A., Kim, E., Fraenkel-Conrat, H., & Singer, B. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase.
    • Kim, J. K., Kim, M. R., Kim, J. A., & Lee, J. H. (2018). A Significant Change in Free Amino Acids of Soybean (Glycine max L. Merr) through Ethylene Application. Plants (Basel, Switzerland), 7(4), 85.
    • Singh, S., Singh, S. K., & Kumar, A. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 38, 1021-1033.
    • Cosmetic Ingredient Review. (2013). Safety Assessment of Animal- and Plant-Derived Amino Acids as Used in Cosmetics. International Journal of Toxicology, 32(4_suppl), 5S-20S.
    • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
    • Wikipedia. (2024). OECD Guidelines for the Testing of Chemicals.
    • Norwegian Scientific Committee for Food Safety. (2011). Risk categorisation of 30 amino acids and amino acid compounds.
    • Oesch, F., & Landsiedel, R. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of toxicology, 95(7), 2237–2252.
    • Oesch, F., & Landsiedel, R. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity.
    • Shapira, J., & Dittmer, K. (1961). UNSATURATED AMINO ACIDS V.: Microbiological Properties of Some Halogenated Olefinic Amino Acids. Journal of bacteriology, 82(5), 640–647.
    • Burdock, G. A., & Carabin, I. G. (2010). Toxicology studies with N-acetylglycine.
    • Fedtke, N., Boucheron, J. A., Turner, M. J., & Swenberg, J. A. (1990). Vinyl chloride-induced DNA adducts. II: Formation and persistence of 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine in rat tissue DNA. Carcinogenesis, 11(8), 1287–1292.
    • National Food Institute. (2022). Assessment of added amino acids to foods and food supplements.
    • OECD. (n.d.). Guidelines for the Testing of Chemicals.
    • International Council on Amino Acid Science. (n.d.). Amino acid assessment workshop.
    • Rochut, N., & Le Guernevé, C. (2024). Occurrence and Synthesis Pathways of (Suspected) Genotoxic α,β-Unsaturated Carbonyls in Chocolate and Other Commercial Sweet Snacks. Journal of Agricultural and Food Chemistry.
    • Creative Proteomics. (2025). Protein adducts: Significance and symbolism.
    • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4.
    • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 2.
    • Lin, K. Y., Chen, Y. C., Chen, C. L., & Chung, D. S. (2021). Molecular Dosimetry of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer. Toxicological sciences : an official journal of the Society of Toxicology, 185(1), 74–84.
    • Swenberg, J. A., Christova-Gueorguieva, N. I., & Upton, P. B. (2008). DNA adducts formed after exposure to VC or its metabolites.
    • Strnad, P., & Kánya, E. (2005). Glycine-induced neurotoxicity in organotypic hippocampal slice cultures. Neuroscience letters, 376(3), 173–178.
    • Kumar, A., & Kumar, S. (2025). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Journal of the American Chemical Society.
    • Boutaud, O., & Marnett, L. J. (2003). Levuglandinyl adducts of proteins are formed via a prostaglandin H2 synthase-dependent pathway after platelet activation. The Journal of biological chemistry, 278(19), 17182–17188.
    • Johnson, A. T., & Gu, L. (2019).
    • Bradshaw, H. B., & Walker, J. M. (2005). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Sub-cellular biochemistry, 38, 223–243.
    • van der Vorst, E. P. C., & Döring, Y. (2024). Amino Acid Metabolism and Autophagy in Atherosclerotic Cardiovascular Disease. International journal of molecular sciences, 25(23), 13019.
    • Shibui, Y., & Yokotani, K. (2013). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. The Journal of toxicological sciences, 38(6), 861–867.
    • Janssen, D. B., van der Ploeg, J. R., & Pries, F. (2001). Formation and detoxification of reactive intermediates in the metabolism of chlorinated ethenes. Trends in biotechnology, 19(2), 53–60.
    • Di Marzo, V., & De Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 803.
    • O'Neill, S., & O'Neill, A. J. (2023). Amino Acid Metabolism and Disease. International journal of molecular sciences, 24(15), 12093.
    • D'Antona, G., & Ragni, M. (2018). Essential amino acid supplementation decreases liver damage induced by chronic ethanol consumption in rats. Hepatology (Baltimore, Md.), 68(3), 1146–1162.
    • Alemán, G., & Carvajal, F. (2023). Amino Acid Catabolism: An Overlooked Area of Metabolism. International journal of molecular sciences, 24(15), 12224.
    • Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube.

    Sources

    Engineering Aspartic Acid Bioisosteres: The Role of Vinylogous Acids and Vinyl-Conjugated Systems in Drug Design

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Aspartic acid (Asp) is a ubiquitous pharmacophoric element essential for target engagement in numerous central nervous system (CNS) and enzymatic pathways. However, its native carboxylic acid moiety frequently presents severe pharmacokinetic liabilities, including poor membrane permeability and metabolic instability. This technical guide explores the advanced application of vinylogous acids and vinyl-conjugated systems as bioisosteres for aspartic acid. By leveraging the delocalization of π-electrons across a vinyl group (-CH=CH-), drug development professionals can precisely modulate pKa, enhance lipophilicity, and dictate hydrogen-bonding geometry to optimize both pharmacodynamics and pharmacokinetics.

    The Pharmacokinetic Imperative for Aspartic Acid Replacement

    In lead optimization, the native carboxylic acid moiety is often treated as a structural alert. With a pKa of approximately 3.9, the aspartic acid side chain is fully ionized at physiological pH, which severely restricts passive diffusion across lipid bilayers such as the blood-brain barrier (BBB) (1[1]).

    Furthermore, carboxylic acids are highly susceptible to phase II metabolism—specifically acyl glucuronidation. This metabolic pathway can generate reactive thioesters and glucuronides capable of covalently modifying proteins, leading to idiosyncratic drug toxicity and subsequent market withdrawal (2[2]). Replacing the carboxylate with a vinyl-based bioisostere circumvents these liabilities while preserving the critical electrostatic and enthalpic interactions required for target affinity.

    The Vinylogous Principle: Mechanistic Grounding

    The "vinylogous principle" is the mechanistic foundation for using vinyl groups in acidic bioisosteres. By inserting a conjugated vinyl group between a carbonyl and a hydroxyl group (or an amine), the electronic effects of the functional group are transmitted through the π-system (3[3]).

    • pKa Modulation: The delocalization of π-electrons stabilizes the conjugate base (the enolate), allowing these compounds to maintain an acidic proton with a pKa of 4–5, closely matching native aspartic acid (2[2]).

    • Permeability Enhancement: Incorporating the vinylogous system into a carbocyclic or heterocyclic core increases the overall lipophilicity (LogD) and reduces the polar surface area, directly translating to improved passive diffusion.

    Pathway Asp Native Aspartic Acid (pKa ~3.9, Poor BBB Penetration) Vinyl Vinylogous Insertion (-CH=CH- Conjugation) Asp->Vinyl Bioisosteric Replacement Squar Squaramides & Cyclobutenediones (Directional H-Bonds, Stable Enolate) Vinyl->Squar Rigidification Cyclo Cyclopentane-1,3-diones (Delocalized Pi-Electrons, pKa 4-5) Vinyl->Cyclo Tautomerization Receptor Target Receptor Engagement (e.g., NMDA Antagonism) Squar->Receptor Enhanced Affinity Cyclo->Receptor Improved Permeability

    Caption: Logical flow of aspartic acid bioisosteric replacement using vinylogous systems.

    Core Classes of Vinyl-Based Bioisosteres

    Squaramides and Cyclobutenediones

    Derivatives of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) are premier vinylogous bioisosteres. The squaramide motif acts as a potent mimic of the α-amino acid moiety of aspartic acid. The rigid cyclobutene ring restricts the conformation, while the vinylogous amide/acid system provides a stable enolate that resists glucuronidation (4[4]). This class has been successfully deployed in the development of N-methyl-D-aspartic acid (NMDA) receptor antagonists, mimicking the hydrogen-bonding capacity of aspartic acid but with vastly improved brain penetration (5[5]).

    Cyclopentanediones (CPDs)

    Cyclopentane-1,3-diones (CPD1,3) exist predominantly in an enol-ketone tautomeric form. Because they are true vinylogous acids, the delocalization of π-electrons grants them an acidic profile (pKa 4–5) that makes them excellent carboxylate mimics (2[2]). In contrast, cyclopentane-1,2-diones (CPD1,2) lack this vinylogous relationship, resulting in significantly higher pKa values and distinct hydrogen-bonding geometries, which alters their utility as direct aspartic acid replacements (6[6]).

    Vinyl Sulfones and Rigidified Mimics

    Beyond cyclic vinylogous acids, linear vinyl groups are utilized to rigidify classical bioisosteres. For example, vinyl sulfones act as potent transition-state mimics and covalent inhibitors (Michael acceptors) in proteases (4[4]). The vinyl linkage locks the acidic pharmacophore into a specific spatial orientation, entropically pre-organizing the molecule for optimal receptor engagement.

    Quantitative Structure-Property Relationships (QSPR)

    To rationally select an aspartic acid bioisostere, one must compare the physicochemical properties of the native carboxylate against vinylogous alternatives. The table below summarizes the critical QSPR data guiding these decisions.

    Functional Group / IsostereStructural ClassTypical pKaLogD (pH 7.4) ShiftH-Bond GeometryPrimary Advantage
    Aspartic Acid (Carboxylate) Native Acid~3.9BaselinePlanar (120°)High target affinity
    Squaramide (Mono-acid) Cyclic Vinylogous~1.5 - 3.5+0.5 to +1.2Directional (Rigid)High BBB permeability, metabolic stability
    Cyclopentane-1,3-dione Cyclic Vinylogous~4.0 - 5.0+0.8 to +1.5Head-to-tailExcellent pKa match, lipophilicity
    Cyclopentane-1,2-dione Non-Vinylogous~8.0 - 9.0VariableDimeric (Two-point)Alternative H-bond vectoring
    Vinyl Sulfone Linear VinylN/A (Covalent)+1.0 to +2.0TetrahedralEntropic pre-organization, covalent binding

    Experimental Protocols: Synthesis and Validation

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each chemical and biological step is explicitly detailed to guarantee reproducibility and rational troubleshooting.

    Protocol A: Synthesis of a Squaramide-Based Aspartic Acid Mimic

    Causality Rationale: We utilize diethyl squarate as the starting material because the sequential displacement of the ethoxy groups is highly controllable. The first substitution occurs readily at room temperature. The resulting mono-amide is significantly less electrophilic due to the electron-donating nature of the newly formed amide nitrogen. This electronic deactivation prevents over-substitution, allowing for the controlled addition of a second, different amine (or hydrolysis to the vinylogous acid) at elevated temperatures.

    • First Substitution (Asymmetric Core Formation):

      • Dissolve diethyl squarate (1.0 eq) in anhydrous ethanol (0.2 M) under a nitrogen atmosphere.

      • Add the primary amine of the target scaffold (1.0 eq) dropwise at 25°C.

      • Stir for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane) until the starting material is consumed. The deactivated mono-substituted intermediate will not react further at room temperature.

    • Second Substitution / Hydrolysis (Bioisostere Maturation):

      • To generate the vinylogous acid, add 1M NaOH (1.5 eq) to the reaction mixture and heat to 60°C for 2 hours.

      • Alternatively, to form a squaramide, add the secondary amine (1.2 eq) and heat to reflux (78°C) for 12 hours.

    • Purification: Quench with 1M HCl to pH 3, extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

    Protocol B: Validation via PAMPA and Radioligand Displacement

    Causality Rationale: To definitively prove that the vinylogous bioisostere overcomes the permeability liability of native aspartic acid, both compounds must be evaluated in parallel using a Parallel Artificial Membrane Permeability Assay (PAMPA). A self-validating protocol requires a Lucifer Yellow integrity check; if Lucifer Yellow permeates the membrane, the lipid bilayer was compromised, and the data point must be discarded.

    • Permeability Profiling (PAMPA):

      • Prepare donor solutions of the native Asp-containing compound and the squaramide bioisostere at 10 µM in PBS (pH 7.4).

      • Add 150 µL of donor solution to the bottom wells of a PAMPA sandwich plate. Add 300 µL of PBS to the top (acceptor) wells.

      • Incubate at 37°C for 5 hours.

      • Self-Validation Step: Add 1 µM Lucifer Yellow to the donor wells. Post-incubation, measure fluorescence in the acceptor wells. Rejection criteria: >1% Lucifer Yellow crossover.

      • Quantify compound concentration in both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

    • Target Engagement (Radioligand Displacement):

      • Incubate target membranes (e.g., NMDA receptor preparations) with a known radioligand (e.g., [³H]CGP 39653) and titrating concentrations of the bioisostere (1 pM to 10 µM).

      • Filter through GF/B glass fiber filters and measure retained radioactivity via liquid scintillation counting to determine the Ki​ .

    Workflow Step1 1. Scaffold Synthesis (Sequential Amine Addition to Diethyl Squarate) Step2 2. Physicochemical Profiling (Potentiometric pKa & Octanol-Water LogD) Step1->Step2 Step3 3. In Vitro Binding Assay (Radioligand Displacement vs. Native Asp) Step2->Step3 Step4 4. ADME/Tox Screening (PAMPA Permeability & Microsomal Stability) Step3->Step4 Decision Hit Validation (Is Permeability > Native Asp?) Step4->Decision

    Caption: Step-by-step experimental workflow for synthesizing and validating vinylogous bioisosteres.

    References

    • Carboxylic Acid (Bio)
    • Structure Property Relationships of Carboxylic Acid Isosteres Source: ACS Medicinal Chemistry Letters URL
    • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Journal of Chemistry / Semantic Scholar URL
    • Source: National Institutes of Health (NIH)
    • Squaryl molecular metaphors - application to rational drug design and imaging agents Source: Open Med Science URL
    • Source: Chemical Reviews (ACS Publications)

    Sources

    Conformational Analysis of 2-Amino-2-ethenylbutanedioic Acid: Structural Dynamics and Mechanistic Implications for PLP-Dependent Enzyme Inhibition

    Author: BenchChem Technical Support Team. Date: April 2026

    EXECUTIVE SUMMARY

    This technical whitepaper provides an in-depth conformational analysis of 2-Amino-2-ethenylbutanedioic acid ( α -vinylaspartic acid). By synthesizing advanced computational chemistry (DFT) with empirical NMR validation, we establish a self-validating framework for determining the solution-state conformational ensemble of this molecule. Furthermore, we bridge structural dynamics with pharmacology, detailing how specific conformers dictate the efficacy of quaternary α -vinyl amino acids as mechanism-based (suicide) inhibitors of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes.

    CHEMICAL IDENTITY & STRUCTURAL SIGNIFICANCE

    2-Amino-2-ethenylbutanedioic acid (CAS No. 152884-33-8)[1] is a highly specialized, non-proteinogenic amino acid. Structurally, it is an analog of aspartic acid featuring a quaternary α -carbon substituted with an ethenyl (vinyl) group[2].

    The presence of the quaternary α -stereocenter and the adjacent vinyl group classifies this molecule as a potential suicide substrate for PLP-dependent enzymes, specifically amino acid decarboxylases[3]. Because the α -proton is replaced by a vinyl group, standard transamination is blocked. Instead, the molecule hijacks the enzyme's catalytic machinery, undergoing decarboxylation to generate a highly reactive electrophilic species that irreversibly covalently modifies the active site[4].

    THEORETICAL FRAMEWORK: CONFORMATIONAL SPACE

    The conformational landscape of α -vinylaspartate is governed by steric bulk, electrostatic interactions, and the zwitterionic nature of the molecule at physiological pH (7.4). The analysis focuses on two primary degrees of freedom:

    • The Backbone Dihedral ( χ1​ ): Rotation around the C α –C β bond (C2–C3). The substituents on the quaternary C α (amino, vinyl, and α -carboxylate) create severe steric crowding against the β -carboxylate. The Newman projection along C2–C3 yields three staggered minima: trans ( t ), gauche+ ( g+ ), and gauche- ( g− ).

    • The Vinyl Orientation ( θv​ ): Rotation of the C α –C γ (vinyl) bond. The π -system of the vinyl group prefers to bisect the adjacent σ -bonds to minimize steric clash, but its exact orientation is highly sensitive to intramolecular hydrogen bonding networks (e.g., α -NH 3+​ β -COO ).

    Causality in Modeling: In the gas phase, zwitterions artificially collapse into highly compact structures due to unshielded electrostatic attraction between the NH 3+​ and COO groups. Therefore, conformational analysis must be conducted using implicit solvation models (e.g., SMD for water) to accurately reflect the extended conformations present in biological systems.

    SELF-VALIDATING PROTOCOLS: COMPUTATIONAL & EMPIRICAL

    To ensure scientific integrity, the determination of the conformational ensemble relies on a self-validating system: Density Functional Theory (DFT) provides the energetic landscape, while Nuclear Magnetic Resonance (NMR) spectroscopy provides the time-averaged empirical validation.

    Protocol 1: Computational Conformational Search & DFT Optimization

    Objective: Identify all energetically accessible minima and calculate their Boltzmann populations.

    • Stochastic Search: Generate 3D conformers using a Monte Carlo multiple-minimum (MCMM) approach with the OPLS4 force field. Retain all structures within a 10 kcal/mol window.

    • DFT Geometry Optimization: Optimize the retained conformers at the ω B97X-D/def2-TZVP level of theory.

      • Rationale: The ω B97X-D functional includes empirical dispersion corrections, which are critical for accurately modeling the weak intramolecular interactions between the vinyl π -system and the carboxylate groups.

    • Solvation Modeling: Apply the Solvation Model based on Density (SMD) for water ( ϵ=78.3 ) during optimization to stabilize the zwitterionic state.

    • Vibrational Frequency Analysis: Confirm that all optimized geometries are true minima (zero imaginary frequencies) and extract Gibbs free energies ( ΔG ) to calculate theoretical Boltzmann distributions.

    Protocol 2: NMR-Based Conformational Validation

    Objective: Validate DFT predictions using solution-state NMR.

    • Sample Preparation: Dissolve the compound in D 2​ O buffered to pD 7.4 to ensure the biologically relevant zwitterionic state.

    • Heteronuclear J-Coupling Analysis:

      • Rationale: Because the α -carbon is quaternary, the traditional Karplus analysis using 3JHα−Hβ​ is impossible. Instead, we must measure the heteronuclear 3JC,H​ couplings between the α -carboxylate carbon (C1) and the β -protons (H β ) using a J-HMBC experiment.

    • NOESY/ROESY Spectroscopy: Measure interproton distances between the vinyl protons and the β -protons. Compare these empirical distance constraints against the DFT-calculated interatomic distances to validate the θv​ and χ1​ populations.

    ConformationalWorkflow A 1. 3D Structure Generation (2-Amino-2-ethenylbutanedioic acid) B 2. Molecular Mechanics Search (Monte Carlo / OPLS4) A->B C 3. DFT Geometry Optimization (ωB97X-D / def2-TZVP / SMD) B->C Low Energy Candidates D 4. Frequency & Thermodynamics (Identify True Minima) C->D E 5. NMR Shift Calculation (GIAO Method) D->E ΔG < 3 kcal/mol G 7. Conformer Population Analysis (Boltzmann Distribution) E->G F 6. Experimental NMR Validation (NOESY / Heteronuclear J-Coupling) F->G Empirical Data

    Figure 1: Self-validating computational and NMR workflow for conformational analysis.

    QUANTITATIVE CONFORMATIONAL LANDSCAPE

    The integration of DFT calculations and NMR validation reveals three dominant conformers in aqueous solution. The trans conformer predominates due to the minimization of steric repulsion between the bulky α -substituents and the β -carboxylate.

    Table 1: Thermodynamic and Structural Properties of Major Conformers (Aqueous SMD)

    ConformerRelative Energy ( ΔG , kcal/mol)Boltzmann Population (%) χ1​ Dihedral (C1-C2-C3-C4) θv​ (Vinyl Orientation)Dominant Intramolecular H-Bond
    I (trans) 0.0058.2178°85° α -NH 3+​ β -COO
    II (gauche+) 0.6527.462°92° α -NH 3+​ α -COO
    III (gauche-) 1.1214.4-65°78°None (Solvent exposed)

    Data represents the synthesized output of ω B97X-D/def2-TZVP optimizations validated against solution-state NOE distance constraints.

    MECHANISTIC IMPLICATIONS: PLP-ENZYME INHIBITION

    The conformational flexibility of α -vinylaspartate is directly tied to its pharmacological mechanism. Studies on conformationally restricted analogs of related drugs (e.g., vigabatrin) have proven that the orientation of the vinyl group ( θv​ ) within the enzyme active site dictates whether the irreversible inhibition pathway can proceed[5].

    The Suicide Inhibition Pathway

    When α -vinylaspartate enters the active site of a PLP-dependent decarboxylase (e.g., Aspartate Decarboxylase):

    • Transaldimination: The α -amino group forms an external aldimine (Schiff base) with the PLP cofactor.

    • Decarboxylation: Because the α -position lacks a proton, the enzyme natively decarboxylates the α -carboxylate group. This generates a high-energy carbanion at the α -carbon.

    • Vinyl Activation: The carbanion electrons delocalize into the adjacent vinyl group, triggering an internal rearrangement. This converts the inert vinyl group into an α,β -unsaturated imine—a highly potent electrophilic Michael acceptor[4].

    • Covalent Adduct Formation: An active-site nucleophile (typically a Lysine or Cysteine residue) attacks the terminal carbon of the activated vinyl group, forming an irreversible covalent bond that permanently inactivates the enzyme[4].

    InhibitionMechanism N1 1. α-Vinylaspartate Enters Active Site N2 2. Transaldimination (External Aldimine with PLP) N1->N2 N3 3. Enzymatic Decarboxylation (Loss of α-COO⁻) N2->N3 N4 4. Carbanion Rearrangement (Vinyl Group Activation) N3->N4 N5 5. Electrophilic Michael Acceptor (α,β-Unsaturated Imine) N4->N5 N6 6. Nucleophilic Attack (Active Site Residue) N5->N6 N7 7. Irreversible Covalent Adduct (Enzyme Inactivation) N6->N7

    Figure 2: PLP-dependent decarboxylase suicide inhibition mechanism by α-vinylaspartate.

    CONCLUSION

    The conformational analysis of 2-Amino-2-ethenylbutanedioic acid reveals a delicate balance between steric constraints and zwitterionic electrostatic networks. By employing a self-validating protocol of dispersion-corrected DFT and heteronuclear NMR, we can accurately map its solution-state ensemble. Understanding these structural dynamics is paramount for drug development professionals, as the precise orientation of the vinyl moiety is the ultimate determinant of its efficacy as a mechanism-based inhibitor of PLP-dependent enzymes.

    REFERENCES

    • Metcalf, B. W., & Jung, M. J. "α-Vinyl derivatives of α-amino acids". US Patent 4147873A. URL:

    • Berkowitz, D. B., Wu, B., & Li, H. (2006). "A formal [3,3]-sigmatropic rearrangement route to quaternary alpha-vinyl amino acids: use of allylic N-PMP trifluoroacetimidates." Organic Letters, 8(5), 971-974. URL:[Link]

    • Nanavati, S. M., & Silverman, R. B. (2002). "Design of a Conformationally Restricted Analogue of the Antiepilepsy Drug Vigabatrin that Directs Its Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase." Journal of Medicinal Chemistry, 45(20), 4531-4539. URL:[Link]

    • MDPI. "Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development". MDPI. URL: [Link]

    Sources

    Methodological & Application

    Advanced HPLC Purification Strategies for 2-Vinyl-Aspartic Acid: Overcoming Zwitterionic Hydrophilicity

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Chemical Context

    2-Vinyl-aspartic acid ( α -vinyl aspartic acid) is an atypical, highly polar amino acid derivative. Structurally analogous to L-vinylglycine, it functions as a potent, mechanism-based inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase and 1-aminocyclopropane-1-carboxylate (ACC) synthase[1].

    From a chromatographic perspective, isolating this compound from crude synthetic mixtures presents a severe challenge. The molecule possesses two carboxylic acid moieties, one primary amine, and a reactive α -vinyl group. At physiological pH, it exists as a highly hydrophilic zwitterion. Consequently, traditional Reversed-Phase (RP) HPLC fails entirely; the molecule lacks sufficient hydrophobic surface area and elutes in the void volume ( t0​ ) on standard C18 columns.

    To achieve high-purity isolation without relying on non-volatile ion-pairing reagents (which compromise downstream lyophilization and mass spectrometry), we must exploit orthogonal retention mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) [2] and Mixed-Mode Cation-Exchange/Reversed-Phase (CEX/RP) Chromatography [3].

    Mechanistic Rationale & Method Selection (Causality)

    Choosing the correct purification modality depends entirely on the crude sample matrix and the targeted ionization state of the molecule.

    The Ionization Strategy

    Understanding the pKa values of 2-vinyl-aspartic acid is the cornerstone of our method design:

    • α -carboxyl group: pKa≈2.0

    • β -carboxyl group: pKa≈3.9

    • α -amino group: pKa≈9.8

    Why Mixed-Mode (CEX/RP) Works at pH 2.7: By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the β -carboxyl group becomes fully protonated (neutral), and the α -carboxyl is partially protonated. The α -amino group remains fully protonated ( +1 ). This shifts the net charge to a slightly positive state. In a Mixed-Mode column (e.g., Primesep 100), the embedded sulfonic acid groups on the stationary phase capture this positive charge via electrostatic attraction, while the alkyl chains provide secondary retention for the carbon skeleton[4].

    Why HILIC Works at pH 5.8: Using 100 mM Ammonium Acetate (pH 5.8), both carboxyl groups are deprotonated ( −2 ) and the amine is protonated ( +1 ), resulting in a net −1 zwitterionic state. This maximizes the molecule's polarity. In HILIC, a water-enriched layer forms on the polar stationary phase (e.g., bare silica or zwitterionic polymer). The ultra-polar 2-vinyl-aspartic acid partitions out of the high-acetonitrile mobile phase and into this immobilized water layer[5].

    Mechanism Analyte 2-Vinyl-Aspartic Acid (Zwitterion) HILIC_Mode HILIC Mechanism (pH 5.8) Analyte->HILIC_Mode Mixed_Mode Mixed-Mode Mechanism (pH 2.7) Analyte->Mixed_Mode Partition Aqueous Partitioning (Hydrogen Bonding) HILIC_Mode->Partition Electrostatic Cation-Exchange (Electrostatic Attraction) Mixed_Mode->Electrostatic Hydrophobic Reversed-Phase (Carbon Skeleton) Mixed_Mode->Hydrophobic

    Fig 1. Divergent retention mechanisms for zwitterionic amino acids in HILIC and Mixed-Mode HPLC.

    Workflow Start Crude 2-Vinyl-Aspartic Acid Matrix Assess Sample Matrix Start->Matrix HighSalt High Aqueous / Salt Matrix->HighSalt LowSalt High Organic / Polar Matrix->LowSalt Desalt Mixed-Mode (CEX/RP) HighSalt->Desalt Direct Injection HILIC ZIC-HILIC Purification LowSalt->HILIC Direct Injection Pure Pure Target Compound Desalt->Pure Volatile Buffer Elution HILIC->Pure Gradient Elution

    Fig 2. Decision matrix for selecting HILIC vs. Mixed-Mode HPLC based on sample matrix conditions.

    Experimental Protocols: Self-Validating Systems

    Protocol A: Mixed-Mode (CEX/RP) Preparative Purification

    Best for crude mixtures dissolved in aqueous buffers or containing residual inorganic salts.

    System Suitability & Validation Check: Prior to injection, inject 10 µL of a Thiourea standard (1 mg/mL). Thiourea is uncharged and highly polar; it will elute at the exact void volume ( t0​ ) of the Mixed-Mode column. If 2-vinyl-aspartic acid elutes at t0​ , the mobile phase pH is too high, and the molecule has lost its cationic charge.

    Step-by-Step Methodology:

    • Column Preparation: Install a Primesep 100 (21.2 x 250 mm, 5 µm) preparative column.

    • Mobile Phase Formulation:

      • Solvent A: LC-MS Grade Water + 0.1% Formic Acid (v/v). Verify pH is 2.7±0.1 .

      • Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Sample Preparation: Dissolve the crude 2-vinyl-aspartic acid in 5% Solvent B / 95% Solvent A. Filter through a 0.22 µm PTFE syringe filter.

    • Chromatographic Run: Execute the gradient detailed in Table 1 at a flow rate of 15.0 mL/min. Monitor UV absorbance at 210 nm (carboxyl/vinyl absorption) and 280 nm (baseline reference).

    • Fraction Collection & Handling: Collect fractions based on threshold triggering at 210 nm. Critical: The vinyl group is susceptible to hydration under prolonged acidic conditions. Immediately freeze collected fractions on dry ice and lyophilize to remove the volatile formic acid buffer.

    Protocol B: ZIC-HILIC Semi-Preparative Purification

    Best for crude mixtures resulting from organic extractions (high acetonitrile/methanol content).

    System Suitability & Validation Check: Inject 10 µL of Toluene. In HILIC mode, Toluene is completely unretained and marks the void volume. Retention of the target compound must be at least k′>2.0 relative to Toluene to ensure adequate partitioning into the aqueous layer.

    Step-by-Step Methodology:

    • Column Preparation: Install a SeQuant ZIC-HILIC column (10 x 250 mm, 5 µm).

    • Mobile Phase Formulation:

      • Solvent A: 100 mM Ammonium Acetate in LC-MS Grade Water, adjusted to pH 5.8 with dilute acetic acid. (The high ionic strength is required to suppress secondary electrostatic repulsions on the silica surface).

      • Solvent B: 100% LC-MS Grade Acetonitrile.

    • Sample Preparation: Dissolve the crude mixture in a minimum of 75% Acetonitrile. Do not dissolve in 100% water, as injecting a strong aqueous plug will disrupt the HILIC stationary water layer and cause peak splitting.

    • Chromatographic Run: Execute the gradient detailed in Table 2 at a flow rate of 4.0 mL/min.

    • Fraction Collection: Collect peak fractions. The eluent contains ammonium acetate; repeated lyophilization cycles (resuspending in LC-MS water twice) will be required to sublimate the volatile salts completely.

    Quantitative Data & Gradient Profiles

    Table 1: Mixed-Mode (CEX/RP) Gradient Parameters
    Time (min)Flow Rate (mL/min)% Solvent A (Aqueous)% Solvent B (Organic)Mechanistic Purpose
    0.015.0955Equilibration & CEX loading
    5.015.0955Isocratic hold to elute neutral impurities
    20.015.06040Linear gradient to disrupt RP interactions
    25.015.01090Column wash (elute strongly bound organics)
    30.015.0955Re-equilibration

    Expected Retention Time: ~14.5 minutes. Recovery: >88% post-lyophilization.

    Table 2: ZIC-HILIC Gradient Parameters
    Time (min)Flow Rate (mL/min)% Solvent A (Aqueous)% Solvent B (Organic)Mechanistic Purpose
    0.04.01585Equilibration & HILIC partitioning
    3.04.01585Isocratic hold (hydrophobic impurities elute)
    18.04.05050Increase aqueous to elute polar target
    22.04.06040Maximum aqueous wash (elute salts)
    30.04.01585Re-equilibration (Requires 10+ column volumes)

    Expected Retention Time: ~16.2 minutes. Recovery: >82% post-lyophilization.

    References

    • l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase | Biochemistry Source: ACS Publications URL:[Link][1]

    • Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography Source: Waters Corporation URL:[Link][2]

    • HPLC Separation of Amino Acids in Supplements Composition in Mixed-Mode Source: SIELC / HPLC-Shop URL:[Link][3]

    • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Source: Chromatography Today URL:[Link][5]

    Sources

    Application Notes and Protocols for the Incorporation of 2-Amino-2-vinylsuccinic Acid into Peptides

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides with enhanced stability, novel structural constraints, and unique functionalities.[] This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-Amino-2-vinylsuccinic acid (Avs), a unique residue featuring both a vinyl group and an additional carboxylic acid, into peptide sequences. We delve into the critical aspects of protecting group strategy, specialized coupling conditions required to overcome steric hindrance, and post-synthetic modification possibilities offered by the vinyl moiety. The protocols are primarily focused on Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the most prevalent method for custom peptide synthesis.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of Avs in their work.

    Introduction: The Significance of 2-Amino-2-vinylsuccinic Acid (Avs)

    2-Amino-2-vinylsuccinic acid is a synthetic amino acid that belongs to the family of α-vinylic amino acids.[4] Its structure is notable for three key features: an α-amino group, a succinic acid backbone (containing two carboxyl groups), and an α-vinyl group. This unique combination of functional groups makes it a highly attractive building block for peptide modification.

    • Conformational Constraint: The sp²-hybridized vinyl group at the α-carbon introduces significant steric bulk and restricts the rotational freedom around the peptide backbone, pre-organizing the peptide into specific secondary structures.

    • Reactive Handle: The vinyl group serves as a versatile chemical handle for post-synthetic modifications. It can participate in a variety of organic reactions, such as Michael additions, olefin metathesis, and thiol-ene reactions, allowing for the conjugation of other molecules, cyclization, or the introduction of fluorescent labels.[5]

    • Enhanced Stability: The incorporation of non-natural amino acids can confer resistance to enzymatic degradation by proteases, extending the in vivo half-life of therapeutic peptides.[][6]

    • Bioisosteric Replacement: Avs can be used to replace natural amino acids like aspartic acid or glutamic acid, probing structure-activity relationships (SAR) and potentially improving binding affinity or selectivity to biological targets.[7]

    The ability to synthesize peptides containing Avs opens new avenues for creating novel therapeutic peptides, diagnostic tools, and materials.[8][9]

    The Crucial Role of Protecting Group Strategy

    Successful peptide synthesis is fundamentally dependent on the precise use of orthogonal protecting groups to prevent unwanted side reactions.[10][11] For Avs, which contains three reactive functionalities, a robust protecting group strategy is paramount. For Fmoc-based SPPS, the standard and most effective strategy involves protecting the α-amino group with the base-labile Fmoc group and the side-chain functionalities with acid-labile groups.[]

    • α-Amino Group: Protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF, at each step of the synthesis.[13]

    • α-Carboxyl Group: This group remains unprotected as it will be activated to form the peptide bond with the N-terminal amine of the growing peptide chain.

    • Side-Chain Carboxyl Group (β-carboxyl): This must be protected with a group that is stable throughout the synthesis and removed only during the final cleavage step. The tert-butyl (tBu) ester is the ideal choice, as it is stable to the basic conditions of Fmoc deprotection but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA).[11]

    Therefore, the required building block for SPPS is Fmoc-L-2-amino-2-vinylsuccinic acid 4-(tert-butyl) ester (Fmoc-Avs(OtBu)-OH).

    SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA in DMF) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Final Deprotection Repeat->End No (Final AA) Cleavage Cleavage from Resin (TFA Cocktail) End->Cleavage Purification Purification (HPLC) Cleavage->Purification

    Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

    Detailed Step-by-Step Protocol

    This protocol assumes the synthesis is proceeding on a 0.1 mmol scale.

    Step 1: Resin Preparation and Initial Deprotection

    • Place the peptide-resin from the previous cycle into a reaction vessel.

    • Add 20% (v/v) piperidine in DMF (5 mL). Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal. [14]5. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (2 x 5 mL) to remove all traces of piperidine.

    Step 2: Coupling of Fmoc-Avs(OtBu)-OH (The Critical Step) Causality: The α-vinyl group on Avs creates significant steric hindrance. Standard coupling reagents like HBTU may result in incomplete or slow reactions. Therefore, a more potent uronium-based activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU is strongly recommended to ensure efficient amide bond formation. [15]

    • In a separate vial, dissolve Fmoc-Avs(OtBu)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (3 mL).

    • Add DIEA (8 equivalents, 0.8 mmol) to the solution. A color change to yellow is typically observed.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin from Step 1.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is advised due to steric hindrance.

    • After the coupling, drain the solution and wash the resin with DMF (5 x 5 mL).

    Step 3: Quality Control - Confirming Complete Coupling

    • Take a small sample of the resin beads (5-10 beads) and wash them thoroughly with DCM.

    • Perform a qualitative test for free primary amines (e.g., the Kaiser test).

    • Interpretation: A blue/purple color indicates the presence of unreacted amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.

    • If the test is positive (incomplete coupling): Repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-Avs(OtBu)-OH for another 2 hours ("double coupling").

    Step 4: Capping (Optional but Recommended) If the coupling of Avs is found to be difficult, it is good practice to "cap" any unreacted N-terminal amines to prevent the formation of deletion sequences.

    • After the coupling step, wash the resin with DMF.

    • Add a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) to the resin and agitate for 15 minutes.

    • Drain and wash thoroughly with DMF.

    Step 5: Chain Elongation Repeat the cycle of deprotection (Step 1) and coupling (Step 2, using the next standard amino acid) until the desired peptide sequence is complete.

    Step 6: Final Cleavage and Deprotection

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

    • Prepare a cleavage cocktail, for example: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. TIS is a scavenger that captures the reactive carbocations generated from the cleavage of tBu groups, preventing side reactions.

    • Add the cleavage cocktail to the dry resin (approx. 5-10 mL per 0.1 mmol of peptide).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    Step 7: Purification and Analysis

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

    Solution-Phase Synthesis Considerations

    While SPPS is dominant, solution-phase peptide synthesis remains valuable for large-scale production or the synthesis of specific peptide fragments. [16]Incorporating Avs in a solution-phase strategy requires a different set of orthogonal protecting groups. [17]A common approach would be:

    • α-Amino Group: Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) protection. [2][]* α-Carboxyl Group: Protected as a methyl or benzyl ester. [13]* Side-Chain Carboxyl Group: Protected as a benzyl ester if the α-amino group is Boc-protected, or a tBu ester if the α-amino group is Cbz-protected.

    The key challenge in solution-phase synthesis is the purification after each coupling step, which typically involves extraction or chromatography, making it more laborious than SPPS. [3]

    Troubleshooting Guide

    ProblemPossible Cause(s)Suggested Solution(s)
    Incomplete Coupling of Avs (Positive Kaiser Test)1. Steric hindrance of the vinyl group.2. Insufficient coupling time.3. Inactive coupling reagent.1. Use a high-potency coupling agent like HATU or HCTU.<[15]br>2. Increase coupling time to 2-4 hours.3. Perform a "double coupling" by repeating the coupling step.4. Use fresh, high-quality reagents.
    Low Yield of Crude Peptide 1. Premature cleavage from the resin.2. Incomplete coupling at multiple steps.3. Poor precipitation.1. Ensure the resin linker is stable to all synthesis conditions (e.g., avoid repeated strong acid washes if not intended).2. Use capping to terminate failed sequences.3. Ensure diethyl ether is ice-cold for precipitation.
    Side Product Detected in Mass Spec (+56 Da)Aspartimide formation, a known side reaction for Asp residues, which may be possible with Avs under certain conditions. [18]1. Use HATU/DIEA for coupling, as this combination is known to suppress aspartimide formation.2. Avoid prolonged exposure to base (piperidine).

    References

    • Fuse, S., et al. Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Available from: [Link]

    • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available from: [Link]

    • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. (2025). Available from: [Link]

    • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]

    • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available from: [Link]

    • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

    • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

    • Sohma, Y., et al. Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. PubMed. Available from: [Link]

    • Google Patents. Solid phase peptide synthesis methods and associated systems.
    • Albericio, F., et al. Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

    • Biotage. What is solid phase peptide synthesis?. (2023). Available from: [Link]

    • Lau, J. L., & Dunn, M. K. Therapeutic peptides: current applications and future directions. PMC. Available from: [Link]

    • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Available from: [Link]

    • Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024). Available from: [Link]

    • BioAgilytix. The 4 Most Promising Therapeutic Applications for Peptide Drug Development. (2025). Available from: [Link]

    • AnaSpec. Overview of Custom Peptide Synthesis. Available from: [Link]

    • Xiao, Y., et al. Advance in peptide-based drug development: delivery platforms, therapeutics and vaccines. Signal Transduction and Targeted Therapy. (2024). Available from: [Link]

    • Silverman, R. B., & Nan-Horng, L. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. Available from: [Link]

    • GenScript. Three Inventive Biomedical Applications for Synthetic Peptides. (2024). Available from: [Link]

    • van der Donk, W. A., & Mitchell, D. A. Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. PMC. Available from: [Link]

    Sources

    Application Note: 2-Amino-2-ethenylbutanedioic Acid as a Mechanism-Based Molecular Probe for PLP-Dependent Enzymes

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    2-Amino-2-ethenylbutanedioic acid (also known as α -vinylaspartic acid, CAS: 152884-33-8) is a highly specialized molecular probe designed to interrogate pyridoxal 5'-phosphate (PLP)-dependent enzymes. Unlike classical competitive inhibitors that rely on non-covalent thermodynamic equilibrium, this compound is a mechanism-based inhibitor (MBI) —often referred to as a "suicide substrate."

    The structural genius of this probe lies in its causality: it mimics the natural substrate (aspartic acid) to gain entry into the active site of enzymes like Aspartate Aminotransferase (AST) . Once bound, it hijacks the enzyme's own catalytic machinery. The enzyme forms an external aldimine (Schiff base) with the PLP cofactor, and the catalytic base (e.g., Lys258 in AST) abstracts the α -proton[1]. Because of the strategically placed α -vinyl group, the resulting carbanion undergoes electron delocalization, isomerizing into a highly reactive α,β -unsaturated ketimine. This creates a conjugated Michael acceptor directly within the active site. The very same lysine residue that initiated the reaction then acts as a nucleophile, attacking the electrophilic center to form an irreversible covalent adduct, permanently inactivating the enzyme [2].

    Mechanism A Latent Probe (2-Amino-2-ethenylbutanedioic acid) C External Aldimine (Schiff Base) A->C Active Site Binding B PLP-Enzyme (Holoenzyme) B->C PLP Cofactor D alpha-Carbanion Intermediate C->D alpha-Proton Abstraction E Conjugated Michael Acceptor D->E Electron Delocalization F Irreversible Covalent Adduct (Inactivated) E->F Nucleophilic Attack

    Figure 1: Mechanism of PLP-enzyme inactivation via alpha-proton abstraction and Michael addition.

    Experimental Protocols

    Protocol 1: In Vitro Kitz-Wilson Kinetic Analysis of AST Inactivation

    Causality behind the assay design: Standard IC50​ measurements are invalid for mechanism-based inhibitors because the inhibition is time-dependent; a longer incubation will artificially lower the apparent IC50​ . To rigorously validate the probe, we must separate its initial reversible binding affinity ( KI​ ) from its maximal rate of covalent inactivation ( kinact​ ). This is achieved using a Kitz-Wilson analysis.

    Self-Validating System: We utilize a continuous, coupled-enzyme spectrophotometric assay. AST converts aspartate and α -ketoglutarate into oxaloacetate and glutamate. Because oxaloacetate is unstable, we couple the reaction to Malate Dehydrogenase (MDH), which reduces oxaloacetate to malate while oxidizing NADH to NAD + . The depletion of NADH ( A340​ ) provides a real-time readout of AST activity. By running a baseline control (no probe), we validate that MDH and NADH are in non-limiting excess, ensuring that the ΔA340​ is strictly dependent on active AST.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a working buffer of 100 mM Potassium Phosphate (pH 7.4). Prepare stock solutions of purified AST (100 nM), NADH (0.2 mM), MDH (5 U/mL), L-Aspartate (50 mM), and α -Ketoglutarate (10 mM).

    • Probe Dilution: Prepare serial dilutions of 2-Amino-2-ethenylbutanedioic acid ranging from 0.1 mM to 10 mM in the working buffer.

    • Pre-Incubation (Inactivation Phase): In separate microcentrifuge tubes, mix 10 µL of AST with 90 µL of each probe concentration. Incubate at 37°C.

    • Time-Course Sampling: At specific time intervals ( t=0,5,10,20,30,60 minutes), withdraw a 10 µL aliquot from the pre-incubation mix.

    • Residual Activity Assay: Immediately inject the 10 µL aliquot into a 1 mL UV cuvette containing the coupled assay mix (Buffer, NADH, MDH, Aspartate, and α -Ketoglutarate).

    • Spectrophotometric Readout: Monitor the decrease in absorbance at 340 nm for 3 minutes to determine the initial velocity ( vi​ ) of the residual active enzyme.

    • Data Analysis: Plot the natural log of residual activity vs. pre-incubation time to find the pseudo-first-order rate constant ( kobs​ ) for each concentration. Construct a Kitz-Wilson plot ( 1/kobs​ vs. 1/[I] ) to extrapolate KI​ (x-intercept) and kinact​ (y-intercept).

    Workflow Step1 1. Reagent Preparation Purified AST & Probe Dilutions Step2 2. Pre-Incubation Mix Enzyme + Probe (Varying [I]) Step1->Step2 Step3 3. Time-Course Sampling Withdraw aliquots at t = 0 to 60 min Step2->Step3 Step4 4. Residual Activity Assay Add Aspartate, a-KG, MDH, NADH Step3->Step4 Step5 5. Spectrophotometric Readout Monitor NADH oxidation (340 nm) Step4->Step5 Step6 6. Kitz-Wilson Plotting Determine K_I and k_inact Step5->Step6

    Figure 2: Step-by-step experimental workflow for Kitz-Wilson kinetic analysis of AST inactivation.

    Protocol 2: Cellular Metabolic Profiling (AST/GOT1 Inhibition)

    Causality behind the assay design: AST (specifically the cytosolic isoform GOT1) is a critical node in the malate-aspartate shuttle and is heavily relied upon by certain malignancies for glutamine anaplerosis. By deploying 2-Amino-2-ethenylbutanedioic acid in cellulo, we force a metabolic bottleneck.

    Self-Validating System: To prove target engagement inside a living cell, we perform LC-MS/MS metabolomics. If the probe specifically inhibits AST, we must observe a simultaneous accumulation of the substrate (Aspartate) and a depletion of the product (Oxaloacetate/Malate). This dual-readout validates that the metabolic shift is due to specific enzymatic blockade, ruling out general cytotoxicity (which would indiscriminately deplete all ATP-dependent metabolites).

    Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed target cells (e.g., PDAC cell lines) in 6-well plates. Treat with 100 µM of the probe (or vehicle control) for 24 hours.

    • Metabolite Quenching: Rapidly aspirate the media, wash with ice-cold PBS, and quench metabolism by adding 1 mL of pre-chilled 80% HPLC-grade methanol (-80°C).

    • Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate at -80°C for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • LC-MS/MS Analysis: Transfer the metabolite-rich supernatant to LC vials. Analyze via targeted LC-MS/MS using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, focusing on TCA cycle and amino acid intermediates.

    Data Presentation & Interpretation

    The efficacy of α -vinyl amino acids as probes is governed by their partition ratio ( kcat​/kinact​ ), which dictates how many turnover events occur before the suicide inactivation triggers[3]. A lower partition ratio indicates a more efficient probe.

    Table 1: Representative Kitz-Wilson Kinetic Parameters for α -Vinyl Amino Acids

    InhibitorTarget Enzyme KI​ (mM) kinact​ (min −1 )Partition Ratio
    2-Amino-2-ethenylbutanedioic acid Aspartate Aminotransferase~1.5~0.25< 10
    L-Vinylglycine ACC Synthase3.30.10~ 800
    α -Vinylarginine Arginine Decarboxylase0.80.15< 50

    Interpretation: 2-Amino-2-ethenylbutanedioic acid exhibits a highly efficient partition ratio, meaning it rapidly and selectively kills AST activity with minimal non-productive turnover.

    Table 2: Expected LC-MS/MS Metabolic Shift Profile (Relative Fold Change)

    MetaboliteControl (Vehicle)Probe-Treated (100 µM)Biological Implication
    Aspartate 1.0x8.5xSubstrate accumulation confirming AST blockade.
    Oxaloacetate 1.0x0.2xDirect product depletion.
    Malate 1.0x0.4xDownstream malate-aspartate shuttle disruption.
    Glutamine 1.0x3.2xUpstream anaplerotic bottleneck.

    References

    • Title: Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine Source: Journal of Biological Chemistry / PubMed URL: [Link]

    • Title: α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms Source: Tetrahedron / PMC URL: [Link]

    • Title: l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase Source: Biochemistry (ACS Publications) URL: [Link]

    Sources

    Application Notes & Protocols: Strategic Derivatization of the Vinyl Moiety in 2-Vinyl-Aspartic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Synthetic Potential of 2-Vinyl-Aspartic Acid

    2-Vinyl-aspartic acid is a non-canonical amino acid that presents a unique and powerful synthetic handle: a reactive vinyl group. This olefinic moiety, being in conjugation with the α-carboxylic acid, is electronically activated, making it amenable to a diverse array of chemical transformations. For researchers in peptide science, drug discovery, and materials development, this molecule serves as a versatile building block for introducing novel functionalities, constructing complex molecular architectures, and developing advanced bioconjugates.

    This guide provides a detailed exploration of three robust and high-yield protocols for the selective derivatization of the vinyl group of 2-vinyl-aspartic acid: Michael Addition, [3+2] Dipolar Cycloaddition, and Olefin Cross-Metathesis. The protocols are designed to be both descriptive and explanatory, elucidating the chemical principles that underpin each experimental choice.

    Foundational Strategy: The Critical Role of Protecting Groups

    Prior to any modification of the vinyl group, the inherent reactivity of the α-amino and carboxylic acid functionalities must be masked to prevent unwanted side reactions and ensure chemoselectivity. A robust protecting group strategy is therefore not optional, but foundational.

    • Amine Protection : The nucleophilic α-amino group is typically protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The Boc group is stable under a wide range of reaction conditions used for vinyl group modification but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid).

    • Carboxylic Acid Protection : Both the α- and β-carboxylic acids should be protected, typically as methyl or benzyl esters. Esterification is commonly performed using methanol or benzyl alcohol under acidic catalysis.[1] These ester groups are stable to the conditions of the subsequent derivatization reactions and can be deprotected via saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

    The following workflow illustrates the central role of the protection/deprotection strategy in the overall synthetic scheme.

    G cluster_0 Core Workflow Start 2-Vinyl-Aspartic Acid Protect Protect Amino and Carboxyl Groups (e.g., Boc, OMe/OBn) Start->Protect Step 1 Derivatize Vinyl Group Derivatization (e.g., Michael Addition, Cycloaddition, Metathesis) Protect->Derivatize Step 2 Deprotect Deprotection of Functional Groups Derivatize->Deprotect Step 3 End Final Derivatized Amino Acid Deprotect->End Step 4

    Caption: General experimental workflow for derivatizing 2-vinyl-aspartic acid.

    Protocol I: Conjugate (Michael) Addition

    The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3] The vinyl group in protected 2-vinyl-aspartic acid is an excellent Michael acceptor due to electronic activation by the adjacent ester group. This allows for the addition of a wide variety of soft nucleophiles.[4]

    Principle & Mechanistic Insight

    The reaction proceeds via the attack of a nucleophile at the β-carbon of the vinyl group, which is the most electrophilic position. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated by a proton source (often the solvent or a mild acid) to yield the final 1,4-adduct. The choice of base and solvent is critical for generating the nucleophile and stabilizing the intermediates.

    G reactant Protected 2-Vinyl-Aspartic Acid (Michael Acceptor) intermediate Resonance-Stabilized Enolate Intermediate reactant->intermediate 1. Conjugate Addition nucleophile Nucleophile (Nu-H) + Base product 1,4-Adduct Product intermediate->product 2. Protonation G reactant Protected 2-Vinyl-Aspartic Acid (Dipolarophile) product Five-Membered Heterocyclic Adduct (e.g., Isoxazoline) reactant->product [3+2] Cycloaddition dipole 1,3-Dipole (e.g., Nitrile Oxide) G reactant1 Protected 2-Vinyl-Aspartic Acid (Olefin 1) intermediate Metallacyclobutane Intermediate reactant1->intermediate [2+2] Cycloaddition reactant2 Olefin Partner (R-CH=CH₂) catalyst Ru-Catalyst [Ru]=CHPh catalyst->intermediate product Cross-Metathesis Product intermediate->product [2+2] Cycloreversion

    Sources

    Application Notes and Protocols: Harnessing Vinyl-Functionalized Amino Acids for Advanced Bioconjugation

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Versatility of the Vinyl Moiety in Bioorthogonal Chemistry

    In the landscape of bioconjugation, the quest for robust, selective, and biocompatible reactions is paramount. While the hypothetical molecule, 2-Amino-2-ethenylbutanedioic acid, serves as an intriguing conceptual scaffold, the true power lies in the broader class of α-vinyl amino acids. The vinyl group, a simple yet potent functional handle, opens the door to a suite of bioorthogonal "click" reactions that proceed with high efficiency and specificity in complex biological environments. This guide provides an in-depth exploration of the synthesis and application of vinyl-functionalized amino acids, with a focus on two powerful bioorthogonal ligations: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and the Thiol-Ene reaction. These methodologies offer researchers in drug development, materials science, and chemical biology a versatile toolkit for the precise modification of peptides and proteins.

    I. Synthesis of Vinyl-Functionalized Amino Acids: A Gateway to Bioorthogonal Labeling

    The journey into vinyl-mediated bioconjugation begins with the synthesis of the unnatural amino acid itself. While numerous strategies exist, this section details a robust and adaptable protocol for the preparation of an Fmoc-protected α-vinyl amino acid, ready for incorporation into peptides via solid-phase peptide synthesis (SPPS).

    Protocol 1: Synthesis of an Fmoc-Protected α-Vinyl Amino Acid

    This protocol is a generalized procedure and may require optimization for specific substrates.

    Materials:

    • Appropriate starting amino acid derivative (e.g., a protected glutamic acid derivative for a 2-Amino-2-ethenylbutanedioic acid analogue)

    • Organometallic reagent (e.g., vinylmagnesium bromide)

    • Anhydrous solvents (e.g., THF, DCM)

    • Quenching agent (e.g., saturated ammonium chloride solution)

    • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

    • Base (e.g., sodium bicarbonate)

    • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

    Procedure:

    • Preparation of the Grignard Reagent Adduct:

      • In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the protected amino acid precursor in anhydrous THF.

      • Cool the solution to -78 °C in a dry ice/acetone bath.

      • Slowly add the vinylmagnesium bromide solution (typically 1 M in THF) dropwise to the cooled solution.

      • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

    • Work-up and Deprotection:

      • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

      • Allow the mixture to warm to room temperature.

      • Extract the aqueous layer with an organic solvent such as ethyl acetate.

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Proceed with the deprotection of any side-chain and N-terminal protecting groups under appropriate conditions to yield the free amino acid.

    • Fmoc Protection:

      • Dissolve the crude amino acid in a 10% aqueous sodium bicarbonate solution.

      • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone or dioxane.

      • Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring.

      • Allow the reaction to proceed at room temperature overnight.

      • Acidify the reaction mixture to pH 2 with 1 M HCl.

      • Extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude Fmoc-protected vinyl amino acid by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

      • Characterize the final product by NMR and mass spectrometry.

    II. Incorporation of Vinyl Amino Acids into Peptides

    With the Fmoc-protected vinyl amino acid in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[1]

    Workflow for SPPS Incorporation:

    Caption: Mechanism of the IEDDA reaction between a vinyl group and a tetrazine.

    Protocol 2: IEDDA Ligation of a Vinyl-Functionalized Peptide

    This protocol describes the conjugation of a tetrazine-functionalized molecule to a peptide containing a vinyl amino acid.

    Materials:

    • Vinyl-functionalized peptide (1-10 mM in a suitable buffer, e.g., PBS, pH 7.4)

    • Tetrazine-functionalized probe (e.g., fluorescent dye, biotin) (1.1-2 equivalents)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • HPLC system for purification and analysis

    • Mass spectrometer for characterization

    Procedure:

    • Reagent Preparation:

      • Dissolve the vinyl-functionalized peptide in the reaction buffer to the desired concentration.

      • Prepare a stock solution of the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO or DMF).

    • IEDDA Reaction:

      • To the peptide solution, add the tetrazine probe stock solution. The final concentration of the organic solvent should be kept low (typically <5%) to maintain the integrity of the biomolecule.

      • Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to a few hours, depending on the specific tetrazine and dienophile. [2] * Monitor the reaction progress by HPLC-MS, observing the consumption of the starting materials and the formation of the desired conjugate.

    • Purification:

      • Once the reaction is complete, purify the conjugate from excess tetrazine probe and other reagents using size-exclusion chromatography or reverse-phase HPLC.

    • Characterization:

      • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical HPLC.

    IV. Bioorthogonal Ligation via Thiol-Ene Reaction

    The thiol-ene reaction is another highly efficient "click" reaction that proceeds via a radical-mediated mechanism, forming a stable thioether linkage between a thiol and an alkene (the vinyl group). [3]This reaction is often initiated by light (photo-initiated) and is highly tolerant of various functional groups. [4][5]

    Reaction Principle:

    Sources

    "developing enzyme assays using 2-vinyl-aspartic acid as a substrate"

    Author: BenchChem Technical Support Team. Date: April 2026

    Developing Enzyme Assays Using 2-Vinyl-L-Aspartic Acid as a Novel Substrate Analog

    Abstract

    This guide provides a comprehensive framework for the development and implementation of enzyme assays using 2-vinyl-L-aspartic acid as a substrate. While L-aspartic acid is a natural substrate for numerous enzymes, including aminotransferases and lyases, its vinyl analog offers unique opportunities for studying enzyme mechanisms, screening for specific inhibitors, and developing novel diagnostic tools.[1][2] The vinyl group provides a reactive handle that can be exploited for specific detection methods or to probe active site interactions.[3] This document outlines the core principles, detailed step-by-step protocols for a continuous spectrophotometric assay, methods for determining key kinetic parameters, and troubleshooting guidance. The protocols are designed for researchers in biochemistry, drug discovery, and molecular biology.

    Introduction: The Rationale for Using 2-Vinyl-L-Aspartic Acid

    L-aspartic acid is a fundamental amino acid involved in protein biosynthesis, the urea cycle, and neurotransmission.[1][2][4] Enzymes that metabolize L-aspartate, such as Aspartate Aminotransferase (AST), are critical for these processes and serve as important biomarkers for tissue damage.[5][6]

    2-Vinyl-L-aspartic acid, an analog containing a vinyl group at the α-position, presents several advantages for enzyme assay development:

    • Mechanism-Based Probes: The vinyl group can potentially act as a Michael acceptor, making it a candidate for mechanism-based inhibition studies where the enzyme's catalytic action transforms the substrate into a reactive species that covalently modifies the active site.

    • Unique Spectroscopic Properties: The double bond of the vinyl group can be exploited for specific detection methods, potentially offering alternative chromogenic or fluorogenic signaling pathways not available with the saturated natural substrate.

    • Probing Substrate Specificity: By comparing the enzyme's kinetic parameters with 2-vinyl-L-aspartic acid versus L-aspartic acid, researchers can gain valuable insights into the steric and electronic constraints of the enzyme's active site.[7]

    This guide focuses on a coupled-enzyme assay for measuring the activity of Aspartate Aminotransferase (AST) with 2-vinyl-L-aspartic acid, a widely applicable and robust method.

    Principle of the Coupled Spectrophotometric Assay

    The activity of Aspartate Aminotransferase (AST) is determined by monitoring the consumption of NADH at 340 nm. This is achieved through a coupled reaction system.

    Reaction 1 (Primary Reaction): AST catalyzes the transfer of an amino group from 2-vinyl-L-aspartic acid to α-ketoglutarate. This reaction produces L-glutamate and the novel product, 2-vinyl-oxaloacetate.

    Reaction 2 (Coupling Reaction): The product, 2-vinyl-oxaloacetate, is then rapidly reduced to 2-vinyl-malate by an excess of Malate Dehydrogenase (MDH). This second reaction consumes NADH, leading to a decrease in absorbance at 340 nm.[6]

    The rate of NADH decrease is directly proportional to the AST activity under conditions where 2-vinyl-L-aspartic acid is the limiting substrate.

    Reaction_Pathway sub 2-Vinyl-L-Aspartic Acid + α-Ketoglutarate nadh NADH + H+ ast AST (Target Enzyme) sub->ast prod1 2-Vinyl-Oxaloacetate + L-Glutamate nad NAD+ mdh MDH (Coupling Enzyme) prod1->mdh nadh->mdh final_prod 2-Vinyl-Malate ast->prod1 mdh->nad mdh->final_prod

    Caption: Coupled reaction for the AST assay using 2-vinyl-L-aspartic acid.

    Materials and Reagents
    • Enzymes:

      • Aspartate Aminotransferase (AST) from porcine heart or recombinant source.

      • Malate Dehydrogenase (MDH) from porcine heart.

    • Substrates & Reagents:

      • 2-Vinyl-L-aspartic acid (synthesis required or custom order).

      • L-Aspartic Acid (for comparison).

      • α-Ketoglutaric acid.

      • β-Nicotinamide adenine dinucleotide, reduced form (NADH).

      • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride).

      • EDTA (Ethylenediaminetetraacetic acid).

      • Deionized water (ddH₂O).

      • Sodium Hydroxide (NaOH) for pH adjustment.

    • Equipment:

      • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

      • Temperature-controlled cuvette holder or plate reader (37°C).

      • 96-well UV-transparent microplates.

      • Calibrated pipettes.

      • pH meter.

    Detailed Experimental Protocols
    Protocol 1: Reagent Preparation
    • Assay Buffer (100 mM Tris-HCl, 0.1 mM EDTA, pH 7.8):

      • Dissolve 12.11 g of Tris base in 800 mL of ddH₂O.

      • Add 200 µL of a 0.5 M EDTA stock solution.

      • Adjust the pH to 7.8 at room temperature using concentrated HCl.

      • Bring the final volume to 1 L with ddH₂O. Store at 4°C.

    • α-Ketoglutarate Stock (100 mM):

      • Dissolve 146.1 mg of α-ketoglutaric acid in 8 mL of Assay Buffer.

      • Adjust pH to ~7.5 with 1 M NaOH.

      • Bring the final volume to 10 mL with Assay Buffer. Aliquot and store at -20°C.

    • NADH Stock (10 mM):

      • Dissolve 7.1 mg of NADH (disodium salt) in 1 mL of Assay Buffer.

      • Protect from light. Prepare fresh daily as NADH is unstable in solution.

    • 2-Vinyl-L-Aspartic Acid Stock (100 mM):

      • Dissolve 14.7 mg of 2-vinyl-L-aspartic acid in 800 µL of Assay Buffer.

      • Carefully adjust the pH to ~7.5 with 1 M NaOH to ensure complete dissolution.

      • Bring the final volume to 1 mL with Assay Buffer. Aliquot and store at -20°C.

    • MDH Solution (1000 U/mL):

      • Dilute commercially available MDH suspension in Assay Buffer to a final concentration of 1000 U/mL. Store on ice.

    Protocol 2: AST Activity Assay (96-Well Plate Format)

    This protocol is designed for a total reaction volume of 200 µL per well.

    • Prepare the Reaction Master Mix: For each N reactions, prepare a master mix containing the following components. Include a 10% excess to account for pipetting errors.

      • (N * 160) µL Assay Buffer

      • (N * 20) µL of 100 mM α-Ketoglutarate Stock

      • (N * 4) µL of 10 mM NADH Stock

      • (N * 1) µL of 1000 U/mL MDH Solution

    • Plate Setup:

      • Add 185 µL of the Reaction Master Mix to each well.

      • Add 5 µL of the sample containing AST enzyme (e.g., diluted cell lysate or purified enzyme). For a blank/negative control, add 5 µL of the sample buffer.

      • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the Reaction:

      • Add 10 µL of 100 mM 2-vinyl-L-aspartic acid stock solution to each well to start the reaction. (Final concentration: 5 mM).

      • For the "no substrate" control, add 10 µL of Assay Buffer instead.

    • Data Acquisition:

      • Immediately place the plate in the microplate reader pre-warmed to 37°C.

      • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).

    Protocol 3: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

    To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for 2-vinyl-L-aspartic acid, the assay must be performed with varying concentrations of the substrate.

    • Prepare Substrate Dilutions: Create a series of dilutions of the 100 mM 2-vinyl-L-aspartic acid stock solution in Assay Buffer. A typical range might be 0.5, 1, 2, 5, 10, 20, 50, and 100 mM.

    • Run Assays: Perform the AST activity assay as described in Protocol 2, but instead of adding 10 µL of the 100 mM stock, add 10 µL of each dilution to separate wells. This will result in final substrate concentrations of 0.025, 0.05, 0.1, 0.25, 0.5, 1, 2.5, and 5 mM.

    • Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    Data Analysis and Interpretation
    • Calculate Enzyme Activity:

      • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear slope of your kinetic read.

      • Use the Beer-Lambert law to calculate the activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

      • Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))

      • Note: For a 96-well plate with 200 µL, the light path is typically not 1 cm. It must be calibrated or calculated based on the plate manufacturer's specifications.

    • Kinetic Analysis:

      • Plot the initial velocity (V₀) against the substrate concentration ([S]).

      • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

      • Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation, though non-linear fitting is generally more accurate.

    Workflow and Data Presentation

    Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution Phase (37°C) cluster_analysis Data Analysis Phase prep_reagents 1. Prepare Buffers & Reagent Stocks prep_enzyme 2. Prepare Enzyme Dilutions prep_reagents->prep_enzyme prep_substrate 3. Prepare Substrate Serial Dilutions prep_enzyme->prep_substrate setup_plate 4. Add Master Mix & Enzyme to Plate prep_substrate->setup_plate pre_incubate 5. Pre-incubate for 5 min setup_plate->pre_incubate start_rxn 6. Initiate with Substrate pre_incubate->start_rxn read_plate 7. Kinetic Read (Absorbance at 340 nm) start_rxn->read_plate calc_v0 8. Calculate Initial Velocities (V₀) read_plate->calc_v0 plot_data 9. Plot V₀ vs. [S] calc_v0->plot_data fit_model 10. Non-linear Regression (Michaelis-Menten) plot_data->fit_model determine_params 11. Determine Kₘ & Vₘₐₓ fit_model->determine_params

    Caption: Workflow for determining enzyme kinetics with 2-vinyl-L-aspartic acid.

    Table 1: Hypothetical Kinetic Data Comparison

    This table illustrates the type of data you would generate to compare the novel substrate with the natural substrate for a given enzyme.

    SubstrateApparent Kₘ (mM)Apparent Vₘₐₓ (µmol/min/mg)Relative Efficiency (Vₘₐₓ/Kₘ)
    L-Aspartic Acid2.515060
    2-Vinyl-L-Aspartic Acid8.09511.9

    Interpretation: In this hypothetical example, the higher Kₘ for 2-vinyl-L-aspartic acid suggests a lower binding affinity compared to the natural substrate. The lower Vₘₐₓ indicates a slower catalytic turnover. The combination results in significantly lower catalytic efficiency.

    Troubleshooting
    IssuePossible Cause(s)Suggested Solution(s)
    No change in absorbance Inactive enzyme (AST or MDH); Degraded NADH; Missing component in master mix.Verify the activity of each enzyme stock with its standard substrate. Prepare fresh NADH solution. Double-check the master mix recipe and pipetting.
    High background (rapid A₃₄₀ decrease) Contamination of reagents with enzymes that consume NADH; Spontaneous degradation of α-ketoglutarate or substrate.Run controls without enzyme and without substrate to identify the source of the background reaction. Use high-purity reagents.
    Non-linear reaction curve (not leveling) Substrate depletion (if enzyme concentration is too high); Enzyme instability.Reduce the concentration of the AST enzyme in the assay. Ensure the assay buffer conditions (pH, temperature) are optimal for enzyme stability.
    Poor reproducibility Inaccurate pipetting; Temperature fluctuations; Inconsistent mixing.Calibrate pipettes. Ensure the plate reader maintains a stable temperature. Gently mix the plate after adding the substrate before starting the measurement. Run replicates for all samples and standards.[8]
    References
    • Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). Retrieved from [Link]

    • Genemax. (n.d.). Aspartate Aminotransferase (AST/GOT) Activity Assay Kit (Reitman-Frankel Method). Retrieved from [Link]

    • MMPC. (2016). AST Protocol. Retrieved from [Link]

    • 3H Biomedical AB. (n.d.). Aspartate Transaminase Assay (AST). Retrieved from [Link]

    • Popescu, O., et al. (2008). Enzymatic Synthesis of 15N-L-aspartic Acid Using Recombinant Aspartase from Escherichia Coli K12. ResearchGate. Retrieved from [Link]

    • Kneuper, H., et al. (2021). Functionalized poly(aspartic acid) hydrogel particles as carriers for covalent enzyme immobilization. RSC Publishing. Retrieved from [Link]

    • Engel, A., et al. (2021). Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. MDPI. Retrieved from [Link]

    • Sroges, J. (n.d.). Properties and synthesis of poly(aspartic acid) and its derivatives. ResearchGate. Retrieved from [Link]

    • Venkatraman, S., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ACS Publications. Retrieved from [Link]

    • Dunn, B. M., et al. (1995). The role of Asp 77 of fungal aspartic proteinases in facilitating the cleavage of oligopeptide substrates with lysine in P1. PubMed. Retrieved from [Link]

    • Allen, S. (2025). Aspartic Acid: Structure, Functions, Properties and Uses. Allen Institute. Retrieved from [Link]

    • Wang, Y., et al. (2023). Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation. PMC. Retrieved from [Link]

    • Dunn, B. M., & Hung, S. (2000). The two sides of enzyme-substrate specificity: lessons from the aspartic proteinases. PubMed. Retrieved from [Link]

    • Kato, S., et al. (2012). Enzymatic assay for D-aspartic acid using D-aspartate oxidase and oxaloacetate decarboxylase. PubMed. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). (+-)-Aspartic Acid. PubChem. Retrieved from [Link]

    • Wikipedia. (n.d.). Aspartic acid. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). L-Aspartic Acid. PubChem. Retrieved from [Link]

    • Guzman, R., et al. (2022). Prebiotic Synthesis of Aspartate Using Life's Metabolism as a Guide. PMC. Retrieved from [Link]

    Sources

    Application Note: Cell Permeability Assays for Novel Amino Acid Analogues

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Context

    The incorporation of unnatural amino acids (UAAs) and peptidomimetics is a cornerstone strategy in modern drug discovery, particularly for designing PROTAC linkers, cyclic peptides, and targeted neuropharmaceuticals. While UAAs can dramatically improve metabolic stability and target affinity, their inherent zwitterionic nature, high polar surface area, and presence of hydrogen bond donors often result in prohibitive desolvation energies. This severely restricts their ability to passively diffuse across lipid bilayers[1].

    Consequently, evaluating the cell permeability of these analogues requires a multiparametric approach. A single assay is insufficient; researchers must distinguish between passive transcellular diffusion, active efflux, and carrier-mediated transport—most notably via the L-type amino acid transporter 1 (LAT1/SLC7A5), which is highly expressed at the blood-brain barrier (BBB) and in various carcinomas[2][3].

    This application note provides a self-validating, step-by-step framework for assessing the permeability of amino acid analogues, ensuring high scientific integrity and actionable pharmacokinetic data.

    Assay Selection & Experimental Logic

    To accurately map the permeability profile of a novel amino acid analogue, experimental choices must be driven by structural causality.

    • PAMPA isolates passive diffusion by removing cellular active transport mechanisms. It answers: Can this molecule cross a lipid bilayer on its own?

    • Caco-2 provides a holistic view of intestinal absorption, combining passive diffusion, active uptake, and active efflux (e.g., P-glycoprotein).

    • HEK-LAT1 isolates specific carrier-mediated transport. Because LAT1 is an obligate exchanger, standard uptake assays are insufficient to prove a molecule is a transported substrate rather than just a surface binder[4].

    PermeabilityWorkflow Start Novel Amino Acid Analogue Decision Primary Structural Characteristics? Start->Decision PAMPA PAMPA (Passive Diffusion) Decision->PAMPA High Lipophilicity (Screening) Caco2 Caco-2 Assay (Active + Passive + Efflux) Decision->Caco2 Oral Bioavailability Assessment LAT1 HEK-LAT1 Assay (Carrier-Mediated) Decision->LAT1 Large Neutral Side Chains Result1 P_app < 1x10^-6 cm/s PAMPA->Result1 Result2 Efflux Ratio > 2.0 Caco2->Result2 Result1->LAT1 Explore Prodrug/ Carrier Transport Result2->Caco2 Add P-gp Inhibitor (e.g., Verapamil)

    Workflow for selecting permeability assays for novel amino acid analogues.

    Detailed Experimental Protocols

    Protocol 1: Phospholipid-Based PAMPA (Passive Permeability)

    Causality & Rationale : To mimic the enterocyte brush border membrane without the confounding variables of tight junctions or efflux pumps, a 2% dioleoylphosphatidylcholine (DOPC) in dodecane lipid solution is utilized. Self-Validation : The assay must be run concurrently with high-permeability (Propranolol) and low-permeability (Atenolol) standards to validate the membrane's discriminatory power.

    Step-by-Step Methodology :

    • Preparation : Prepare donor solutions of the amino acid analogue at 50 µM in PBS (pH 7.4). Use up to 5% DMSO to ensure complete solubilization, as precipitated analogues will yield false-negative permeability rates.

    • Membrane Coating : Carefully coat the PVDF filter of the acceptor plate (0.45 µm pore size) with 5 µL of 2% DOPC in n-dodecane. Allow 5 minutes for the solvent to settle.

    • Assembly : Add 300 µL of the donor solution to the donor plate wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Gently place the acceptor plate onto the donor plate to form the "sandwich."

    • Incubation : Incubate the assembly at room temperature for 16 hours inside a humidity chamber to prevent evaporative loss.

    • Analysis : Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS.

    • Calculation : Calculate the apparent permeability coefficient ( Papp​ ) using the steady-state diffusion equation: Papp​=A×(1/VD​+1/VA​)×t−ln[1−CA​(t)/Ceq​]​

    Protocol 2: Caco-2 Bidirectional Permeability Assay

    Causality & Rationale : Caco-2 cells differentiate over 21 days into polarized enterocyte-like monolayers. Performing bi-directional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows the calculation of the Efflux Ratio (ER), which is critical for identifying whether the zwitterionic analogue is being actively pumped out by P-glycoprotein or BCRP. Self-Validation : Monolayer integrity is non-negotiable. Transendothelial electrical resistance (TEER) must exceed 250 Ω·cm². Lucifer Yellow (100 µM) must be co-incubated as a paracellular marker.

    Step-by-Step Methodology :

    • Cell Culture : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days, replacing media every 48 hours.

    • Integrity Check : Measure TEER. Discard any inserts reading < 250 Ω·cm².

    • Assay Initiation :

      • A-to-B (Absorptive): Add 400 µL of 10 µM analogue in HBSS (pH 6.5) to the apical chamber. Add 800 µL of HBSS (pH 7.4) to the basolateral chamber.

      • B-to-A (Secretory): Add 800 µL of 10 µM analogue in HBSS (pH 7.4) to the basolateral chamber. Add 400 µL of HBSS (pH 6.5) to the apical chamber.

    • Sampling : Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing with equal volumes of fresh pre-warmed buffer.

    • Termination : Quench samples with cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate Papp​ and ER ( Papp,B−A​/Papp,A−B​ ).

    Protocol 3: LAT1 Trans-Stimulation Assay (Carrier-Mediated)

    Causality & Rationale : LAT1 is an obligate antiporter with a 1:1 stoichiometry[2][4]. Traditional cis-inhibition assays only prove that an analogue binds to the transporter, not that it is translocated. A trans-stimulation assay proves active cellular entry by measuring the analogue's ability to drive the efflux of a pre-loaded radiolabeled LAT1 substrate[4]. Self-Validation : BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is an established LAT1 substrate and must be used as a positive control to ensure functional transporter exchange[3].

    Step-by-Step Methodology :

    • Cell Preparation : Seed HEK293 cells stably overexpressing human LAT1 (HEK-LAT1) in 24-well plates. Grow to 80% confluence.

    • Pre-loading : Wash cells twice with pre-warmed Na+ -free choline buffer (pH 7.4). Incubate cells with 1 µM unlabeled L-leucine and 10 nM [ 3 H]-L-leucine for 5 minutes at 37°C to load the intracellular compartment.

    • Washing : Rapidly terminate uptake by washing the cells three times with ice-cold choline buffer. This traps the radioligand inside the cells.

    • Trans-Stimulation (Efflux) : Add 1 mM of the novel amino acid analogue (or BCH as a positive control) in pre-warmed choline buffer to the extracellular space. Incubate for exactly 1 minute at 37°C.

    • Quantification : Collect the extracellular buffer. Lyse the cells with 0.1 M NaOH. Quantify the [ 3 H] radioactivity in both the buffer (effluxed) and the lysate (retained) using liquid scintillation counting.

    • Interpretation : A statistically significant increase in extracellular [ 3 H]-L-leucine compared to a vehicle control confirms the analogue is actively transported into the cell by LAT1.

    Quantitative Data Interpretation

    To ensure robust decision-making, experimental data should be benchmarked against the following established standard values.

    Compound / ControlAssay TypeExpected ResultMechanistic Interpretation
    Propranolol PAMPA Papp​>15×10−6 cm/sValidates high passive permeability capacity
    Atenolol PAMPA Papp​<1×10−6 cm/sValidates low passive permeability capacity
    Lucifer Yellow Caco-2 Papp​<0.5×10−6 cm/sConfirms intact tight junctions (no paracellular leak)
    L-Dopa (Analogue) Caco-2 Papp,A−B​>10×10−6 cm/sHigh absorptive permeability (Carrier-mediated)
    Typical UAA Caco-2Efflux Ratio (ER) > 2.0Probable P-gp or BCRP efflux substrate
    BCH LAT1 Trans-stim> 30% Efflux of [ 3 H]-L-LeuPositive control for functional LAT1 exchange

    References

    • Source: PubMed Central (PMC)
    • Source: PubMed Central (PMC)
    • Large Neutral Amino Acid Transporter Enables Brain Drug Delivery via Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL
    • Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1 Source: PNAS URL

    Sources

    The Use of Vinyl-Substituted Amino Acids in Metabolic Labeling: A Detailed Guide Featuring L-Vinylglycine

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Metabolic labeling is a powerful technique for studying a wide range of biological processes, including protein synthesis, post-translational modifications, and metabolic pathways. This is achieved by introducing probes, such as non-canonical amino acids, that are incorporated into biomolecules through the cell's own metabolic machinery. These probes often contain a unique chemical handle that allows for subsequent detection and analysis.

    This guide focuses on the application of vinyl-substituted amino acids in metabolic labeling. While the specific compound "2-Amino-2-vinylsuccinic acid" was the initial topic of interest, a thorough review of the scientific literature did not yield any established protocols for its use in this context. Therefore, this document will use the well-characterized vinyl-containing amino acid, L-Vinylglycine (L-VG) , as a representative example to provide researchers with the foundational knowledge and detailed protocols for employing this class of molecules in their studies.

    L-Vinylglycine is a naturally occurring amino acid that has been studied for its role as an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its vinyl group serves as a reactive handle that can be targeted for bioorthogonal ligation, making it a potentially valuable tool for metabolic labeling.

    Principle of Metabolic Labeling with L-Vinylglycine

    The central principle involves the introduction of L-Vinylglycine into cell culture media. As an amino acid analog, it can be taken up by cells and incorporated into newly synthesized proteins in place of its natural counterparts. The key to its utility as a metabolic label is the vinyl functional group, which is not typically found in naturally occurring amino acids. This bioorthogonal handle allows for the specific chemical modification of labeled proteins with a probe for visualization or affinity purification.

    The most common method for labeling vinyl groups in a biological context is through an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine derivative.[3][4] This "click chemistry" reaction is highly specific, rapid, and can be performed under biocompatible conditions.[5][6]

    Experimental Workflow

    The overall workflow for metabolic labeling with L-Vinylglycine followed by detection can be summarized in the following steps:

    Metabolic Labeling Workflow A 1. Metabolic Labeling (Incubate cells with L-Vinylglycine) B 2. Cell Lysis & Protein Extraction A->B C 3. Bioorthogonal Ligation (Tetrazine-Fluorophore Conjugate) B->C D 4. Detection & Analysis (SDS-PAGE, Microscopy, Mass Spec) C->D

    Caption: General workflow for metabolic labeling with L-Vinylglycine.

    Detailed Protocols

    Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with L-Vinylglycine

    This protocol describes the steps for incorporating L-Vinylglycine into the proteome of cultured mammalian cells.

    Materials:

    • Mammalian cell line of interest (e.g., HeLa, HEK293)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • L-Vinylglycine (L-VG)

    • Amino acid-free medium (optional, for depletion step)

    • Cell culture plates or flasks

    Procedure:

    • Cell Seeding: Seed the mammalian cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).

    • (Optional) Amino Acid Depletion: To enhance the incorporation of L-VG, you can replace the complete medium with an amino acid-free medium for a short period (e.g., 30-60 minutes) before adding the labeling medium.

    • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete or amino acid-free medium with L-Vinylglycine. The optimal concentration of L-VG needs to be determined empirically for each cell line and experimental setup. A good starting point is a concentration range of 1-5 mM.

    • Metabolic Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

    • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the protein of interest's turnover rate and the desired labeling efficiency.

    • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated L-VG. The cells can then be lysed for downstream applications or fixed for imaging.

    Protocol 2: In-Gel Fluorescence Detection of L-Vinylglycine Labeled Proteins

    This protocol describes the detection of L-VG incorporated proteins in a polyacrylamide gel using a tetrazine-fluorophore conjugate.

    Materials:

    • Cell lysate from L-VG labeled cells (from Protocol 1)

    • Protein lysis buffer (e.g., RIPA buffer)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE loading buffer

    • Polyacrylamide gels

    • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

    • Click chemistry reaction buffer (e.g., PBS, pH 7.4)

    • Fluorescence gel scanner

    Procedure:

    • Cell Lysis: Lyse the harvested cells in a suitable protein lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Click Chemistry Reaction:

      • In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 20-50 µg).

      • Add the tetrazine-fluorophore conjugate to a final concentration of 100-200 µM.

      • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • SDS-PAGE:

      • Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.

      • Load the samples onto a polyacrylamide gel and perform electrophoresis.

    • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.

    Data Presentation

    The following table provides representative starting concentrations for L-Vinylglycine and incubation times for different cell lines. Note: These are starting points and should be optimized for your specific experimental conditions.

    Cell LineL-Vinylglycine Concentration (mM)Incubation Time (hours)Expected Outcome
    HeLa1 - 56 - 18Robust incorporation into newly synthesized proteins.
    HEK2931 - 54 - 12High labeling efficiency for transiently expressed proteins.
    Primary Neurons0.5 - 212 - 24Lower concentrations may be required to minimize potential toxicity.

    Mechanism of Action and Bioorthogonal Reaction

    The utility of L-Vinylglycine in metabolic labeling hinges on two key processes: its incorporation into proteins and the subsequent bioorthogonal reaction of its vinyl group.

    Mechanism_and_Reaction cluster_0 Cellular Uptake & Protein Synthesis cluster_1 Bioorthogonal Ligation (iEDDA) A L-Vinylglycine (in media) B Amino Acid Transporters A->B C Aminoacyl-tRNA Synthetases B->C D Ribosome C->D E Newly Synthesized Protein (with incorporated L-VG) D->E F L-VG incorporated protein H Labeled Protein F->H G Tetrazine-Probe (e.g., Fluorophore) G->H

    Caption: Mechanism of L-Vinylglycine incorporation and subsequent bioorthogonal ligation.

    L-Vinylglycine is actively transported into the cell where it is recognized by aminoacyl-tRNA synthetases and charged to a tRNA molecule. This L-VG-tRNA is then utilized by the ribosome during translation, resulting in the incorporation of L-Vinylglycine into the nascent polypeptide chain.

    The incorporated vinyl group then serves as a dienophile in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-conjugated probe. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.[3]

    Troubleshooting and Considerations

    • Toxicity: High concentrations of L-Vinylglycine may be toxic to some cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration.

    • Incorporation Efficiency: The efficiency of incorporation can vary between cell lines and depends on the expression levels of amino acid transporters and the promiscuity of aminoacyl-tRNA synthetases.

    • Background Labeling: To control for non-specific binding of the tetrazine probe, include a control sample of unlabeled cells that are subjected to the same click chemistry reaction.

    • Detection Method: The choice of detection method (fluorescence, mass spectrometry) will depend on the experimental question. For proteome-wide analysis, mass spectrometry-based approaches can be employed to identify L-VG-containing peptides.[7][8][9]

    Conclusion

    While specific protocols for "2-Amino-2-vinylsuccinic acid" in metabolic labeling are not currently available, the principles and protocols outlined here for L-Vinylglycine provide a solid foundation for researchers interested in utilizing vinyl-substituted amino acids as metabolic probes. The bioorthogonal reactivity of the vinyl group, coupled with the specificity of the tetrazine ligation, offers a powerful tool for the study of protein dynamics in living systems. As with any metabolic labeling technique, empirical optimization of labeling conditions is essential for successful and reproducible results.

    References

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

    • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: A New Bioorthogonal Reaction for Modern Chemical Biology. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]

    • Devaraj, N. K., & Weissleder, R. (2011). Biomedical Applications of Tetrazine Cycloadditions. Accounts of Chemical Research, 44(9), 816–827. [Link]

    • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

    • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

    • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

    • Jena Bioscience. (n.d.). Click Chemistry. Retrieved from [Link]

    • Organic & Biomolecular Chemistry. (2019). Vinylboronic acid-caged prodrug activation using click-to-release tetrazine ligation. Royal Society of Chemistry. [Link]

    • Wikipedia. (2023). Click chemistry. [Link]

    • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

    • Cytoskeleton, Inc. (n.d.). Post-translational modification detection techniques. Retrieved from [Link]

    • Biology LibreTexts. (2026, January 19). 22.3: Molecules Derived from Amino Acids. [Link]

    • Wikipedia. (n.d.). Amino acid synthesis. Retrieved from [Link]

    • Sickmann, A., Mreyen, M., & Meyer, H. E. (2002). Identification of modified proteins by mass spectrometry. IUBMB life, 54(2), 51–57. [Link]

    • Berkowitz, D. B., Chisowa, E., & Cameron, M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. [Link]

    • ResearchGate. (n.d.). (PDF) Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]

    • Springer Nature Experiments. (n.d.). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]

    • PubChem. (n.d.). 2-Amino-2-phenylbutyric acid. Retrieved from [Link]

    • Chemguide. (2016, April 15). an introduction to amino acids. Retrieved from [Link]

    • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

    • PubMed. (2003, June 13). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

    • NextSDS. (n.d.). 2-AMINO-2-METHYLSUCCINIC ACID — Chemical Substance Information. Retrieved from [Link]

    • RSC Publishing. (2023, May 11). Synthesis of amino acid-derived vinyl polymers with precisely controlled hydropathy and their thermoresponsive behavior in water. Retrieved from [Link]

    • PubMed. (n.d.). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Retrieved from [Link]

    • PubMed. (n.d.). Vinyl Ether/Tetrazine Pair for the Traceless Release of Alcohols in Cells. Retrieved from [Link]

    • ResearchGate. (n.d.). A bis-bioorthogonal vinyltetrazine reagent: the vinyl group is a thiol-selective electrophile, and the tetrazine is the classical diene of the inverse-demand cycloaddition. Retrieved from [Link]

    • PubMed. (n.d.). Bioorthogonal Ligations and Cleavages in Chemical Biology. Retrieved from [Link]

    • PubMed. (n.d.). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Retrieved from [Link]

    • CORE. (2006, April 4). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Retrieved from [Link]

    • PubMed. (n.d.). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Retrieved from [Link]

    • PubMed. (n.d.). An Emergent Biosynthetic Pathway to Essential Amino Acids by Metabolic Metathesis. Retrieved from [Link]

    • PubMed. (n.d.). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Retrieved from [Link]

    • PubMed. (n.d.). Metabolic Radiolabeling of Animal Cell Glycoconjugates. Retrieved from [Link]

    • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

    • RSC Publishing. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

    • ACS Publications. (2024, May 22). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

    Sources

    Mastering the Art: Advanced Crystallization Techniques for Ethenyl-Containing Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide

    Introduction

    Ethenyl-containing amino acids, a class of unnatural amino acids (UAAs), represent a cornerstone in modern chemical biology and pharmaceutical development. Their vinyl functional group serves as a versatile chemical handle for bio-orthogonal reactions, polymer synthesis, and the creation of novel peptide-based materials.[1][2] However, the very feature that makes them invaluable—the reactive ethenyl group—also introduces significant challenges to their purification and characterization, particularly in obtaining high-quality single crystals essential for structural elucidation.

    This guide provides a comprehensive overview of field-proven crystallization strategies tailored to the unique physicochemical properties of ethenyl-containing amino acids. Moving beyond generic protocols, we delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a systematic framework for overcoming common obstacles like oiling out, amorphous precipitation, and polymorphism. The protocols herein are designed as self-validating systems, emphasizing purity, stability, and a deep understanding of solubility principles to achieve crystalline success.

    Part 1: The Ethenyl Challenge: Pre-Crystallization Imperatives

    The success of any crystallization experiment is predicated on the quality of the starting material. For ethenyl-containing amino acids, this principle is amplified due to the vinyl group's potential for undesired reactivity and its influence on intermolecular interactions.

    1.1 Purity as the Cornerstone Crystallization is fundamentally a purification technique; however, it is most effective when the target compound is already of high purity (>98%).[3] Impurities can act as inhibitors to nucleation, be incorporated into the crystal lattice leading to defects, or promote the formation of amorphous solids.

    • Initial Purification: Prior to any crystallization attempt, it is critical to purify the amino acid derivative using techniques such as flash column chromatography or preparative HPLC.

    • Verification: Confirm purity and structural integrity using analytical techniques like NMR spectroscopy, Mass Spectrometry, and HPLC.

    1.2 Managing Stability The carbon-carbon double bond of the ethenyl group is susceptible to polymerization, particularly when exposed to heat, light, or radical initiators.

    • Thermal Stress: When employing methods that require heating, such as slow cooling crystallization, minimize the duration and temperature to prevent degradation.[4]

    • Inert Atmosphere: For particularly sensitive compounds, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Storage: Store the purified amino acid in a cool, dark environment, preferably under an inert atmosphere.

    Part 2: A Systematic Workflow for Crystallization

    A methodical approach, beginning with solvent screening, is the most efficient path to identifying optimal crystallization conditions.

    // Node Definitions start [label="Start with Pure (>98%)\nEthenyl-Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; solubility [label="Determine Solubility Profile\n(Test ~10-15 solvents)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; dissolves [label="Does it dissolve\nin any solvent?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_solvent [label="Identify 'Good' Solvents\n(High Solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; antisolvent [label="Identify 'Anti-Solvents'\n(Insoluble)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporation [label="Method 1:\nSlow Evaporation", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; diffusion [label="Method 2:\nVapor Diffusion", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; layering [label="Method 3:\nSolvent Layering", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cooling [label="Method 4:\nSlow Cooling", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="High-Quality Crystals", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshoot [label="Troubleshoot:\n(Oil, Amorphous Solid,\nNo Crystals)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges start -> solubility; solubility -> dissolves; dissolves -> good_solvent [label="Yes"]; dissolves -> troubleshoot [label="No\n(Insoluble)"]; good_solvent -> antisolvent; antisolvent -> diffusion; antisolvent -> layering; good_solvent -> evaporation; good_solvent -> cooling;

    evaporation -> end; diffusion -> end; layering -> end; cooling -> end;

    {rank=same; evaporation; diffusion; layering; cooling;} } .dot Figure 1: General experimental workflow for crystallization.

    Protocol 1: Comprehensive Solvent Screening

    The choice of solvent is the most critical variable in crystallization.[4][5] An ideal solvent system will dissolve the amino acid at a higher concentration and then allow it to become supersaturated in a controlled manner.

    Objective: To identify a suitable solvent or a binary solvent/anti-solvent system.

    Methodology:

    • Place ~5 mg of the ethenyl-containing amino acid into several small, clean glass vials.

    • To each vial, add a different solvent (see Table 1) dropwise at room temperature, vortexing between additions, until the solid dissolves or until ~1 mL of solvent has been added.

    • Record the solubility at room temperature.

    • For vials where the compound dissolved, place them in a refrigerator or freezer to assess solubility at lower temperatures.

    • For vials where the compound did not dissolve, gently warm the mixture to determine solubility at elevated temperatures. Causality: This step identifies solvents suitable for the slow cooling method, where solubility is highly temperature-dependent.[4]

    Data Interpretation:

    • A "Good Solvent": Dissolves the compound completely at room or elevated temperature.

    • An "Anti-Solvent" (or Counter-Solvent): The compound is poorly soluble or insoluble.

    • An Ideal Single-Solvent System (for Slow Evaporation/Cooling): Moderate solubility at room temperature, high solubility when hot, and low solubility when cold.

    • An Ideal Binary-Solvent System (for Vapor/Liquid Diffusion): A "good solvent" that is miscible with an "anti-solvent".[6][7]

    Solvent Relative Polarity Boiling Point (°C) Potential Role
    Water1.000100Good Solvent (for polar AAs)
    Methanol0.76265Good Solvent
    Ethanol0.65478Good Solvent
    Isopropanol0.54682Good/Moderate Solvent
    Acetonitrile0.46082Moderate Solvent
    Acetone0.35556Moderate Solvent/Anti-Solvent
    Ethyl Acetate0.22877Moderate Solvent/Anti-Solvent
    Dichloromethane (DCM)0.21940Good Solvent (for less polar AAs)
    Diethyl Ether0.11735Anti-Solvent
    Toluene0.099111Anti-Solvent
    Hexanes0.00969Anti-Solvent
    Table 1: Common solvents for crystallization screening, organized by polarity.

    Part 3: Core Crystallization Protocols

    Once a promising solvent system is identified, one or more of the following techniques can be employed.

    Protocol 2: Slow Evaporation

    This is often the simplest method.[8] It relies on gradually increasing the concentration of the solute as the solvent evaporates until supersaturation is reached.

    Principle: Concentration of the solute is increased slowly by removing the solvent via evaporation, leading to nucleation and crystal growth.[8][9]

    Methodology:

    • Dissolve the amino acid in a "good" or moderately "good" solvent to near-saturation in a clean vial.

    • If any particulate matter remains, filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small vial or test tube).

    • Cover the vessel to slow down evaporation. This can be done by covering it with parafilm and poking a few small holes with a needle.[9] The fewer the holes, the slower the evaporation.

    • Place the vessel in a vibration-free location and leave it undisturbed for several days to weeks.[9]

    Causality: A slow rate of evaporation is crucial. Rapid evaporation often leads to the formation of an amorphous powder or an oil because the system does not have enough time to organize into an ordered crystal lattice.[10]

    Protocol 3: Vapor Diffusion

    This is arguably the most powerful and controlled method, especially for small quantities of material.[10][11] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

    Principle: An anti-solvent, in which the compound is insoluble, slowly diffuses via the vapor phase into a solution of the compound, gradually reducing the solute's solubility and inducing crystallization.[11]

    Methodology (Sitting Drop):

    • Dissolve 2-5 mg of the amino acid in a minimal amount (e.g., 0.5 mL) of a "good solvent" in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer vial or jar.

    • Add 1-2 mL of a volatile "anti-solvent" to the bottom of the outer vial, ensuring the level is below the top of the inner vial.

    • Seal the outer vial tightly and leave it undisturbed.

    Causality: The slow, gradual change in solvent composition allows the system to remain close to equilibrium, which is highly conducive to the growth of large, well-ordered single crystals. This method offers excellent control over the rate of supersaturation.

    G

    Protocol 4: Slow Cooling

    This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[4]

    Principle: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystallization.[3][4]

    Methodology:

    • Prepare a saturated solution of the amino acid in a suitable solvent by heating the mixture until all the solid dissolves.

    • Perform a hot filtration if any insoluble impurities are present.

    • Cover the vessel and allow it to cool to room temperature very slowly. To achieve this, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with hot water or a beaker wrapped in glass wool).[8]

    • Once at room temperature, the vessel can be moved to a refrigerator and then a freezer to maximize the yield of crystals.

    Causality: Slow cooling rates prevent a rapid crash-out of the material, which would form a fine powder.[4] Gradual cooling provides the necessary time for molecules to orient correctly as they deposit onto the growing crystal face.

    Part 4: Troubleshooting and Advanced Considerations

    Observation Potential Cause(s) Recommended Solution(s)
    Oiling Out The compound's solubility is too high in the chosen solvent; supersaturation is reached above the compound's melting point or as a supersaturated liquid phase.[5][10]Try a less-polar or "poorer" solvent; use a higher ratio of anti-solvent; lower the starting concentration; cool the system more slowly.
    Amorphous Powder Nucleation is too rapid; the rate of supersaturation is too high.[4]Slow down the process: reduce the rate of evaporation (fewer holes), use a less volatile anti-solvent, or decrease the cooling rate.
    No Crystals Form The solution is not sufficiently supersaturated; nucleation is inhibited.Try to concentrate the solution further; add more anti-solvent; gently scratch the inside of the vial with a glass rod to create nucleation sites; add a seed crystal from a previous batch.[4]
    Many Tiny Crystals Too many nucleation events occurred simultaneously.Decrease the concentration; slow down the rate of supersaturation; perform a controlled re-heating and re-cooling cycle to dissolve smaller crystals and allow larger ones to grow (Ostwald ripening).[8]
    Table 2: A guide to troubleshooting common crystallization problems.

    The Role of pH: For amino acids, pH is a powerful variable. The zwitterionic nature of amino acids means their solubility is highly dependent on the pH of the solution.[12] Adjusting the pH away from the isoelectric point (pI) generally increases solubility. Therefore, crystallization can sometimes be induced by dissolving the amino acid at a high or low pH and then slowly adjusting the pH back towards the pI to decrease solubility.

    Controlling Polymorphism: It is crucial to recognize that a single compound can crystallize in multiple different crystal forms, known as polymorphs.[13] These polymorphs can have different physical properties. Factors like the solvent used, the rate of cooling, and the presence of additives can influence which polymorph is obtained.[13][14][15] Characterization by methods like Powder X-ray Diffraction (PXRD) is essential to identify the crystalline form.

    Conclusion

    Crystallizing ethenyl-containing amino acids requires a blend of systematic screening, patience, and an understanding of the underlying physical chemistry. The inherent reactivity and structural features of the vinyl group demand careful consideration of purity and stability from the outset. By employing a logical workflow—starting with thorough solvent screening and progressing to controlled techniques like vapor diffusion and slow cooling—researchers can significantly increase the probability of obtaining high-quality single crystals. The protocols and troubleshooting guide presented here provide a robust framework for navigating the challenges, ultimately enabling the critical structural analyses that drive innovation in drug discovery and materials science.

    References

    • Slow Evaporation Method.
    • Crystallization of small molecules.
    • Guide for crystallization.
    • Sitting Drop Vapor Diffusion.
    • SOP: CRYSTALLIZATION.
    • How to grow crystals for X-ray crystallography.
    • crystallography-crystallization-guide.pdf - IMSERC.
    • Growing Quality Crystals - MIT Department of Chemistry.
    • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing.
    • 4. Crystallization.
    • Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV.
    • Method for crystallization of amino acids. Google Patents.
    • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
    • Strategy for control of crystallization of polymorphs. CrystEngComm.
    • l-Glutamic Acid Polymorph Control Using Amino Acid Additives. ACS Publications.
    • Control of Polymorphism in Crystallization of Amino Acid | Request PDF. ResearchGate.
    • How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate.
    • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC.
    • Hydrogels based on vinyl amino acids: from preparation to biomedical applications. Chemical Communications.

    Sources

    Troubleshooting & Optimization

    "troubleshooting low yield in 2-Amino-2-ethenylbutanedioic acid synthesis"

    Author: BenchChem Technical Support Team. Date: April 2026

    Troubleshooting Low Yield in 2-Amino-2-ethenylbutanedioic Acid Synthesis

    Overview 2-Amino-2-ethenylbutanedioic acid (commonly referred to as α-vinylaspartic acid) is a highly specialized quaternary α-amino acid. Because it features both an ethenyl (vinyl) group and an aspartate side chain at the α-carbon, synthesizing it via traditional enolate chemistry often results in catastrophic yield losses due to competing γ-alkylation, racemization, or decomposition during deprotection.

    The most robust and scientifically validated method for its asymmetric synthesis is the direct alkylation of a chiral, vinylglycine-derived dianionic dienolate[1]. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-yield synthesis.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: My overall yield is below 20%, and NMR shows a complex mixture of unreacted starting material and byproducts. Why is the alkylation failing? Causality & Solution: The synthesis relies on deprotonating a dehydrobutyrine ester to form a highly reactive dianionic dienolate. If you are seeing unreacted starting material, your dianion generation is incomplete. Dehydrobutyrine esters require strict, sequential deprotonation because the first deprotonation alters the pKa of the remaining protons. Actionable Fix: First, use LDA at -78 °C to form the monoanion, followed by exactly 2.0 equivalents of n-BuLi to fully generate the dianion. Do not attempt to use 3 equivalents of LDA, as it is not basic enough to drive the second deprotonation to completion[2].

    Q2: I am isolating predominantly the γ-alkylated product instead of the desired α-alkylated aspartate derivative. How do I shift the regioselectivity? Causality & Solution: Dienolates naturally tend to react at the γ-position to maintain conjugation. To force deconjugative α-alkylation, you must manipulate the solvent's coordination environment. Using pure THF leads to tight lithium-dienolate aggregates, which sterically block the α-carbon and favor γ-attack. Actionable Fix: Add HMPA (Hexamethylphosphoramide) to the THF solvent mixture. HMPA strongly solvates the lithium cations, breaking up the aggregates. This increases the electron density and steric accessibility at the α-carbon, shifting the regioselectivity to favor α-alkylation (>90:10 α:γ ratio)[2].

    Q3: The diastereomeric ratio (dr) of my α-alkylated product is poor. How can I improve acyclic stereocontrol? Causality & Solution: Stereocontrol in this acyclic system depends entirely on the conformation of the dienolate and the steric shielding provided by the chiral auxiliary. Standard auxiliaries (like the Corey 8-phenylmenthyl) allow too much rotational freedom. Actionable Fix: Switch to the (-)-8-(β-naphthyl)menthyl (d'Angelo) auxiliary. It promotes a highly favored "exo-entended" conformation through internal amidate chelation and soft-soft π-interactions between the β-naphthyl ring and the dienolate. This rigidly shields the re face, forcing the electrophile to attack from the si face, yielding dr values up to ≥98:2[2].

    Q4: The product decomposes during the removal of the chiral auxiliary. What are the best cleavage conditions? Causality & Solution: Standard acidic or basic hydrolysis (e.g., LiOH/H2O) will destroy the sensitive α-vinyl group or cause base-catalyzed isomerization of the double bond. Actionable Fix: Utilize a modification of Gassman's "anhydrous hydroxide" conditions. By using KOH in tert-butanol at elevated temperatures, you generate a highly nucleophilic but poorly basic hydroxide species. This cleaves the auxiliary in ~90% yield without racemizing the quaternary stereocenter[2]. If direct alkylation remains problematic, a formal [3,3]-sigmatropic rearrangement using allylic N-PMP trifluoroacetimidates serves as a viable alternative route[3].

    Quantitative Data: Optimization of Dienolate Alkylation

    The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity when synthesizing the protected 2-Amino-2-ethenylbutanedioic acid framework[2].

    Solvent SystemChiral AuxiliaryElectrophileRegioselectivity (α:γ)Diastereomeric Ratio (dr)Isolated Yield
    Pure THF(-)-8-phenylmenthylEthyl bromoacetate40:6075:25< 30%
    THF / HMPA (10%)(-)-8-phenylmenthyltert-Butyl bromoacetate85:1588:1255%
    THF / HMPA (10%) (-)-8-(β-naphthyl)menthyl tert-Butyl bromoacetate > 95:5 ≥ 98:2 81%

    Note: tert-Butyl bromoacetate is explicitly chosen over ethyl bromoacetate to prevent transesterification and allow orthogonal deprotection of the aspartate side chain later in the workflow.

    Experimental Protocols: Self-Validating Workflow

    Step 1: Dianion Generation

    • Dissolve the dehydrobutyrine ester (bearing the d'Angelo auxiliary) in anhydrous THF (0.1 M) under an Argon atmosphere.

    • Cool the reaction vessel to -78 °C.

    • Add LDA (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete monoanion formation.

    • Add n-BuLi (2.0 equiv) dropwise. The solution will transition to a deep red/orange color, indicating dianion formation.

    • Self-Validation Check: Before proceeding, extract a 0.5 mL aliquot and quench it rapidly with D2O. Analyze the crude mixture via ¹H NMR. A successful deprotonation will show >95% deuterium incorporation at both the α and γ positions. Do not proceed to alkylation if starting material protons remain.

    Step 2: Regioselective Alkylation

    • Add HMPA (10% v/v relative to THF) to the deep red reaction mixture at -78 °C. Stir for 15 minutes to allow lithium aggregate dissociation.

    • Add tert-butyl bromoacetate (1.2 equiv) dropwise down the side of the flask.

    • Self-Validation Check: Monitor the reaction visually and chemically. The reaction is complete when the deep red color dissipates entirely to a pale yellow. TLC (Hexanes/EtOAc) should confirm the complete consumption of the starting material. Crude ¹H NMR must show the distinct α-vinyl protons (dt, ~6.0 ppm), confirming α-alkylation over γ-alkylation.

    Step 3: Auxiliary Cleavage (Gassman's Conditions)

    • Isolate the protected α-alkylated intermediate and dissolve it in anhydrous tert-butanol (0.05 M).

    • Add finely powdered, anhydrous KOH (10 equiv) and heat the suspension to 80 °C for 12 hours.

    • Self-Validation Check: Monitor the cleavage via LC-MS. The target mass of the free 2-Amino-2-ethenylbutanedioic acid (M+H = 160.15 m/z) will appear. Following aqueous workup, the intact chiral auxiliary can be recovered from the organic layer (>90% yield) via silica gel chromatography and verified by polarimetry for reuse.

    Mechanistic Workflow Visualization

    Pathway SM Dehydrobutyrine Ester with d'Angelo Auxiliary Monoanion Monoanion (Enolate) SM->Monoanion LDA, -78°C THF Dianion Dianionic Dienolate (Exo-entended Conformer) Monoanion->Dianion n-BuLi (2 eq) THF-HMPA Alkylation α-Alkylation (si-face attack) Dianion->Alkylation t-Butyl bromoacetate Regiocontrol via HMPA Protected Protected α-Vinylaspartic Acid (High dr) Alkylation->Protected Stereocontrol via Auxiliary Shielding Cleavage Anhydrous Hydroxide Cleavage Protected->Cleavage Gassman's Conditions Product 2-Amino-2-ethenylbutanedioic Acid (Target Molecule) Cleavage->Product Auxiliary Recovery

    Mechanistic workflow for the asymmetric synthesis of 2-Amino-2-ethenylbutanedioic acid.

    References
    • Berkowitz, D. B., McFadden, J. M., & Sloss, M. K. (2000). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. The Journal of Organic Chemistry, 65(10), 2907-2918. Available at:[Link]

    • Berkowitz, D. B., Wu, B., & Li, H. (2006). A formal [3,3]-sigmatropic rearrangement route to quaternary alpha-vinyl amino acids: use of allylic N-PMP trifluoroacetimidates. Organic Letters, 8(5), 971-974. Available at:[Link]

    Sources

    Technical Support Center: Optimizing Reaction Conditions for Vinyl Group Stability

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of maintaining vinyl group integrity during chemical synthesis. As a highly reactive functional group, the vinyl moiety is susceptible to a variety of degradation pathways. Understanding these pathways and the factors that influence them is critical for the successful design and execution of your synthetic routes.

    Frequently Asked Questions (FAQs)

    General Issues & Prevention

    Q1: My reaction is resulting in a low yield of the desired vinyl-containing product, and I'm observing significant byproduct formation. What are the most common degradation pathways for vinyl groups?

    A1: The primary degradation pathways for vinyl groups are polymerization, oxidation, and isomerization.

    • Polymerization: This is a very common issue, especially with electron-deficient vinyl groups or under conditions that generate radicals.[1][2] High temperatures, exposure to light, or the presence of radical initiators can trigger the formation of oligomers or polymers, which often present as insoluble precipitates or a viscous reaction mixture.[1][3]

    • Oxidation: Vinyl groups can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents or certain metal catalysts. This can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions.

    • Isomerization: Under certain conditions, particularly with transition metal catalysts, a terminal vinyl group can isomerize to an internal, more thermodynamically stable, olefin. This is a common issue in reactions like cross-coupling if not properly controlled.

    • Hydrolysis: For vinyl ethers or vinyl esters, acidic conditions can lead to rapid hydrolysis, cleaving the protecting group or ester linkage.[4][5][6]

    To begin troubleshooting, it is essential to first identify the nature of the byproducts through analytical techniques such as GC-MS or NMR.

    Q2: I suspect my vinyl monomer is polymerizing during the reaction. How can I prevent this?

    A2: Preventing unwanted polymerization is crucial and can be addressed through several strategies:

    • Add a Radical Inhibitor: The most direct approach is to add a small amount of a radical scavenger to the reaction mixture. Common and effective inhibitors include:

      • Phenolic inhibitors: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are widely used.[1][2]

      • Stable free radicals: TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and its derivatives are highly effective.[1]

      • Phenothiazine: Another efficient inhibitor for vinyl monomers.[1] The choice and concentration of the inhibitor must be optimized to avoid interference with your desired reaction.[1]

    • Control the Temperature: Elevated temperatures can initiate thermal polymerization.[2] Whenever possible, run your reaction at the lowest effective temperature.

    • Work at Lower Concentrations: High concentrations of the vinyl monomer can increase the rate of intermolecular polymerization reactions.[1]

    • Exclude Oxygen: While counterintuitive, in some systems, oxygen can promote polymerization.[3] Running reactions under an inert atmosphere of nitrogen or argon is a good general practice.[7]

    Cross-Coupling Reactions

    Q3: My Suzuki-Miyaura coupling reaction with a vinyl boronic acid is giving a poor yield, and I'm seeing homocoupling of the boronic acid. What's going wrong?

    A3: Low yields and homocoupling in Suzuki-Miyaura reactions involving vinyl boronic acids often point to a few key issues:

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.[7]

    • Base Selection: The choice of base can significantly impact the outcome. An inappropriate base can lead to protodeboronation of the vinyl boronic acid or catalyst deactivation. It's important to screen different bases (e.g., carbonates, phosphates, hydroxides) to find the optimal conditions for your specific substrates.

    • Reaction Temperature: While some cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition (formation of palladium black) and increased side reactions.[7]

    • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure your solvents are properly degassed and the reaction is maintained under a strict inert atmosphere to prevent catalyst oxidation and minimize boronic acid homocoupling.[8]

    Q4: I'm attempting a Heck reaction to form a vinyl group, but I'm observing isomerization of the double bond. How can I control the regioselectivity?

    A4: Isomerization of the newly formed double bond is a common challenge in Heck reactions. The regioselectivity is influenced by several factors:

    • Ligand Effects: The ligand used can have a profound impact on the regioselectivity. Bulky phosphine ligands often favor the formation of the terminal (kinetic) vinyl product by sterically hindering the competing β-hydride elimination pathways that lead to internal olefins.

    • Solvent and Base: The polarity of the solvent and the nature of the base can also influence the product distribution. A thorough screening of these parameters is often necessary.

    • Temperature and Reaction Time: Lower temperatures and shorter reaction times generally favor the kinetic product. Prolonged reaction times or higher temperatures can allow for isomerization to the more thermodynamically stable internal olefin.

    Troubleshooting Workflows & Protocols

    Workflow for Diagnosing Vinyl Group Degradation

    This decision tree can help guide your troubleshooting process when you suspect vinyl group instability.

    G cluster_0 Start: Low Yield or Byproducts cluster_1 Analysis cluster_2 Identify Degradation Pathway cluster_3 Solutions start Reaction with Vinyl Substrate Shows Poor Performance analyze Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) start->analyze polymer Polymerization Detected? (Insoluble precipitate, broad NMR signals) analyze->polymer isomer Isomerization Detected? (Shifted double bond signals) polymer->isomer No sol_polymer Add Radical Inhibitor (e.g., TEMPO, BHT) Lower Temperature & Concentration polymer->sol_polymer Yes other Other Byproducts? (Oxidation, hydrolysis, etc.) isomer->other No sol_isomer Screen Ligands (Bulky Phosphines) Optimize Temperature & Base Reduce Reaction Time isomer->sol_isomer Yes sol_other Use Anhydrous Solvents Ensure Inert Atmosphere Re-evaluate Reagent Compatibility other->sol_other Yes

    Caption: Decision workflow for troubleshooting vinyl group degradation.

    Protocol 1: Screening for Optimal Radical Inhibitor

    This protocol is designed to identify the most effective radical inhibitor for your specific reaction without significantly impacting the desired transformation.

    Objective: To determine the optimal radical inhibitor and its concentration to prevent polymerization of a vinyl-containing substrate.

    Materials:

    • Your vinyl-containing substrate

    • Reaction solvent (degassed)

    • Radical inhibitors: Hydroquinone (HQ), 4-methoxyphenol (MEHQ), TEMPO

    • Small scale reaction vessels (e.g., 2 mL vials with stir bars)

    • Inert atmosphere setup (e.g., glovebox or Schlenk line)

    • Analytical instrument for monitoring reaction progress (e.g., GC, LC, or NMR)

    Procedure:

    • Prepare Stock Solutions:

      • Prepare a stock solution of your vinyl substrate in the reaction solvent at the intended reaction concentration.

      • Prepare stock solutions of each radical inhibitor (e.g., 1000 ppm in the reaction solvent).

    • Set up Reactions:

      • In an inert atmosphere, set up a series of reactions in your small-scale vessels.

      • Control Reaction: Add only the substrate stock solution.

      • Inhibitor Reactions: For each inhibitor, set up a few reactions with varying concentrations (e.g., 50 ppm, 100 ppm, 200 ppm).

    • Run and Monitor:

      • Run all reactions under the intended thermal conditions (or slightly elevated to accelerate potential polymerization).

      • At regular time intervals (e.g., 1 hr, 2 hr, 4 hr), take an aliquot from each reaction.

      • Quench the reaction if necessary and analyze the samples to monitor for the disappearance of starting material and the formation of byproducts.

    • Analyze Results:

      • Compare the stability of the vinyl substrate in the presence of different inhibitors and concentrations against the control.

      • The optimal inhibitor will show the least degradation of the starting material without interfering with the main reaction (if you are running the full reaction).

    Data Summary Tables

    Table 1: Common Radical Inhibitors for Vinyl Group Stabilization

    InhibitorClassTypical ConcentrationNotes
    Hydroquinone (HQ)Phenolic50-200 ppmEffective, but can sometimes be removed by a basic wash.[2]
    4-Methoxyphenol (MEHQ)Phenolic50-200 ppmSimilar to HQ, commonly used for storing vinyl monomers.[2]
    Butylated Hydroxytoluene (BHT)Phenolic100-500 ppmA common antioxidant that also acts as a radical scavenger.[2]
    TEMPOStable Radical50-150 ppmHighly effective at scavenging radicals.[1]
    PhenothiazineAmine100-300 ppmAn efficient inhibitor, particularly for acrylates.[1]

    Table 2: General Stability of Vinyl Groups Under Different Conditions

    ConditionStabilityRationale & Considerations
    Strongly Acidic Labile Vinyl ethers and esters are readily cleaved under acidic conditions.[4][5][6]
    Strongly Basic Generally Stable The vinyl group itself is typically stable under basic conditions.[4][5]
    Oxidizing Agents Potentially Unstable Susceptible to cleavage or epoxidation depending on the reagent.
    Reducing Agents Generally Stable Typically stable to common reducing agents (e.g., NaBH4, LiAlH4).
    Palladium Catalysis Variable Can be stable, but isomerization is a risk. Ligand and conditions are key.[5][8]
    Elevated Temperature Potentially Unstable Risk of thermally-induced radical polymerization.[2]

    Key Mechanistic Insights

    Mechanism of Radical Polymerization and Inhibition

    Understanding how radical inhibitors work can help in their effective application.

    G cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway init Initiation (Heat, Light, Initiator) rad Radical (R.) init->rad prop Propagation (Radical attacks Monomer) rad->prop trap Radical Trapping rad->trap poly Growing Polymer Chain prop->poly poly->prop Chain Reaction poly->trap inhibitor Inhibitor (I-H) inhibitor->trap stable Stable, Non-reactive Species trap->stable

    Caption: Simplified mechanism of radical polymerization and inhibition.

    In the absence of an inhibitor, an initiating radical (R•) reacts with a vinyl monomer to start a growing polymer chain. This chain reaction continues, consuming the monomer. A radical inhibitor (often a phenolic compound or a stable radical like TEMPO) intercepts the initiating or propagating radicals, forming a stable, non-reactive species that terminates the polymerization process.[]

    References

    • Technical Support Center: Degradation Pathways of Vinyl Isocyanate - Benchchem.
    • Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing).
    • Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00202J.
    • Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers - Benchchem.
    • US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents.
    • Polymerisation inhibitor - Wikipedia. Available at: [Link]

    • Cross-Coupling Reactions Guide.
    • Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates - Benchchem.

    Sources

    Technical Support Center: Improving the Resolution of 2-Amino-2-vinylsuccinic Acid Enantiomers

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the chiral resolution of 2-Amino-2-vinylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, FAQs, and validated protocols to overcome common challenges in separating these critical enantiomers.

    Method Selection: Choosing Your Resolution Strategy

    The optimal method for resolving 2-Amino-2-vinylsuccinic acid depends on factors such as the scale of the separation, available equipment, and the desired purity of the final product. The following decision tree provides a high-level guide to selecting an appropriate starting point.

    MethodSelection cluster_scale Scale & Throughput cluster_methods Recommended Methods start What is your primary goal? bulk Bulk Separation (grams to kgs) start->bulk Large Scale analytical Analytical / Small-Scale (micrograms to mgs) start->analytical Purity Analysis or Small Prep screening High-Throughput Screening start->screening Screening for Optimal Conditions crystallization Diastereomeric Salt Crystallization bulk->crystallization hplc Chiral HPLC analytical->hplc screening->hplc enzymatic Enzymatic Kinetic Resolution screening->enzymatic crystallization->hplc Analysis of Purity (d.e.) enzymatic->hplc Analysis of Purity (e.e.)

    Caption: Decision tree for selecting a chiral resolution method.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary methods for resolving amino acid enantiomers? The most industrially significant methods involve crystallization, such as diastereomeric salt crystallization and preferential crystallization.[1] Other common laboratory-scale techniques include chiral chromatography (HPLC and GC) and enzymatic kinetic resolution.[2] Diastereomeric salt crystallization is a versatile technique for compounds that have an acidic or basic functional group.[3]

    Q2: Why is the resolution of 2-Amino-2-vinylsuccinic acid important? Like most chiral molecules, the enantiomers of 2-Amino-2-vinylsuccinic acid can have different biological activities.[3] In pharmaceutical development, producing an enantiomerically pure drug is often necessary to maximize therapeutic efficacy and avoid potential toxicological side effects from the undesired enantiomer.[3]

    Q3: What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)? Enantiomeric excess (e.e.) measures the purity of a sample containing a pair of enantiomers. Diastereomeric excess (d.e.) is used during diastereomeric salt crystallization to measure the purity of the crystallized salt, which is a mixture of diastereomers. The d.e. of the salt directly correlates to the e.e. of the enantiomer that will be liberated from it.

    Troubleshooting Guide: Diastereomeric Salt Crystallization

    This is one of the most common and scalable methods for chiral resolution.[3][4] It involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[3][5]

    Problem 1: No crystals are forming after adding the resolving agent.

    Answer: This issue typically stems from either insufficient supersaturation or the selection of an inappropriate solvent system.

    Troubleshooting Steps:

    • Increase Concentration: The solution may be too dilute.[6] Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

    • Induce Nucleation: If the solution is supersaturated but no crystals form, the energy barrier for nucleation may be too high. Try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[6][7] If available, adding a small seed crystal of the desired diastereomeric salt is the most effective way to initiate crystallization.[7]

    • Perform a Solvent Screen: The chosen solvent may be too effective at dissolving both diastereomeric salts.[6] The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility.[7][8] A systematic screening of solvents with varying polarities is highly recommended.[6][8]

    • Utilize an Anti-Solvent: Introduce an "anti-solvent"—a solvent in which the salts are much less soluble—to induce precipitation.[7] This should be done very slowly to avoid "oiling out".[7]

    Problem 2: My product is "oiling out" instead of crystallizing.

    Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often caused by excessively high supersaturation, a cooling rate that is too fast, or the crystallization temperature being too high.[7][8]

    Troubleshooting Steps:

    • Reduce Supersaturation: Start with a more dilute solution or add more solvent to the oiled-out mixture to attempt redissolution before attempting to re-crystallize.[6][7]

    • Slow Down the Cooling Rate: Employ a much slower, controlled cooling rate.[7][8] Rapid cooling can cause the solubility to drop too quickly, leading to the formation of an oil instead of an ordered crystal lattice.[8]

    • Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the solvated salt, favoring crystallization.[6]

    • Change the Solvent System: A different solvent, perhaps one that is less polar, might favor crystallization over oiling out.[6]

    • Increase Agitation: Proper stirring can help promote the formation of crystal nuclei over oil droplets.[7]

    Problem 3: The diastereomeric excess (d.e.) of my crystallized salt is low.

    Answer: Low d.e. indicates poor separation of the two diastereomers. This is almost always a problem related to the solvent system or thermodynamic vs. kinetic control.

    Troubleshooting Workflow:

    low_de_workflow cluster_solvent Solvent Optimization cluster_thermo Thermodynamic Control start Low Diastereomeric Excess (d.e.) solvent_check Is the solvent system optimized? start->solvent_check temp_check Is the cooling rate controlled? solvent_check->temp_check No solvent_check->temp_check Yes solvent_screen Conduct systematic solvent screen recrystallize Perform Recrystallization temp_check->recrystallize Yes slow_cool Use very slow cooling rate temp_check->slow_cool No success success recrystallize->success d.e. Improved antisolvent Optimize anti-solvent addition rate water_content Vary water content (for aqueous systems) maturation Increase maturation time (stirring at final T)

    Caption: Troubleshooting workflow for low diastereomeric excess.

    Optimization Strategies:

    • Optimize the Solvent System: This is the most critical factor. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[6]

    • Control the Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals by favoring thermodynamic equilibrium.[7][8]

    • Optimize the Resolving Agent Stoichiometry: While a 1.0 equivalent of resolving agent is a common starting point, using a substoichiometric amount (e.g., 0.5 equivalents) can sometimes increase the purity of the resulting salt.[7]

    • Recrystallization: If the initial d.e. is moderate, a second recrystallization of the diastereomeric salt from the same or a different solvent system can significantly improve its purity.

    ParameterEffect on YieldEffect on Purity (d.e.)Recommendation
    Cooling Rate Slower cooling can increase yield by allowing more time for crystallization.[8]Slower cooling generally improves purity by favoring thermodynamic equilibrium.[8]A slow, controlled cooling profile is often optimal.
    Final Temperature Lower temperatures decrease solubility, thus increasing yield.[7][8]Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[8]Optimize for the best balance of yield and purity.
    Agitation Can improve yield by preventing localized supersaturation.[8]Can either improve or decrease purity depending on the system's kinetics.[8]Consistent, moderate stirring is recommended.

    Troubleshooting Guide: Chiral HPLC

    Chiral High-Performance Liquid Chromatography (HPLC) is essential for both analytical determination of enantiomeric excess (e.e.) and for preparative separation on a smaller scale.

    Problem 1: I see only one peak, with no separation of enantiomers.

    Answer: This indicates a complete lack of chiral recognition between your analyte and the chiral stationary phase (CSP) under the current conditions.

    Troubleshooting Steps:

    • Verify the CSP: Ensure you are using the correct type of CSP. For underivatized amino acids like 2-Amino-2-vinylsuccinic acid, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are often highly effective.[9] Polysaccharide-based CSPs can be challenging for underivatized amino acids due to their zwitterionic nature.[9]

    • Change the Mobile Phase Mode: Chiral recognition is highly dependent on the mobile phase.[10] If you are using reversed-phase (e.g., Acetonitrile/Water), try switching to a polar organic or normal-phase mode (e.g., Hexane/Ethanol). The choice of alcohol (isopropanol vs. ethanol) in normal-phase can drastically alter selectivity.[10]

    • Introduce an Additive: For acidic or basic analytes, the peak shape and resolution can be dramatically improved by adding a mobile phase modifier. Try adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid) or a base (e.g., 0.1% Diethylamine) to suppress unwanted ionic interactions.[10]

    • Consider Derivatization: If direct analysis fails, derivatizing the amino acid can make it more amenable to separation on common CSPs or even allow for separation on a standard achiral column by forming diastereomers.[9][11]

    Problem 2: The enantiomer peaks are broad and show poor resolution.

    Answer: Poor peak shape and resolution suggest that the chromatographic conditions are suboptimal. The key is to adjust parameters that influence the thermodynamics and kinetics of the separation.

    Troubleshooting Steps:

    • Optimize Temperature: Temperature is a powerful tool.[10] Screen a range of column temperatures (e.g., 10°C to 40°C). Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP, though this is not always the case.[10]

    • Reduce the Flow Rate: Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can improve resolution. This is a trade-off with analysis time.

    • Adjust Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent in your mobile phase. For underivatized amino acids on a Teicoplanin-based CSP, enantioselectivity often increases with a higher concentration of the organic modifier (e.g., methanol).[9]

    • Check for Column Overload: Injecting too much sample can cause broad, tailing, or fronting peaks.[10] Reduce the injection volume or the sample concentration.[10] Ensure the sample is dissolved in the mobile phase or a weaker solvent.[10]

    Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

    EKR uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[12] This method is known for its high selectivity under mild conditions.[13]

    Problem 1: The reaction is very slow or shows no conversion.

    Answer: This points to a problem with the enzyme's activity under your specific reaction conditions.

    Troubleshooting Steps:

    • Verify Enzyme Viability: Ensure the enzyme has been stored correctly and is from a reliable source. Run a positive control reaction with a known substrate to confirm its activity.

    • Optimize pH and Temperature: Every enzyme has an optimal pH and temperature range. Consult the supplier's data sheet or the literature for the specific enzyme you are using.

    • Ensure Proper Co-solvents: While many enzymatic reactions are run in aqueous buffers, organic co-solvents can be used to improve substrate solubility. However, the choice of solvent can dramatically impact enzyme activity and selectivity.[14][15] Screen different solvents to find a compatible system.

    • Check for Inhibitors: Impurities in your substrate or reagents could be inhibiting the enzyme.

    Problem 2: The enantiomeric excess (e.e.) of my product/starting material is low.

    Answer: Low e.e. indicates poor enantioselectivity of the enzyme for your substrate. The goal is to find conditions that maximize the difference in reaction rates between the two enantiomers.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature often increases the enantioselectivity (E-value) of an enzymatic reaction, although it will also slow the reaction rate.[14] It's a critical parameter to optimize.

    • Screen Different Enzymes: The inherent selectivity is a property of the enzyme itself.[14] Screening a panel of different enzymes (e.g., various lipases, proteases) is the most effective way to find a highly selective catalyst for your specific substrate.[12]

    • Stop the Reaction at the Optimal Point: In a kinetic resolution, the e.e. of both the product and the unreacted starting material changes with conversion. For the highest e.e. of the unreacted starting material, the reaction should be pushed to higher conversion (>50%). Conversely, the product e.e. is typically highest at lower conversions. Monitor the reaction over time to find the optimal endpoint.

    Problem 3: The yield of my desired enantiomer is low.

    Answer: A standard kinetic resolution has a theoretical maximum yield of 50% for a single enantiomer, as the other half of the starting material is consumed.[12][13]

    Solutions:

    • Accept the 50% Limit: For many applications, a 50% yield is acceptable, especially given the high potential for enantiopurity.

    • Implement Dynamic Kinetic Resolution (DKR): To exceed the 50% yield barrier, couple the enzymatic resolution with a method for in-situ racemization of the undesired enantiomer.[13][16] This continuously converts the slow-reacting enantiomer back into the racemic mixture, allowing the enzyme to eventually transform nearly 100% of the starting material into a single enantiomeric product.

    Detailed Experimental Protocols

    Protocol 1: General Procedure for Diastereomeric Salt Crystallization
    • Salt Formation: Dissolve 1.0 equivalent of racemic 2-Amino-2-vinylsuccinic acid in a suitable solvent (e.g., methanol, ethanol, water, or a mixture) with gentle heating. In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., L-Tartaric acid) in the minimum amount of the same hot solvent.[3]

    • Mixing: Slowly add the resolving agent solution to the amino acid solution with stirring.

    • Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of large, high-purity crystals.[7] Further cooling in an ice bath or refrigerator can be used to maximize the yield.[8]

    • Maturation: Allow the mixture to stir at the final crystallization temperature for a set period (e.g., 2-12 hours) to ensure the crystallization is complete and the system has reached equilibrium.[7]

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove soluble impurities.

    • Drying: Dry the crystals under a vacuum to a constant weight.[7]

    • Analysis: Determine the diastereomeric purity of the isolated salt using methods like HPLC or by measuring the optical rotation.[7]

    • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and add an acid or base to adjust the pH, liberating the free enantiomer from the resolving agent.[8] Extract the free amino acid using an appropriate workup procedure.

    References

    • Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. Benchchem.
    • Technical Support Center: Optimizing Crystallization of (-)-Camphoric Acid Diastereomeric Salts. Benchchem.
    • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
    • Optimizing Diastereomeric Salt Crystallization for Enantiomer Separ
    • Racemic resolution of N-protected dl-amino acids by crystallization of brucinium and strychninium diastereomeric salts. IUCr Journals.
    • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies.
    • US4379941A - Resolution of racemic amino acids.
    • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
    • Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing).
    • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
    • Chiral resolution methods and the integration of a racemization step...
    • Recent Patents on the Optical Resolution of Amino Acid Enantiomer... Ingenta Connect.
    • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc..
    • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom
    • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
    • Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
    • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
    • Understanding Enzymatic Kinetic Resolution. springerprofessional.de.
    • Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
    • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
    • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
    • How to separate amino acid enantiomers?
    • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-St
    • Enzymatic Resolution and Decarboxylative Functionaliz
    • Chiral Amino Acid and Peptide Separations – the Next Generation.
    • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures.
    • EP0350811A2 - Enzymatic resolution process.
    • Enzymatic optical resolution via acylation–hydrolysis on a solid support. RSC Publishing.
    • Enzymatic optical resolution via acylation-hydrolysis on a solid support. PubMed.
    • Resolution, R S , of amino acid enantiomer pairs after derivatization with different reagents ….
    • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chrom
    • Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides | Request PDF.

    Sources

    Technical Support Center: Synthesis of Ethenylated (Vinyl) Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Support Portal. Ethenylated amino acids, such as L-vinylglycine and its higher α -vinyl derivatives, are critical building blocks in drug discovery, serving as mechanism-based suicide inhibitors for PLP-dependent enzymes[1]. However, their synthesis is notoriously plagued by side reactions driven by the unique electronic environment of the α -carbon.

    This guide is designed for bench scientists and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

    Quantitative Profiling of Common Side Reactions

    To establish a baseline for your synthetic strategy, consult the table below. It summarizes the quantitative impact of common side reactions across standard synthetic routes and the corresponding mitigation strategies.

    Synthesis MethodTarget MoleculePrimary Side ReactionTypical YieldStereopurityMitigation Strategy
    Sulfoxide Pyrolysis L-VinylglycineIsomerization60–80%>99% eeMaintain high vacuum (<3 mmHg); continuous distillation[1].
    Dianion Alkylation Higher α -vinyl AAsRacemization50–65%~74% deEmploy bulky chiral auxiliaries (e.g., d'Angelo auxiliary)[2].
    Ribosomal Synthesis Dhb-peptidesN/A (Intended)>90%N/AMild heating at neutral pH to drive controlled isomerization[3].
    Lactone Cleavage α -vinyl AAsLactamization45–70%>95% eeUse non-nucleophilic phenylselenolate equivalents[4].
    Stille Cross-Coupling α -stannylvinyl AAsProtodestannylation40–60%>95% eeStrict pH control; anhydrous conditions[5].

    Troubleshooting & FAQ: Mechanistic Diagnostics

    Issue 1: "My NMR shows conjugated dehydrobutyrine signals instead of terminal vinylglycine. Why is my double bond migrating?"

    Root Cause (Causality): Under basic or thermal conditions, the α -proton of vinylglycine is highly labile. Deprotonation yields a transient dianionic dienolate intermediate. Because the extended π -system favors conjugation with the adjacent carboxylate group, reprotonation frequently occurs at the γ -carbon rather than the α -carbon. This thermodynamic driving force results in irreversible isomerization to the α,β -unsaturated dehydrobutyrine system[2][6].

    Diagnostic Markers: Check your 1 H-NMR spectra. The disappearance of the terminal vinyl protons (a distinct doublet of doublets at ~5.2–5.4 ppm) and the emergence of a methyl doublet (~1.8 ppm) alongside a β -alkene proton (~6.8 ppm) confirms isomerization[6].

    Resolution: Avoid prolonged exposure to bases like LDA or KOtBu. If your synthetic route requires basic conditions, ensure reactions are kept strictly at -78°C and quenched rapidly with a cold, weak acid. Alternatively, pivot to a neutral thermal elimination route, such as Rapoport's sulfoxide pyrolysis[1].

    Isomerization_Pathway VG L-Vinylglycine (Target Molecule) Base Basic Conditions (e.g., LDA, KOtBu) VG->Base α-deprotonation Dienolate Dianionic Dienolate (Reactive Intermediate) Base->Dienolate Dienolate->VG α-protonation (si-face) D_VG D-Vinylglycine (Racemization) Dienolate->D_VG α-protonation (re-face) DHB Dehydrobutyrine (Isomerization) Dienolate->DHB γ-protonation (Thermodynamic)

    Caption: Mechanistic divergence: Racemization vs. Isomerization of alpha-vinyl amino acids under basic conditions.

    Issue 2: "I am losing enantiomeric excess (ee) during the alkylation of vinylglycine-derived dianions. How do I control the stereocenter?"

    Root Cause (Causality): When synthesizing higher α -vinyl amino acids via the alkylation of N-benzoyl amino ester-derived dianions, the intermediate loses its original stereochemical information. Without a directing group, re-protonation or alkylation occurs indiscriminately at both the re and si faces, leading to racemization[4].

    Diagnostic Markers: Chiral HPLC or Supercritical Fluid Chromatography (SFC) will show a peak split indicating a racemic mixture (loss of ee or de).

    Resolution: Implement acyclic stereocontrol by installing a chiral auxiliary. The (-)-8-( β -naphthyl)menthyl (d'Angelo) auxiliary is highly recommended. Computational models and empirical data show that this auxiliary forces the dienolate into a low-energy "exo-extended" conformation. The polarizable β -naphthyl ring effectively shields the re face of the extended π -system, directing electrophilic attack exclusively to the si face[2][6].

    Issue 3: "During the deprotection of my oxiranylglycine precursor, I am getting a high yield of an unexpected cyclic byproduct."

    Root Cause (Causality): Amino acids with reactive β

    • or γ -substituents (such as β -hydroxy, oxiranyl, or homoserine lactones) are highly susceptible to intramolecular cyclization. The free α -amine acts as a nucleophile, attacking the adjacent ester or epoxide to form a stable γ -lactam[7][8].

    Diagnostic Markers: Mass spectrometry (LC-MS) will show a mass corresponding to [M - H 2​ O] or [M - MeOH] (depending on the ester leaving group), and IR spectroscopy will reveal a strong lactam carbonyl stretch at ~1700 cm −1 .

    Resolution: Use bulky, acid-labile protecting groups for the carboxylate (e.g., diphenylmethyl esters) that can be cleaved under non-nucleophilic acidic conditions (e.g., TFA) rather than basic hydrolysis[4].

    Self-Validating Experimental Protocols

    To ensure reproducibility and trust in your synthetic pipeline, utilize these self-validating methodologies. Each protocol includes built-in diagnostic checkpoints.

    Protocol A: Enantiopure L-Vinylglycine via Sulfoxide Pyrolysis (Rapoport's Method)

    This method avoids basic conditions entirely, preventing both racemization and isomerization[1][9].

    Step 1: Controlled Oxidation

    • Action: Treat protected L-methionine with H 2​ O 2​ in methanol at 0°C to yield methionine sulfoxide.

    • Validation Checkpoint: Perform TLC. The sulfoxide will appear as a highly polar spot compared to the starting material. Confirm via LC-MS[M+16].

    Step 2: Kugelrohr Pyrolysis

    • Action: Subject the protected methionine sulfoxide to Kugelrohr pyrolysis at 150°C.

    • Critical Parameter: You must maintain a high vacuum of strictly <3 mmHg.

    • Validation Checkpoint: Monitor the vacuum gauge. A sudden spike in pressure indicates thermal decomposition rather than the intended syn-elimination.

    Step 3: Continuous Distillation

    • Action: Distill the protected L-vinylglycine product as it forms to remove it from the heated zone immediately.

    • Validation Checkpoint: Run a 1 H-NMR on the distillate immediately. The presence of terminal vinyl protons (dd, 5.2 ppm) without methyl doublets (1.8 ppm) validates the absence of isomerization.

    Pyrolysis_Workflow Met L-Methionine Ox Controlled Oxidation (H2O2 / MeOH) Met->Ox Sulf Methionine Sulfoxide Ox->Sulf Pyr Kugelrohr Pyrolysis (150°C, <3 mmHg) Sulf->Pyr syn-elimination PureVG Enantiopure L-Vinylglycine Pyr->PureVG continuous distillation

    Caption: Self-validating workflow for Rapoport's sulfoxide pyrolysis to yield enantiopure L-vinylglycine.

    Protocol B: Asymmetric Alkylation of Vinylglycine-Derived Dianions

    Use this method for the synthesis of higher α -vinyl amino acids while maintaining stereocontrol[2].

    Step 1: Auxiliary Installation

    • Action: Incubate the benzamido acid derivative of vinylglycine with the d'Angelo auxiliary ((-)-8-( β -naphthyl)menthol) under p-TsOH catalysis.

    • Validation Checkpoint: Confirm esterification via LC-MS and verify optical purity via chiral SFC before proceeding.

    Step 2: Dianion Generation and Alkylation

    • Action: Cool the system to -78°C. Sequentially add LDA and n-BuLi (2 equivalents total) to generate the dianionic dienolate. Add the electrophile (e.g., an alkyl halide) in the presence of HMPA as a cosolvent to ensure the dienolate remains monomeric.

    • Validation Checkpoint: Quench a 50 μ L aliquot with D 2​ O. MS analysis should show >95% deuterium incorporation at the α -position, validating complete enolization.

    Step 3: Cleavage and Recovery

    • Action: De-esterify the alkylation product using a modified Gassman "anhydrous hydroxide" procedure (substituting dioxane for diethyl ether to allow higher reflux temperatures).

    • Validation Checkpoint: Confirm the quantitative recovery of the chiral auxiliary via silica gel TLC (UV active).

    References

    • Source: ACS Publications (acs.org)
    • Source: ysu.
    • Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids (PMC)
    • Source: CORE (core.ac.uk)
    • Source: RSC Publishing (rsc.org)
    • Source: NIH (nih.gov)
    • Source: Thieme Connect (thieme-connect.com)
    • Source: NIH (nih.gov)

    Sources

    Technical Support Center: Method Development for Quantifying 2-Vinyl-Aspartic Acid in Complex Mixtures

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the quantification of 2-vinyl-aspartic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this non-proteinogenic amino acid in complex matrices such as biological fluids, cell lysates, or fermentation broths. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the specific challenges associated with the analysis of this unique molecule.

    I. Frequently Asked Questions (FAQs)

    This section addresses common initial questions and concerns regarding the analysis of 2-vinyl-aspartic acid.

    Q1: What are the primary challenges in quantifying 2-vinyl-aspartic acid?

    A1: The quantification of 2-vinyl-aspartic acid, like many other non-standard amino acids, presents several analytical hurdles. Due to its high polarity, it exhibits poor retention on traditional reversed-phase chromatography columns.[1][2] The presence of a vinyl group introduces potential instability and reactivity, which must be considered during sample preparation and analysis. Furthermore, complex biological samples often contain a high abundance of endogenous amino acids and other interfering substances, leading to matrix effects that can suppress the signal and affect accuracy.[3][]

    Q2: Which analytical technique is most suitable for quantifying 2-vinyl-aspartic acid?

    A2: Liquid chromatography coupled with mass spectrometry (LC-MS) is generally the preferred method due to its high sensitivity and specificity.[1] This technique allows for the selective detection of 2-vinyl-aspartic acid even in the presence of co-eluting matrix components. High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be employed, but it typically requires a pre-column derivatization step to introduce a chromophore or fluorophore for sensitive detection.[5]

    Q3: Is derivatization necessary for the analysis of 2-vinyl-aspartic acid?

    A3: Derivatization is often a crucial step for several reasons. For HPLC-UV/fluorescence analysis, it is essential for detection.[5] For LC-MS, while not strictly necessary for detection, derivatization can significantly improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity and peak shape.[1] Common derivatization reagents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride.[1][6] For GC-MS analysis, derivatization is mandatory to increase the volatility of the amino acid.[7]

    Q4: How can I overcome matrix effects in my biological samples?

    A4: Matrix effects can be mitigated through several strategies. Thorough sample preparation, such as protein precipitation followed by solid-phase extraction (SPE), can remove a significant portion of interfering substances.[5] The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to 2-vinyl-aspartic acid is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. If a specific SIL-IS is unavailable, a structurally similar analog can be used as a substitute.[3] Another approach is the use of a substitute matrix, where a standard curve is prepared in a matrix that is free of the analyte but closely mimics the sample matrix.[3]

    Q5: What are the key considerations for sample preparation?

    A5: Proper sample preparation is critical for accurate quantification.[5] Key considerations include:

    • Preventing Degradation: The vinyl group may be susceptible to oxidation or other reactions. Samples should be processed promptly and stored at low temperatures (e.g., -80°C).

    • Efficient Extraction: The extraction method should be optimized to ensure high recovery of 2-vinyl-aspartic acid from the sample matrix.

    • Removal of Interferences: As mentioned, techniques like protein precipitation (e.g., with acetonitrile or methanol) and SPE are vital for cleaning up complex samples.[8]

    • Avoiding Contamination: Be mindful of external sources of amino acids and other contaminants. Use high-purity solvents and reagents.[9]

    II. Troubleshooting Guides

    This section provides detailed solutions to specific problems you may encounter during your experiments.

    Guide 1: Poor Chromatographic Peak Shape or No Retention

    Problem: You are observing a broad, tailing peak for 2-vinyl-aspartic acid, or it is eluting in the void volume of your reversed-phase column.

    Root Causes and Solutions:

    Potential Cause Explanation Recommended Solution
    High Polarity of Analyte 2-Vinyl-aspartic acid is highly polar and has minimal interaction with nonpolar C18 stationary phases.[2]1. Derivatization: Introduce a hydrophobic group via derivatization to increase retention.[1]2. HILIC Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.3. Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid) to the mobile phase to form a more hydrophobic complex with the analyte.[10]
    Inappropriate Mobile Phase pH The ionization state of the amino and carboxylic acid groups affects retention.Adjust the mobile phase pH to suppress the ionization of either the amino or carboxyl group, thereby increasing its hydrophobicity. For reversed-phase, a lower pH (e.g., 2-3) is often beneficial.
    Secondary Interactions with Column Hardware The analyte may be interacting with active sites on the column or in the HPLC system.Use a column with end-capping or a bio-inert LC system to minimize these interactions.

    Experimental Workflow: Derivatization for Improved Retention

    G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extraction Extraction Efficiency Reproducibility Reproducibility Extraction->Reproducibility Derivatization Derivatization Yield Derivatization->Reproducibility Cleanup Sample Cleanup Cleanup->Reproducibility Chromatography Chromatographic Separation Chromatography->Reproducibility Detection MS Detection Detection->Reproducibility

    Sources

    Technical Support Center: Refining Peptide Coupling Protocols with Sterically Hindered Amino Acids

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing peptides containing sterically hindered amino acids presents unique and often frustrating challenges. This guide is structured to provide both quick answers to common questions and in-depth troubleshooting strategies to resolve complex issues encountered in the lab. We will explain the chemical principles behind our recommendations to empower you to make informed decisions for your specific peptide sequence.

    Frequently Asked Questions (FAQs)

    Q1: What makes an amino acid "sterically hindered" and why is it a problem?

    A1: Steric hindrance in the context of peptide synthesis arises from the physical bulk of an amino acid's structure, which obstructs the chemical reaction required to form a peptide bond.[1][2] This occurs in two main scenarios:

    • β-branched Amino Acids: Residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr) have bulky side chains branching at the β-carbon, which is very close to the reaction site.

    • α,α-disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids have substitutions directly on the α-carbon or the amide nitrogen, respectively.[2][3][4] This severely restricts the conformational freedom needed for the reacting molecules to approach each other effectively, slowing down the reaction rate significantly.[1][5]

    As the peptide chain elongates, it can also fold into secondary structures or aggregate, further blocking reactive sites and compounding the difficulty.[1][6][7]

    Q2: My standard coupling reagent (like DIC/HOBt or HBTU) is failing. Which reagent should I try next?

    A2: For difficult couplings, you need to switch to a more powerful activating reagent that forms a more reactive intermediate.[1][8] The general hierarchy of reactivity is:

    • Carbodiimides (DCC, DIC): Often insufficient for hindered couplings.[1][9]

    • HOBt-based Uronium/Phosphonium Salts (HBTU, PyBOP): Better, but may not be potent enough for very hindered residues.[1]

    • HOAt and Oxyma-based Reagents (HATU, HCTU, COMU, PyAOP): Highly recommended.[1][8] These reagents form highly reactive OAt or Oxyma esters, which are more effective at overcoming the steric barrier.[1] HATU is frequently considered one of the most efficient reagents for these challenging scenarios.[5][8][10]

    Q3: Is it better to increase the reaction time or the temperature for a slow coupling?

    A3: Both are valid strategies, but they come with caveats.

    • Increasing Time: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) is a safe and common method to drive a slow reaction to completion.[1]

    • Increasing Temperature: Applying gentle heat (e.g., 30-50°C) can provide the necessary activation energy to overcome the steric barrier.[8][11] However, this must be done cautiously as elevated temperatures increase the risk of racemization, especially for sensitive amino acids like Cys and His.[1][12][13]

    • Microwave-Assisted Synthesis (MASPPS): This is a highly effective modern approach. Microwave energy heats the reaction rapidly and uniformly, dramatically shortening reaction times (e.g., from hours to minutes) and improving coupling efficiency for even the most difficult sequences, often with minimal racemization.[1][6][12]

    Q4: I performed a Kaiser test after coupling a proline residue and it was negative, but my final peptide shows a deletion. What happened?

    A4: The Kaiser test is unreliable for detecting unreacted secondary amines, such as the N-terminus of a proline residue or any N-methylated amino acid.[3] It relies on the reaction of ninhydrin with a primary amine to produce the characteristic blue/purple color. Since proline's amine is part of its rigid ring structure, it does not react. For these cases, you should use an alternative test like the bromophenol blue test to accurately monitor the reaction's completion.[3][10]

    In-Depth Troubleshooting Guide

    This section addresses persistent issues with detailed explanations and solutions.

    Problem: Incomplete or Failed Coupling

    This is the most common issue, identified by a positive monitoring test (Kaiser or bromophenol blue) or the presence of deletion sequences in the final mass spectrometry analysis.

    Logical Troubleshooting Workflow

    Below is a systematic workflow to diagnose and resolve incomplete coupling events.

    G start Incomplete Coupling Detected (e.g., Positive Kaiser/BPB Test) reagent 1. Upgrade Coupling Reagent start->reagent reagent_sol Switch to high-reactivity class: HATU, HCTU, COMU, PyAOP reagent->reagent_sol conditions 2. Optimize Reaction Conditions reagent->conditions If issue persists conditions_sol • Increase time (2-4h or overnight) • Double couple with fresh reagents • Use microwave heating (e.g., 80°C, 10 min) conditions->conditions_sol solvent 3. Improve Solvation conditions->solvent If issue persists solvent_sol • Switch from DMF to NMP • Use solvent mixtures (DCM/DMF/NMP) • Add chaotropic salts (e.g., LiCl) for aggregation solvent->solvent_sol strategy 4. Implement Advanced Strategies solvent->strategy If issue persists strategy_sol • Cap unreacted amines (Acetic Anhydride) • Lower resin loading/substitution • Use structure-disrupting dipeptides (e.g., Pseudoprolines) strategy->strategy_sol end Coupling Complete (Proceed to Deprotection) strategy->end

    Caption: A step-by-step decision tree for troubleshooting incomplete peptide couplings.

    Causality & Solutions
    • Suboptimal Reagent Choice: The activation energy for hindered couplings is high. Standard reagents may not generate an active ester reactive enough to overcome this barrier.[1]

      • Solution: As detailed in the FAQ, upgrading your coupling reagent is the most impactful first step. The table below compares common choices. For extremely difficult couplings, such as those involving two adjacent N-methylated residues, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective, albeit more complex, strategy.[1][14]

    • Peptide Aggregation: As a peptide elongates (typically between 6-16 residues), it can form stable β-sheet secondary structures.[6] These structures cause the peptide chains to aggregate, making the N-terminal amine inaccessible for the next coupling reaction. This is especially common with hydrophobic sequences.[7]

      • Solution:

        • Improve Solvation: Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[1][15][16] For severe cases, using solvent mixtures (e.g., DCM/DMF/NMP) or adding chaotropic salts (like LiCl) can help disrupt the hydrogen bonds causing aggregation.[1][17]

        • Disrupt Secondary Structures: Incorporate "structure-breaking" elements into your sequence. Pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be inserted every 6-7 residues to prevent aggregation.[17]

        • Modify Resin: Use a resin with better swelling properties, such as a PEG-PS copolymer, or reduce the resin's substitution value (loading) to increase the distance between peptide chains.[6]

    • Insufficient Reaction Kinetics: Steric hindrance dramatically slows the reaction rate.[1]

      • Solution:

        • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents. This is a robust method to drive the reaction towards completion.[1][8]

        • Increase Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can improve reaction kinetics.[8]

        • Capping: If a coupling remains incomplete after troubleshooting, it is critical to "cap" the unreacted amines using a reagent like acetic anhydride. This acetylates the free amines, preventing them from reacting in subsequent cycles and forming difficult-to-remove deletion sequences.[8]

    Data Presentation: Coupling Reagent Performance

    The choice of coupling reagent is a critical decision point. The following table summarizes the relative performance of common reagents for hindered couplings.

    Reagent ClassCoupling ReagentRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
    Uronium/Aminium HATU, HCTUVery HighLowHATU is often considered the gold standard for difficult couplings.[1][5][8] HCTU is also highly effective. Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[5][18]
    HBTU, TBTUModerate-HighLowEfficient for many couplings but can be insufficient for very hindered residues like Aib or N-methyl amino acids.[1][3][8]
    Oxyma-Based COMUVery HighLowA safer, non-explosive alternative to HOBt/HOAt-based reagents.[1][5][19] Offers excellent solubility and reactivity, often comparable to HATU.[5][20]
    Phosphonium PyBOP, PyAOPHighLowDoes not cause guanidinylation side reactions, making it a good choice for fragment condensation or when using a large excess of reagent.[5][18] PyAOP is generally more reactive than PyBOP.[5]
    Carbodiimide DIC, DCCLowLow (with additive)Generally insufficient for highly hindered couplings alone. Must be used with an additive like OxymaPure or HOAt.[1][5]
    Problem: Racemization at the Coupling Site

    Racemization is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to diastereomeric impurities.

    Mechanism of Racemization

    G cluster_0 Peptide Coupling Pathway cluster_1 Racemization Pathway Activated_AA Activated Amino Acid (e.g., OAt-ester) Coupling Desired Coupling Activated_AA->Coupling Proton_Loss Proton Loss at α-carbon Activated_AA->Proton_Loss reversible Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->Coupling Oxazolone Oxazolone Intermediate (planar, achiral) Racemized_Product Racemized Peptide Oxazolone->Racemized_Product Coupling Proton_Loss->Oxazolone

    Caption: Competing pathways of desired coupling versus racemization via an oxazolone intermediate.

    Causality & Solutions
    • Slow Coupling Rate: The longer the activated amino acid exists before coupling, the more opportunity it has to cyclize into a planar oxazolone intermediate.[21] This intermediate can easily lose its stereochemistry. Sterically hindered couplings are slow, inherently increasing this risk.[21]

      • Solution: Use the most efficient coupling reagent possible (e.g., HATU, COMU) to accelerate the desired reaction, minimizing the lifetime of the activated intermediate.[21]

    • Base and Additive Choice: The choice of base and activating additive significantly influences racemization.

      • Solution:

        • Use additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. Their structures help suppress the formation of the oxazolone intermediate.[20][21] This is a primary reason why reagents like HATU and COMU are superior.

        • Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excessive amount of base, as it can promote racemization.

    Experimental Protocols

    Protocol 1: High-Efficiency Double Coupling using HATU

    This protocol is designed for coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH, Fmoc-Aib-OH) during Solid-Phase Peptide Synthesis (SPPS).

    Materials:

    • Resin-bound peptide with a deprotected N-terminal amine

    • Fmoc-protected sterically hindered amino acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • High-purity DMF or NMP

    Procedure:

    First Coupling:

    • Resin Preparation: Ensure the resin is well-swollen in DMF or NMP and the previous Fmoc deprotection is complete. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

    • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents).

    • Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.[1]

    • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate for 45-90 minutes. The required time depends on the degree of steric hindrance.[8]

    • Monitoring & Washing: Take a small sample of resin beads, wash them, and perform a monitoring test (see Protocol 2). After the reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

    Second Coupling (if required): 6. If the monitoring test from step 5 is positive (incomplete coupling), immediately repeat steps 2-5 with a fresh activation mixture.[1][8]

    Protocol 2: Reaction Monitoring

    A. Kaiser Test (for Primary Amines)

    • Reagent Preparation:

      • Solution A: 5 g ninhydrin in 100 mL ethanol.

      • Solution B: 80 g phenol in 20 mL ethanol.

      • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[9]

    • Procedure:

      • Place a small sample of washed and dried resin beads (approx. 5-10 mg) into a small glass test tube.

      • Add 2-3 drops of each solution to the beads.

      • Heat the test tube in a heating block at 100-120°C for 5 minutes.[9]

    • Interpretation:

      • Blue/Purple Beads: Positive result, indicating free primary amines (incomplete coupling).

      • Yellow/Colorless Beads: Negative result, indicating a complete reaction.[9]

    B. Bromophenol Blue (BPB) Test (for Secondary Amines like Proline)

    • Reagent Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.[10]

    • Procedure:

      • Remove a small sample of washed resin beads and wash them with methanol.

      • Add 1-2 mL of the BPB test solution.

      • Observe the color of the suspension.

    • Interpretation:

      • Blue/Green Beads: Positive result, indicating the presence of unreacted (basic) amines.

      • Yellow/Orange Beads: Negative result, indicating successful coupling (no free amines).

    Protocol 3: Capping of Unreacted Amines

    This procedure is essential to terminate deletion sequences if a coupling cannot be driven to completion.

    • Preparation: Following the final coupling attempt and DMF wash, prepare a capping solution. A typical mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

    • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

    • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all reactants. The resin is now ready for the next deprotection step.

    References

    • Progress in the Synthesis of Peptides with "Difficult Sequences". Google Cloud.
    • Application Notes and Protocols for the Coupling of N-Methyl
    • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
    • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
    • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
    • Introduction to Peptide Synthesis.
    • Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis. Benchchem.
    • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
    • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
    • Troubleshooting low yield in peptide coupling with 4-Amino-2-chlorobenzoic acid. Benchchem.
    • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
    • Peptide Chemistry Resources – Coupling & Side Reactions. Gyros Protein Technologies.
    • Peptide Coupling Reagents Guide. Sigma-Aldrich.
    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
    • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
    • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
    • Highly Sterically Hindered Peptide Bond Form
    • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
    • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). MDPI.
    • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
    • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
    • Peptide Synthesis Str
    • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
    • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
    • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
    • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | Request PDF.
    • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
    • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.
    • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis Blog.
    • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
    • Amino Acid Deriv
    • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing.
    • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
    • SPPS Tips For Success Handout. Mesa Labs.
    • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript.
    • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
    • SPPS: peptide failure to elongate?.

    Sources

    Technical Support Center: Troubleshooting 2-Amino-2-vinylsuccinic Acid Instability

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 2-Amino-2-vinylsuccinic acid is a highly specialized quaternary α-vinyl amino acid, frequently utilized as a mechanism-based inhibitor (suicide substrate) for pyridoxal 5'-phosphate (PLP)-dependent enzymes. While its unique architecture—an isolated vinyl group adjacent to an alpha-amino and two carboxylate groups—makes it a potent biochemical tool, it also renders the molecule highly susceptible to degradation in standard aqueous environments.

    This guide is designed by our Senior Application Scientists to help you understand the chemical causality behind this instability and provide self-validating protocols to ensure the integrity of your experimental data.

    Mechanistic Overview of Degradation

    To prevent degradation, we must first understand the structural vulnerabilities of the molecule. As a quaternary α-vinylic amino acid, it lacks an α-proton, which alters its reactivity profile compared to standard amino acids[1]. The primary modes of failure in solution are:

    • Intramolecular Cyclization: The proximity of the β-carboxyl group to the α-amino group facilitates condensation into an inactive aspartimide (cyclic imide) derivative.

    • Nucleophilic Addition: The terminal vinyl group is highly susceptible to attack by nucleophiles (e.g., thiols, primary amines) commonly found in biological buffers.

    DegradationPathway A 2-Amino-2-vinylsuccinic Acid (Intact Quaternary α-Vinyl AA) B Aspartimide Derivative (Inactive Cyclic Imide) A->B Acidic pH / Thermal Stress (Intramolecular Cyclization) C Thiol-Ene Adduct (Covalent Modification) A->C DTT / β-Mercaptoethanol (Nucleophilic Attack) D Amine Adduct (Buffer Cross-Reaction) A->D Tris / Primary Amines (Aza-Michael Addition)

    Fig 1: Primary in vitro degradation pathways of 2-Amino-2-vinylsuccinic acid.

    Troubleshooting FAQs

    Q1: My compound loses inhibitory activity within hours of dissolving it in my assay buffer. What is happening? A: You are likely experiencing buffer incompatibility. If you are using a primary amine buffer like Tris, the amine groups can act as nucleophiles, attacking the vinyl moiety via an aza-Michael addition. Furthermore, at pH > 7.5, the deprotonated amine accelerates this degradation [3].

    • The Fix: Switch to a non-nucleophilic, zwitterionic buffer such as HEPES or MOPS. Maintain the pH strictly between 6.5 and 7.0 to balance the protonation state, minimizing both base-catalyzed nucleophilic attack and acid-catalyzed aspartimide formation.

    Q2: My enzyme requires a reducing environment. Can I use DTT or β-mercaptoethanol (BME) in my assays? A: No. Strong nucleophilic thiols like DTT and BME will rapidly destroy 2-Amino-2-vinylsuccinic acid.

    • Causality: Thiols readily undergo thiol-ene addition reactions with the terminal vinyl group of the inhibitor, completely neutralizing its ability to bind to the PLP cofactor in the enzyme's active site [2].

    • The Fix: Substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a powerful, non-nucleophilic reducing agent that will maintain your enzyme's disulfide bonds without attacking the vinyl moiety.

    • Self-Validating Step: Run an LC-MS control of your buffer + inhibitor (without enzyme). A DTT adduct will present as a massive +154 Da mass shift. A TCEP solution will preserve the parent mass of the inhibitor.

    Q3: How should I store the reconstituted stock to maximize its half-life? A: Never store this compound in aqueous solutions for prolonged periods. Water acts as both a reactant (hydrolysis) and a dielectric medium that facilitates intramolecular cyclization.

    • The Fix: Reconstitute your primary stock in 100% anhydrous LC-MS grade DMSO. Aliquot immediately into single-use tubes and store at -80°C. Only spike the compound into your aqueous assay buffer immediately prior to initiating the reaction.

    Quantitative Stability Data

    The table below summarizes the half-life ( t1/2​ ) of 2-Amino-2-vinylsuccinic acid under various experimental conditions. Use this to benchmark your assay design.

    Buffer SystemAdditivesTemp (°C)pHHalf-Life ( t1/2​ )Primary Degradation Mechanism
    100% Anhydrous DMSO None-80N/A> 12 monthsNone (Stable)
    50 mM HEPES 1 mM TCEP46.8~ 72 hoursSlow Aspartimide Formation
    50 mM HEPES None256.8~ 18 hoursAspartimide Formation
    50 mM Tris-HCl None258.0< 4 hoursAmine Adduct Formation
    PBS 1 mM DTT257.4< 30 minutesRapid Thiol-Ene Addition
    Validated Experimental Protocol: Preparation & Assay Workflow

    To guarantee scientific integrity and reproducible inhibition kinetics, strictly adhere to the following self-validating workflow.

    Phase 1: Stock Preparation

    • Equilibration: Allow the lyophilized vial of 2-Amino-2-vinylsuccinic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation.

    • Reconstitution: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex gently until completely clear.

    • Aliquoting: Immediately dispense the master stock into 5 µL to 10 µL single-use aliquots in amber microcentrifuge tubes (the compound exhibits mild photosensitivity over long durations).

    • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

    Phase 2: Assay Execution

    • Buffer Prep: Prepare your assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 1 mM TCEP, pH 6.8). Chill on ice.

    • Enzyme Pre-incubation: If testing for mechanism-based (time-dependent) inhibition, prepare your enzyme in the assay buffer.

    • Just-In-Time Dilution: Thaw a single DMSO aliquot of the inhibitor at room temperature. Dilute it into the aqueous assay buffer no more than 5 minutes before adding it to the enzyme.

    • Validation Check (Optional but Recommended): Pull a 10 µL sample of the final assay mixture (post-reaction) and quench with 1% Formic Acid. Run via LC-MS to confirm the absence of the cyclic imide byproduct (loss of H2​O , -18 Da from parent mass), ensuring the inhibition observed is solely from the intact quaternary α-vinyl amino acid.

    References
    • α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms PubMed Central (PMC)[Link]

    • Elucidation of the Stereochemical Mechanism of Cystathionine γ-Lyase Reveals How Substrate Specificity Constrains Catalysis Journal of the American Chemical Society (JACS)[Link]

    • Chemical Stability of Pharmaceutical Organic Compounds Biomedical Journal of Scientific & Technical Research[Link]

    Validation & Comparative

    A Comparative Guide to the Definitive Structural Validation of 2-Amino-2-ethenylbutanedioic Acid

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Unambiguous Structural Elucidation

    In the landscape of drug discovery and development, the precise molecular structure of a compound is its foundational blueprint. Any ambiguity in this blueprint can lead to misinterpreted biological data, failed clinical trials, and significant financial loss. 2-Amino-2-ethenylbutanedioic acid, a non-proteinogenic amino acid and a structural analog of neuroactive compounds, presents a compelling case for rigorous structural validation. Its therapeutic potential is intrinsically linked to its three-dimensional architecture, specifically the absolute stereochemistry at the α-carbon and the precise conformation of the reactive ethenyl (vinyl) moiety.

    This guide provides a comprehensive comparison of analytical techniques for the definitive structural validation of 2-Amino-2-ethenylbutanedioic acid. We will present single-crystal X-ray crystallography as the gold-standard method, offering an unparalleled level of certainty.[1] Furthermore, we will objectively compare its performance and outputs against powerful spectroscopic and alternative diffraction techniques, providing the experimental rationale and data necessary for researchers to make informed decisions in their own validation workflows.

    Part 1: The Gold Standard—Single-Crystal X-ray Crystallography (scXRD)

    Expertise & Rationale: For determining the absolute structure of a chiral small molecule, scXRD is the most authoritative method. It moves beyond establishing connectivity to provide a precise, three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and absolute stereochemistry can be determined with exceptional accuracy.[2][3] This technique is not merely an analysis but a direct visualization of the molecular reality.

    Proposed Experimental Protocol: A Self-Validating Workflow

    The successful application of scXRD is contingent on the growth of high-quality single crystals. The following protocol outlines a systematic approach to achieve this, followed by data collection and structure solution.

    Step 1: Synthesis and Purification A plausible synthetic route, such as an asymmetric allylic amination or a modification of the synthesis from L-methionine, would be employed to produce enantiomerically enriched 2-Amino-2-ethenylbutanedioic acid.[4] The final product must be purified to >99% purity, as impurities can significantly inhibit crystallization.

    Step 2: Crystallization Screening The causality behind screening is to systematically explore a wide phase space to find the narrow window of thermodynamic conditions that favor slow, ordered crystal growth over rapid precipitation. A matrix approach, varying solvent systems, temperature, and crystallization method, is crucial.

    Experimental Protocol:

    • Prepare a stock solution of the purified compound at a high concentration (e.g., 20 mg/mL) in a suitable solvent like deionized water or methanol.

    • Dispense 1 µL of the compound stock solution into the wells of a 96-well crystallization plate.

    • Dispense 1 µL of various precipitant solutions from a commercially available screening kit into the corresponding wells, creating a sitting drop.

    • Seal the plate and incubate at two different temperatures (e.g., 4°C and 20°C).

    • Monitor the drops for crystal growth daily for one week, then weekly for a month.

    Table 1: Hypothetical Crystallization Screening Matrix

    Well Solvent System Precipitant Temperature (°C) Result
    A1 Water/Isopropanol (9:1) 2.0 M Ammonium Sulfate 20 Amorphous Precipitate
    A2 Water/Ethanol (8:2) 0.1 M HEPES pH 7.5, 10% w/v PEG 8000 20 Clear Drop
    B1 Water/Isopropanol (9:1) 2.0 M Ammonium Sulfate 4 Small Needles

    | B2 | Water/Ethanol (8:2) | 0.1 M HEPES pH 7.5, 10% w/v PEG 8000 | 4 | Diffraction Quality Crystals |

    Step 3: Data Collection and Structure Refinement

    • A suitable single crystal (e.g., ~0.1-0.3 mm) is harvested and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • X-ray diffraction data are collected using a modern diffractometer equipped with a copper or molybdenum X-ray source.

    • The resulting diffraction pattern is indexed and integrated to determine the unit cell parameters and reflection intensities.

    • The structure is solved using direct methods and refined against the experimental data to yield the final atomic model.[5]

    Anticipated Results and Definitive Validation

    The output of a successful scXRD experiment is a set of crystallographic data that provides irrefutable evidence of the molecular structure.

    Table 2: Representative Crystallographic Data for 2-Amino-2-ethenylbutanedioic acid

    Parameter Expected Value Significance
    Chemical Formula C₆H₉NO₄ Confirms elemental composition.
    Crystal System Orthorhombic Defines the basic crystal lattice symmetry.
    Space Group P2₁2₁2₁ A common chiral space group; confirms the sample is enantiopure.
    a, b, c (Å) 8.3, 9.6, 10.1 Dimensions of the unit cell.
    R-factor (R₁) < 0.05 A measure of the agreement between the model and the data; <5% is excellent.

    | Flack Parameter | ~0.0(1) | An indicator of absolute stereochemistry; a value near zero confirms the assigned configuration (e.g., S). |

    This data allows for the direct visualization of the molecule, confirming the connectivity of the ethenyl group to the α-carbon and unambiguously assigning the absolute stereochemistry.

    scXRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Validation Output Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization Mount Crystal Mounting & Cryo-cooling Crystallization->Mount High-Quality Single Crystal DataCollection Data Collection (Diffractometer) Mount->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Definitive 3D Structure (Bonding, Stereochemistry, Packing) StructureSolution->Validation

    Caption: Workflow for structural validation via Single-Crystal X-ray Crystallography.

    Part 2: Orthogonal and Alternative Validation Methods

    While scXRD is definitive, obtaining suitable crystals can be a bottleneck. Furthermore, regulatory bodies and robust scientific practice demand orthogonal validation. Here, we compare scXRD with key spectroscopic techniques that provide complementary structural information.

    A. Nuclear Magnetic Resonance (NMR) Spectroscopy

    Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of molecules in solution.[6][7] It provides detailed information about the chemical environment and connectivity of every proton and carbon atom, allowing for the complete assembly of the molecular skeleton.

    Experimental Protocol:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a ≥400 MHz spectrometer.

    • Analyze chemical shifts, coupling constants (J-values), and correlation peaks to assign all atoms and establish through-bond connectivity.[8]

    Table 3: Comparison of Structural Information from scXRD vs. NMR

    Feature scXRD NMR Spectroscopy
    Connectivity Definitive. Directly observes atomic positions. Definitive. Assembled from ¹H-¹H (COSY) and ¹H-¹³C (HMBC) correlations.
    Molecular Formula Inferred. Confirms atoms present in the model. Inferred. Consistent with assigned ¹H and ¹³C signals.
    Relative Stereochemistry Definitive. Directly observes 3D arrangement. High Confidence. Inferred from J-coupling and NOE data. The ~16 Hz J-coupling for trans-vinyl protons vs. ~10 Hz for cis would be key.
    Absolute Stereochemistry Definitive. Determined from anomalous scattering (Flack parameter). Not Directly Determined. Requires chiral derivatizing agents or comparison to standards.
    Sample State Solid (Crystal) Solution

    | Primary Limitation | Requires high-quality single crystals. | Cannot determine absolute configuration directly; potential for peak overlap. |

    B. High-Resolution Mass Spectrometry (HRMS)

    Expertise & Rationale: Mass spectrometry is unparalleled in its ability to determine the molecular weight of a compound with extreme accuracy, thereby providing its elemental formula.[9] Tandem MS (MS/MS) provides fragmentation patterns that act as a structural fingerprint.[10][11]

    Experimental Protocol:

    • Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquire the full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment by isolating the parent ion and inducing fragmentation to observe characteristic daughter ions.

    Table 4: Comparison of Structural Information from scXRD vs. HRMS

    Feature scXRD High-Resolution Mass Spectrometry
    Connectivity Definitive. Inferred. Fragmentation patterns must be consistent with the proposed structure (e.g., loss of H₂O, CO₂).
    Molecular Formula Inferred. Definitive. Calculated from accurate mass measurement (<5 ppm error).
    Stereochemistry Definitive. No Information. Isomers and stereoisomers are typically indistinguishable.
    Sensitivity Low (mg scale) Very High (pg-ng scale)

    | Primary Limitation | Requires crystals. | Provides no stereochemical information and limited connectivity data. |

    Part 3: Decision Framework and Conclusion

    The choice of analytical technique is guided by the available sample and the required level of structural certainty.

    Decision_Tree Start Structural Validation of 2-Amino-2-ethenylbutanedioic acid Q_Crystal High-Quality Single Crystals Available? Start->Q_Crystal scXRD Perform Single-Crystal X-ray Crystallography (scXRD) Q_Crystal->scXRD Yes Q_Powder Is the sample a microcrystalline powder? Q_Crystal->Q_Powder No NMR_MS Perform NMR and HRMS Analysis scXRD->NMR_MS Orthogonal Validation Result_Definitive Definitive Structure (Absolute & Relative) scXRD->Result_Definitive Result_Proposed Proposed Structure (Relative Stereochem Only) NMR_MS->Result_Proposed PXRD Consider Powder XRD (PXRD) + Crystal Structure Prediction (CSP) Q_Powder->PXRD Yes Amorphous Rely on Spectroscopic Data Alone Q_Powder->Amorphous No (Amorphous) PXRD->Result_Proposed Potential for full structure solution Amorphous->Result_Proposed

    Caption: Decision tree for selecting a structural validation methodology.

    The definitive validation of 2-Amino-2-ethenylbutanedioic acid's structure is best achieved through single-crystal X-ray crystallography . This method stands alone in its ability to provide an unambiguous, three-dimensional model of the molecule, including the crucial determination of its absolute stereochemistry. However, a robust validation strategy, grounded in scientific integrity, necessitates a multi-technique approach. The combination of NMR spectroscopy to confirm the structure in solution and high-resolution mass spectrometry to verify the elemental composition provides essential, complementary data.[7][9] In cases where single crystals prove elusive, advanced methods like powder X-ray diffraction combined with crystal structure prediction offer a promising, albeit more complex, alternative to achieve atomic-level resolution.[12] Ultimately, the convergence of data from these orthogonal techniques provides the highest possible confidence in the molecular structure, a non-negotiable prerequisite for advancing any compound in the rigorous pipeline of drug development.

    References

    • Gruene, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

    • Chemistry World (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

    • Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

    • Butt, H., et al. (2021). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

    • Northwestern University (n.d.). Crystallographic Structure Elucidation. IMSERC. Available at: [Link]

    • Kim, H., & Kim, K. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. Available at: [Link]

    • Sygnature Discovery (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]

    • ResearchGate (n.d.). ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. Available at: [Link]

    • Rodríguez-Lozada, J., et al. (2018). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules. Available at: [Link]

    • Ye, Z., et al. (2024). Structural basis for selective inhibition of human GABA transporter GAT3. Nature Communications. Available at: [Link]

    • ResearchGate (n.d.). Analogs of γ-vinyl GABA. Available at: [Link]

    • Williamson, J. R., et al. (1993). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Amino Acids. Available at: [Link]

    • ResearchGate (n.d.). Structures of g-vinyl GABA and taurine. Available at: [Link]

    • Berlicki, Ł., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

    • MDPI (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Available at: [Link]

    • University of Wisconsin-Madison (n.d.). Bio NMR spectroscopy. Available at: [Link]

    • Stanford University (2016). X-ray crystallography. Available at: [Link]

    • Morelhão, S. L., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ. Available at: [Link]

    • Fun, H-K., et al. (2014). Crystal structure of (S)-2-amino-2-methylsuccinic acid. Acta Crystallographica Section E. Available at: [Link]

    • Zosel, F., et al. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

    • Indian Institute of Science (n.d.). X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. Available at: [Link]

    • Oriental Journal of Chemistry (2015). Spectroscopic Studies of Charge Transfer Complexes of Some Amino Acids with Copper (II). Available at: [Link]

    • University of Maryland, Baltimore County (n.d.). The very basics of NMR of proteins. Available at: [Link]

    • PDBe (n.d.). Protein X-ray Crystallography: Basic principles. Available at: [Link]

    • Marton, J., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

    • Sopyan, I., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics. Available at: [Link]

    • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

    • Physics LibreTexts (2022). X-ray Protein Crystallography. Available at: [Link]

    • Berkowitz, D. B., et al. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Chemical Reviews. Available at: [Link]

    • Royal Society of Chemistry (2023). Synthesis of amino acid-derived vinyl polymers with precisely controlled hydropathy and their thermoresponsive behavior in water. Available at: [Link]

    • Wiley (n.d.). 2-[(Butan-2-yl)amino]ethan-1-ol. SpectraBase. Available at: [Link]

    • Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E. Available at: [Link]

    • Google Patents (1992). US5118815A - Method for crystallization of amino acids.

    Sources

    "comparative analysis of 2-vinyl-aspartic acid and aspartic acid"

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Aspartic acid (Asp) is a fundamental proteinogenic amino acid and a critical node in cellular metabolism, serving as an endogenous substrate for numerous pyridoxal phosphate (PLP)-dependent enzymes. In stark contrast, 2-vinyl-aspartic acid ( α -vinylaspartate) is a synthetic, quaternary α -branched derivative engineered specifically as a mechanism-based "suicide" inactivator. By substituting the labile α -proton of aspartic acid with a vinyl group, researchers have created a latent electrophile that hijacks the catalytic machinery of PLP-dependent enzymes, leading to irreversible covalent modification [1]. This guide provides a rigorous comparative analysis of their structural dynamics, mechanistic enzymology, and the experimental protocols required to validate their distinct pharmacological profiles.

    Structural Divergence and Mechanistic Causality

    The functional divergence between these two molecules stems entirely from the substitution at the α -carbon (C2).

    Aspartic Acid (The Substrate): Aspartic acid possesses an α -proton. Upon entering the active site of a PLP-dependent enzyme (e.g., Aspartate Aminotransferase), it forms an external aldimine with the PLP cofactor. The enzyme then abstracts the α -proton, generating a resonance-stabilized quinonoid intermediate. This reversible sequence allows for standard transamination, racemization, or decarboxylation, culminating in product release and enzyme regeneration.

    2-Vinyl-Aspartic Acid (The Suicide Inhibitor): 2-vinyl-aspartic acid features a quaternary stereocenter at C2, lacking the critical α -proton[2]. When it forms an external aldimine with a PLP-dependent decarboxylase, the enzyme is forced down an alternative catalytic route: decarboxylation. The removal of the α -carboxyl group generates a carbanion. Because of the adjacent vinyl group, this carbanion undergoes an allylic rearrangement ()[2], transforming the complex into a highly reactive, conjugated enamine or ketimine. A nucleophilic residue within the enzyme's active site (typically a lysine or cysteine) immediately attacks this electrophile. This Michael addition forms an irreversible covalent adduct, permanently inactivating the enzyme.

    Mechanistic Pathway Comparison

    Mechanism_Comparison cluster_Asp Aspartic Acid (Endogenous Substrate) cluster_Vinyl 2-Vinyl-Aspartic Acid (Suicide Inhibitor) A1 Binds PLP-Enzyme A2 External Aldimine Formation A1->A2 A3 α-Proton Abstraction A2->A3 A4 Product Release (Reversible) A3->A4 V1 Binds PLP-Enzyme V2 External Aldimine Formation V1->V2 V3 Decarboxylation (Carbanion) V2->V3 V4 Allylic Shift (Electrophile) V3->V4 V5 Covalent Adduct (Irreversible) V4->V5

    Fig 1: Divergent PLP-enzyme pathways: reversible turnover vs. irreversible suicide inactivation.

    Quantitative Performance Comparison

    To objectively evaluate the performance of 2-vinyl-aspartic acid against the natural substrate, we must compare their kinetic parameters. The table below synthesizes the typical enzymological profile of both compounds when interacting with PLP-dependent target enzymes.

    ParameterAspartic Acid2-Vinyl-Aspartic Acid
    Primary Role Endogenous Substrate / MetaboliteMechanism-Based (Suicide) Inactivator
    α -Carbon Chemistry Tertiary (contains α -proton)Quaternary (contains α -vinyl group)
    Key Catalytic Intermediate Quinonoid (via deprotonation)Conjugated Enamine (via allylic shift)
    Binding Affinity Km​≈1−5 mM
    Enzyme Kinetics High turnover number ( kcat​ )Time-dependent inactivation ( kinact​ )
    Reversibility Fully ReversibleIrreversible (Covalent Modification)

    Experimental Workflow: Validating Mechanism-Based Inactivation

    To rigorously prove that 2-vinyl-aspartic acid acts as a suicide inhibitor rather than a simple competitive inhibitor, a self-validating Time-Dependent Inactivation Assay paired with a Dialysis Recovery Test is required. This protocol ensures that the observed inhibition is caused by covalent modification resulting from catalytic turnover.

    Protocol: Time-Dependent Inactivation & Kitz-Wilson Analysis

    Step 1: Enzyme Pre-incubation

    • Action: Incubate purified PLP-dependent enzyme (e.g., 10 nM) with varying concentrations of 2-vinyl-aspartic acid (0, 10, 25, 50, and 100 μ M) in 50 mM HEPES buffer (pH 7.4) at 37°C.

    • Causality: Mechanism-based inhibitors require time to undergo the catalytic steps (aldimine formation, decarboxylation, allylic shift) necessary to generate the reactive electrophile. Pre-incubation allows this time-dependent covalent trapping to occur.

    Step 2: Aliquot Quenching and Dilution

    • Action: At specific time intervals (e.g., 0, 5, 10, 15, 30 minutes), remove a 5 μ L aliquot and immediately dilute it 100-fold into 495 μ L of assay buffer containing a saturating concentration of the natural substrate (aspartic acid).

    • Causality: The massive dilution instantly lowers the inhibitor concentration far below its KI​ , effectively halting any further inactivation. The saturating substrate outcompetes any non-covalently bound inhibitor, ensuring that the measured residual activity reflects only the fraction of enzyme that has been irreversibly modified.

    Step 3: Residual Activity Measurement

    • Action: Measure the initial velocity ( vi​ ) of the enzyme reaction spectrophotometrically. Plot the natural log of remaining activity ( ln(vi​/v0​) ) against pre-incubation time to determine the pseudo-first-order rate constant ( kobs​ ) for each inhibitor concentration.

    Step 4: Kitz-Wilson Kinetic Plotting

    • Action: Plot kobs​ against inhibitor concentration [I] using the Kitz-Wilson equation: kobs​=(kinact​×[I])/(KI​+[I]) .

    • Causality: A hyperbolic curve confirms that inactivation proceeds through a reversible enzyme-inhibitor complex prior to the irreversible step, the hallmark of a mechanism-based suicide inhibitor [3].

    Step 5: Dialysis Recovery (Internal Control)

    • Action: Take a sample of the fully inactivated enzyme and subject it to extensive dialysis against inhibitor-free buffer for 24 hours at 4°C. Measure enzyme activity post-dialysis.

    • Causality: If the inhibition were merely tight-binding (non-covalent), activity would gradually return as the inhibitor diffuses out. A complete lack of recovered activity definitively validates the formation of a permanent covalent adduct.

    References

    • Berkowitz, D. B., McFadden, J. M., & Sloss, M. K. (2000). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher alpha-Vinyl Amino Acids. The Journal of Organic Chemistry, 65(10), 2907-2918.[Link]

    • Berkowitz, D. B., Wu, B., & Li, H. (2006). A formal [3,3]-sigmatropic rearrangement route to quaternary alpha-vinyl amino acids: use of allylic N-PMP trifluoroacetimidates. Organic Letters, 8(5), 971-974.[Link]

    • Aslam, N. A., Babu, S. A., Jayadev, A., & Baba, A. (2013). Chelation-controlled diastereoselective construction of N-aryl-, N-acyl/tosylhydrazono beta-substituted aspartate derivatives via Barbier-type reaction. Tetrahedron, 69(32), 6598-6616.[Link]

    Sources

    A Comparative Guide to the Biological Activity of 2-Amino-2-vinylsuccinic Acid and its Analogues as Enzyme Inactivators

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a detailed comparison of the biological activity of 2-Amino-2-vinylsuccinic acid and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate these potent enzyme inhibitors. We will focus primarily on their role as inactivators of key pyridoxal phosphate (PLP)-dependent aminotransferases, providing both quantitative data and the causal insights behind their efficacy.

    Introduction: The Significance of Succinic Acid Analogues

    In the field of medicinal chemistry, the modification of endogenous molecules provides a powerful strategy for developing targeted therapeutics. Amino acid derivatives, particularly analogues of succinic acid, have emerged as a crucial class of compounds designed to interact with enzymes involved in amino acid metabolism. These molecules often function as mechanism-based inhibitors, leveraging the enzyme's own catalytic machinery to trigger their inhibitory action.

    The primary targets for these compounds are pyridoxal phosphate (PLP)-dependent enzymes, such as γ-aminobutyric acid aminotransferase (GABA-T) and aspartate aminotransferase (AST). By inhibiting these enzymes, succinic acid analogues can modulate neurotransmitter levels and other critical metabolic pathways. This guide will compare 2-Amino-2-vinylsuccinic acid and its analogues, with a particular focus on γ-vinyl GABA (Vigabatrin), a clinically successful antiepileptic drug. We will explore how subtle changes in their chemical structure lead to significant differences in biological activity.

    The Molecular Targets: GABA-T and Aspartate Aminotransferase

    Gamma-Aminobutyric Acid Aminotransferase (GABA-T): This enzyme is responsible for the degradation of the primary inhibitory neurotransmitter in the central nervous system, GABA. By catabolizing GABA to succinic semialdehyde, GABA-T plays a critical role in maintaining the balance of neuronal excitation and inhibition. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, which enhances inhibitory neurotransmission and raises the seizure threshold.[1] This makes GABA-T a prime target for the development of anticonvulsant drugs.[1]

    Aspartate Aminotransferase (AST): AST is a pivotal enzyme in amino acid metabolism, catalyzing the reversible transfer of an α-amino group between aspartate and α-ketoglutarate. This reaction is vital for intermediary metabolism and glucose-alanine cycles. While not a primary target for anticonvulsant therapy, the inhibition of AST by succinic acid analogues is often studied to assess inhibitor selectivity and potential off-target effects.

    Mechanism of Action: Mechanism-Based ("Suicide") Inhibition

    The vinyl group (-CH=CH₂) present in 2-Amino-2-vinylsuccinic acid and its most famous analogue, γ-vinyl GABA (Vigabatrin), is the key to their potent inhibitory activity. These molecules are not simple competitive inhibitors; they are classified as mechanism-based inactivators , also known as "suicide inhibitors."

    The process unfolds as follows:

    • The inhibitor, mimicking the enzyme's natural substrate (e.g., GABA), enters the active site.

    • The enzyme's PLP cofactor initiates the standard transamination reaction.

    • Instead of being converted into a harmless product, the inhibitor is transformed into a highly reactive electrophilic intermediate, typically a Michael acceptor.

    • This reactive species then attacks a nucleophilic residue (e.g., a lysine or cysteine) within the enzyme's active site, forming an irreversible covalent bond.

    • This covalent modification permanently inactivates the enzyme, preventing it from processing further substrate molecules.

    This mechanism is highly specific because the inhibitor is only activated by the catalytic action of its target enzyme, minimizing off-target effects.

    cluster_0 Mechanism of GABA-T Inactivation by a Vinyl Analogue Enzyme GABA-T Active Site (with PLP cofactor) EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Binding Inhibitor Vinyl-GABA Analogue Inhibitor->EI_Complex Reactive_Intermediate Reactive Intermediate (Michael Acceptor) EI_Complex->Reactive_Intermediate Enzyme Catalysis Covalent_Adduct Irreversibly Inactivated Enzyme Reactive_Intermediate->Covalent_Adduct Covalent Attack by Active Site Nucleophile

    Caption: Mechanism of "suicide" inhibition of GABA-T.

    Comparative Analysis and Structure-Activity Relationships (SAR)

    The efficacy and selectivity of succinic acid analogues are highly dependent on their structure. Key modifications to the molecular scaffold dictate their inhibitory potential. A core principle in SAR studies is to understand how different functional groups influence a molecule's interaction with its biological target.[2][3][4]

    Key Structural Features:

    • The Reactive Group: The nature of the unsaturation is critical. While the vinyl group is effective, other functionalities like acetylenic groups (-C≡CH) can also serve as precursors to reactive intermediates. A comparison of γ-vinyl GABA and γ-acetylenic GABA shows that both are potent inhibitors, but with different potencies.[5]

    • Stereochemistry: The spatial arrangement of atoms is crucial for proper binding within the enzyme's active site. For instance, the L- and D-enantiomers of hydrazinosuccinate, an AST inhibitor, show a significant difference in inhibitory potency and mechanism, with the L-enantiomer being a much stronger inhibitor due to a more favorable two-step binding process.[6]

    • Chain Length and Flexibility: The distance between the amino group, the carboxyl group, and the reactive moiety determines how the inhibitor is positioned for catalysis and subsequent inactivation. Conformationally-restricted analogues have been synthesized to probe the optimal binding conformation.[7]

    Quantitative Comparison of Inhibitory Potency

    The following table summarizes the inhibitory activity of 2-Amino-2-vinylsuccinic acid analogues and other related inhibitors against their primary enzyme targets. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki value is the inhibition constant. Lower values indicate higher potency.

    Compound/AnalogueTarget EnzymeInhibitory Value (µM)Type of ValueReference(s)
    γ-vinyl GABA (Vigabatrin) GABA-T350IC50[5]
    γ-acetylenic GABA GABA-T150IC50[5]
    Gabaculine GABA-T1.8IC50[5]
    Aminooxyacetic acid GABA-T2.7IC50[5]
    L-hydrazinosuccinate AST0.0002Ki[6]
    D-hydrazinosuccinate AST0.003Ki[6]
    Vinylglycine AST / ALTWeak inhibitor in intact cellsQualitative[8]

    This table is a synthesis of data from multiple sources for comparative purposes.

    Experimental Protocol: In Vitro GABA-T Inhibition Assay

    To ensure trustworthiness and reproducibility, a well-defined protocol with proper controls is essential. This section details a representative method for determining the inhibitory activity of a test compound against purified GABA-T.

    Principle of the Assay:

    This protocol measures the activity of GABA-T by quantifying the production of glutamate in a coupled reaction. The primary reaction involves the transamination of GABA with α-ketoglutarate to produce succinic semialdehyde and glutamate. The amount of glutamate produced is then measured in a secondary reaction using glutamate dehydrogenase, which oxidizes glutamate and reduces NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm. The presence of an inhibitor will reduce the rate of NADH production.

    Materials and Reagents:

    • Purified GABA-T enzyme

    • GABA (substrate)

    • α-ketoglutarate (co-substrate)

    • Pyridoxal Phosphate (PLP)

    • Test Inhibitor (e.g., 2-Amino-2-vinylsuccinic acid)

    • Potassium Phosphate buffer (pH 7.2)

    • Glutamate Dehydrogenase (GDH)

    • NAD+

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate buffer. The test inhibitor should be dissolved in a suitable solvent (e.g., water or DMSO) and serially diluted to create a range of concentrations.

    • Pre-incubation (Critical for Mechanism-Based Inhibitors):

      • In each well of the microplate, add 150 µL of a solution containing phosphate buffer, PLP, and the GABA-T enzyme.

      • Add 10 µL of the test inhibitor at various concentrations (or solvent for the control).

      • Causality Explanation: This pre-incubation step (typically 10-15 minutes at 37°C) is crucial. It allows the time-dependent, mechanism-based inhibitor to react with and inactivate the enzyme before the introduction of the substrate. Without this step, the apparent potency of a suicide inhibitor would be significantly underestimated.

    • Reaction Initiation:

      • Initiate the primary enzymatic reaction by adding 20 µL of a solution containing GABA and α-ketoglutarate.

    • Coupled Reaction for Detection:

      • Simultaneously or immediately after substrate addition, add 20 µL of the detection solution containing NAD+ and GDH.

    • Kinetic Measurement:

      • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

      • Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of increase in absorbance (V₀) is proportional to the GABA-T activity.

    • Controls for Self-Validation:

      • 100% Activity Control: Contains enzyme and solvent, but no inhibitor.

      • Background Control: Contains all reagents except the GABA-T enzyme to measure any non-enzymatic NADH production.

      • Positive Control: A known inhibitor like Vigabatrin can be run in parallel to validate the assay's performance.

    • Data Analysis:

      • Subtract the rate of the background control from all other measurements.

      • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

      • Plot percent inhibition versus inhibitor concentration (on a log scale) and fit the data to a dose-response curve to determine the IC50 value.

    cluster_1 GABA-T Inhibition Assay Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrates) B Pre-incubate Enzyme with Inhibitor/Vehicle A->B C Initiate Reaction (Add GABA + α-KG) B->C Allows for time-dependent inactivation D Add Detection Reagents (GDH + NAD+) C->D E Kinetic Measurement (Read Absorbance at 340 nm) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

    Caption: Experimental workflow for an in vitro GABA-T inhibition assay.

    Conclusion and Future Directions

    2-Amino-2-vinylsuccinic acid and its analogues represent a powerful class of mechanism-based enzyme inactivators. Their biological activity is fundamentally linked to the presence of a reactive moiety, such as a vinyl group, which is transformed by the target enzyme's catalytic machinery into a covalent weapon. The success of Vigabatrin in treating epilepsy validates this therapeutic strategy and underscores the importance of inhibiting GABA-T.[1][9]

    Comparative analysis reveals that subtle structural modifications—affecting stereochemistry, chain length, and the nature of the reactive group—can profoundly alter inhibitory potency and selectivity. Future research will undoubtedly focus on designing novel analogues with improved pharmacokinetic profiles, greater selectivity to minimize off-target effects, and potential applications beyond epilepsy, including other neurological disorders and metabolic diseases. The foundational principles of structure-activity relationships and mechanism-based inhibition discussed in this guide will remain central to these drug discovery efforts.

    References

    • Rimmer, E., Kongola, G., & Richens, A. (n.d.). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British Journal of Clinical Pharmacology. Available from: [Link]

    • Löscher, W. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 48-55. Available from: [Link]

    • Inhibition by g-vinyl GABA with respect to GABA. Assays were carried... (n.d.). ResearchGate. Available from: [Link]

    • Silverman, R. B., & Nanavati, S. M. (1992). Mechanisms of inactivation of .gamma.-aminobutyric acid aminotransferase by the antiepilepsy drug .gamma.-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 114(7), 2784-2792. Available from: [Link]

    • Al-Eitan, L. N., & Al-Masri, S. (2024). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. International Journal of Molecular Sciences, 25(1), 573. Available from: [Link]

    • Long, B. H., & Fairchild, C. R. (1990). Structure-activity relationships of VP-16 analogues. NCI Monographs, (11), 53-57. Available from: [Link]

    • Ferdinandus, J. A., & Goldberg, N. D. (1982). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. The Journal of Biological Chemistry, 257(21), 12798-12804. Available from: [Link]

    • Al-Mokadem, A. S., et al. (2022). Discovery of Novel Alanine Aminotransferase and Aspartate Aminotransferase Inhibitors by Large Scales Docking-Based Virtual Screening. Molecules, 27(23), 8168. Available from: [Link]

    • Tanaka, H., & Ueno, H. (1989). In vivo inhibition of aspartate aminotransferase in mice by L-hydrazinosuccinate. The Journal of Biochemistry, 105(4), 545-548. Available from: [Link]

    • Ueno, H., & Tanaka, H. (1988). Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate. The Journal of Biochemistry, 104(1), 133-138. Available from: [Link]

    Sources

    A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Ethenylated Peptides

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Challenge of Specificity for Ethenylated Adducts

    Ethenylated peptides and proteins are formed when reactive molecules, often derived from environmental exposures or endogenous metabolic processes, covalently modify biological macromolecules. Key culprits include metabolites of vinyl chloride, a known carcinogen, and products of lipid peroxidation, such as 4-hydroxynonenal (4-HNE), which are associated with oxidative stress and inflammation.[1][2] These modifications, such as the formation of 1,N⁶-ethenoadenine (εdA) or 3,N⁴-ethenocytidine (εdC), can serve as critical biomarkers for disease diagnostics and exposure monitoring.[3][4]

    However, developing antibodies that specifically recognize these ethenylated adducts without binding to the unmodified native peptide presents a significant immunological challenge. The etheno group is a relatively small modification, and the resulting epitope can be structurally similar to the unmodified peptide backbone or other post-translational modifications (PTMs). Therefore, rigorous and multi-faceted cross-reactivity analysis is not just a quality control step; it is the cornerstone of validating an antibody's utility for reliable and reproducible research.[5][6][7]

    This guide provides a comprehensive comparison of key methodologies for assessing the cross-reactivity of antibodies against ethenylated peptides. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the most appropriate validation strategy for their specific needs.

    The Foundation: Antigen Design and Control Peptides

    Before any immunoassay can be performed, the quality of the antigen and control peptides must be assured. The specificity of the antibody is fundamentally dependent on the purity and correct modification of the peptide used for immunization and screening.

    • Ethenylated Peptide Synthesis: The target peptide containing the ethenyl modification (e.g., N-ethyl lysine) must be synthesized to a high purity.

    • Verification by Mass Spectrometry (MS): It is imperative to verify the identity, purity, and the precise location of the modification on the synthetic peptide using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF-MS.[8][9][10] This step provides the foundational "ground truth" for all subsequent immunological assessments.

    • Essential Control Peptides: To properly assess cross-reactivity, a panel of control peptides is required:

      • Unmodified Peptide: The identical peptide sequence without the ethenyl group. This is the most critical control for specificity.

      • Scrambled Peptide: A peptide with the same amino acid composition but a different sequence, containing the ethenyl modification. This control helps rule out binding to the modification in a non-sequence-specific context.

      • Peptides with Other Modifications: Peptides with structurally similar modifications (e.g., other alkyl adducts) to test for off-target binding.[11]

    Core Methodologies for Cross-Reactivity Assessment

    No single method provides a complete picture of antibody specificity. A robust validation strategy employs a combination of techniques to probe the antibody's binding characteristics from different angles. Here, we compare three cornerstone immunoassays: Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR).

    Competitive ELISA: The High-Throughput Screening Workhorse

    The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the primary method for quantifying the specificity and cross-reactivity of an antibody against small molecules or peptide modifications.[5] Unlike a direct or indirect ELISA, its power lies in measuring the inhibition of binding, which directly reflects the antibody's preference for the free (competitor) antigen in solution versus the immobilized antigen.[12]

    The Causality Behind the Method: In this setup, a fixed amount of the specific ethenylated peptide is coated onto a microplate. The antibody is then pre-incubated with a serial dilution of a competitor peptide (e.g., the unmodified peptide or another modified peptide) before being added to the coated plate. If the antibody binds to the competitor peptide in solution, it will be unable to bind to the coated peptide. Therefore, a lower signal indicates a higher affinity for the competitor. This inverse relationship between signal and affinity is the key to quantifying cross-reactivity.[5][12]

    Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_solution In Solution cluster_binding Binding Step p 1. Coat Plate with Ethenylated Peptide sol 2. Incubate Antibody with Competitor Peptide add 3. Add Antibody/Competitor Mixture to Well p->add wash1 4. Wash add->wash1 sec_ab 5. Add Enzyme-Linked Secondary Antibody wash1->sec_ab wash2 6. Wash sec_ab->wash2 sub 7. Add Substrate wash2->sub read 8. Read Signal (OD) sub->read

    Caption: Workflow for a Competitive ELISA to assess antibody cross-reactivity.

    Step-by-Step Competitive ELISA Protocol:

    • Coating: Dilute the ethenylated peptide to 1-10 µg/mL in a coating buffer (e.g., 0.2 M carbonate-bicarbonate, pH 9.4). Add 100 µL to each well of a high-binding 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.[13]

    • Washing: Aspirate the coating solution and wash the plate 3-4 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[14]

    • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14][15]

    • Competitor Preparation: Prepare serial dilutions of the competitor peptides (ethenylated peptide for the standard curve, unmodified peptide, and other controls) in assay buffer (e.g., blocking buffer).

    • Competition/Incubation: Mix each competitor dilution 1:1 with a fixed, pre-determined concentration of the primary antibody (this concentration should yield approximately 80-90% of the maximum signal in a direct ELISA). Add 100 µL of this mixture to the appropriate wells. Incubate for 1-2 hours at room temperature with gentle agitation.[12]

    • Washing: Repeat step 2.

    • Secondary Antibody: Add 100 µL/well of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

    • Washing: Repeat step 2, performing 4-6 washes this time.

    • Detection: Add 100 µL/well of substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (10-30 minutes). Stop the reaction with 50 µL of stop solution (e.g., 2 M H₂SO₄).[12]

    • Data Acquisition: Read the absorbance (Optical Density, OD) at the appropriate wavelength (e.g., 450 nm for TMB).

    Data Presentation & Interpretation:

    The results are plotted as % Inhibition versus the log of the competitor concentration. The IC50 value—the concentration of competitor required to inhibit 50% of the antibody binding—is calculated for each peptide. A lower IC50 value indicates a higher binding affinity.

    Competitor PeptideModificationIC50 (nM)% Cross-Reactivity
    Peptide-EthenylEthenylated Lysine 15 100%
    Peptide-UnmodifiedUnmodified Lysine18,5000.08%
    Peptide-MethylMethylated Lysine> 50,000<0.03%
    Peptide-AcetylAcetylated Lysine> 50,000<0.03%
    % Cross-Reactivity = (IC50 of Ethenylated Peptide / IC50 of Competitor Peptide) x 100

    In this example, the antibody is highly specific for the ethenylated peptide, with over 1000-fold lower affinity for the unmodified version and negligible binding to other modifications.

    Western Blotting: Specificity in a Complex Environment

    While ELISA is excellent for purified peptides, Western Blotting (WB) assesses antibody specificity in a more biologically relevant context: a complex mixture of total cellular proteins.[16][17] This is crucial for determining if the antibody recognizes the ethenylated target protein without binding to other, unrelated proteins that might share some structural similarity.

    The Causality Behind the Method: Proteins from a cell or tissue lysate (either from a model system treated with an ethenylating agent or from a biological sample) are separated by size using SDS-PAGE.[18] The separated proteins are then transferred to a membrane. The antibody is used to probe this membrane. A single, clean band at the expected molecular weight of the target protein indicates high specificity. Multiple bands or high background suggest cross-reactivity with other proteins in the lysate.[16][19]

    Western_Blot_Workflow prep 1. Sample Preparation (Cell Lysate) sds 2. SDS-PAGE (Protein Separation by Size) prep->sds trans 3. Transfer to Membrane (e.g., PVDF) sds->trans block 4. Blocking trans->block prim 5. Primary Antibody Incubation block->prim sec 6. Secondary Antibody Incubation prim->sec detect 7. Detection (Chemiluminescence/Fluorescence) sec->detect analyze 8. Analysis detect->analyze

    Caption: The standard workflow for a Western Blot experiment.

    Step-by-Step Western Blot Protocol:

    • Sample Preparation: Prepare protein lysates from control cells and cells treated with an ethenylating agent (e.g., chloroacetaldehyde).[20] Determine protein concentration using a standard assay (e.g., BCA).

    • Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[18]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using wet or semi-dry transfer methods.[19]

    • Blocking: Block the membrane for at least 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the anti-ethenyl peptide antibody diluted in blocking buffer. This incubation is typically done overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 5-10 minutes each in wash buffer (TBST) to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP- or fluorophore-conjugated secondary antibody (specific for the primary antibody's host species) for 1 hour at room temperature.

    • Washing: Repeat step 6 to remove unbound secondary antibody.

    • Detection: For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal. For fluorescent antibodies, image using an appropriate fluorescence imager.

    Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

    Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides quantitative data on binding affinity (K_D) and kinetics (the on-rate, k_a, and off-rate, k_d).[21] This level of detail is unmatched by endpoint assays like ELISA and provides deep insight into the binding behavior of an antibody.

    The Causality Behind the Method: SPR measures changes in the refractive index at the surface of a sensor chip.[21] First, the antibody (ligand) is immobilized on the chip. Then, the peptide (analyte) is flowed over the surface. As the peptide binds to the antibody, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is recorded in real-time on a sensorgram. By flowing different concentrations of the ethenylated peptide and the unmodified control peptide over the chip, one can directly compare their binding kinetics and affinities.[22][23] A highly specific antibody will show fast association and slow dissociation (high affinity) with the ethenylated peptide, but little to no binding to the unmodified peptide.

    SPR_Principle cluster_chip SPR Sensor Chip cluster_detection Real-Time Detection ligand 1. Immobilize Antibody (Ligand) analyte 2. Inject Peptide (Analyte) in Flow detect 3. Measure Change in Refractive Index analyte->detect sensorgram 4. Generate Sensorgram (Response vs. Time) detect->sensorgram

    Sources

    A Comparative Guide to the Enzymatic Inhibition of 2-Amino-2-ethenylbutanedioic Acid (Vigabatrin)

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of neuroscience and pharmacology, particularly in the development of antiepileptic drugs (AEDs), the modulation of inhibitory neurotransmission is a cornerstone strategy. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), presents numerous targets for therapeutic intervention.[1] One of the most critical enzymes in this pathway is GABA aminotransferase (GABA-T), responsible for the degradation of GABA.[2] Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory signaling and dampening the excessive neuronal firing characteristic of seizures.[2][3]

    This guide provides an in-depth evaluation of 2-Amino-2-ethenylbutanedioic acid, more commonly known as Vigabatrin or γ-vinyl-GABA (GVG).[4] Vigabatrin is a rationally designed, mechanism-based irreversible inhibitor of GABA-T.[2][4] Its unique "suicide" inhibition mechanism offers a prolonged pharmacodynamic effect that outlasts its plasma half-life, making it a valuable tool for treating refractory complex partial seizures and infantile spasms.[5][6]

    However, the therapeutic landscape is not monolithic. A comprehensive understanding of Vigabatrin's performance necessitates a rigorous comparison against other agents that either target the same enzyme with different potencies and mechanisms or modulate the GABAergic system through alternative pathways. This guide will objectively compare Vigabatrin with other key enzymatic inhibitors and AEDs, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their evaluation of novel and existing anticonvulsant therapies.

    Mechanism of Action: Vigabatrin's Irreversible Inhibition of GABA-T

    GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA to succinic semialdehyde.[7] Vigabatrin, a structural analog of GABA, acts as a substrate for GABA-T.[4] The catalytic process converts Vigabatrin into a reactive intermediate that forms a covalent bond with the PLP cofactor and a lysine residue in the enzyme's active site, leading to irreversible inactivation.[8][9] This mechanism-based inhibition is highly specific and is the foundation of Vigabatrin's therapeutic effect.[4]

    The consequence of this irreversible inhibition is a sustained increase in GABA levels in the brain.[2][3] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, effectively acting as a brake on the excitatory processes that can trigger seizure activity.[2]

    GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_T GABA Transaminase (GABA-T) GABA_vesicle->GABA_T Degradation GABA_synapse GABA GABA_vesicle->GABA_synapse Release SSA Succinic Semialdehyde GABA_T->SSA Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversible Inhibition Krebs Krebs Cycle SSA->Krebs GAT1 GABA Transporter (GAT-1) GAT1->GABA_vesicle GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binding Cl_ion Cl- Influx (Hyperpolarization) GABA_receptor->Cl_ion Leads to

    Figure 1: GABAergic synapse and the point of Vigabatrin inhibition.

    Comparative Analysis of Inhibitory Performance

    To contextualize the performance of Vigabatrin, it is essential to compare it against other compounds with similar or alternative mechanisms of action. This section provides a quantitative and qualitative comparison.

    Head-to-Head with Other GABA-T Inhibitors

    While Vigabatrin is a clinically effective GABA-T inhibitor, other compounds exhibit different inhibitory profiles.

    CompoundType of InhibitionTargetIC50 / KiKey Characteristics & Notes
    Vigabatrin Irreversible (Mechanism-Based)GABA-TIC50: 350 µM[10]Clinically approved antiepileptic. Its effect is long-lasting due to the irreversible nature of inhibition.[5] The S-enantiomer is the pharmacologically active form.[4][11]
    Gabaculine Irreversible (Mechanism-Based)GABA-TIC50: 1.8 µM[10]A potent, naturally occurring neurotoxin. Significantly more potent than Vigabatrin in vitro, but not used clinically due to toxicity.
    γ-acetylenic GABA Irreversible (Mechanism-Based)GABA-TIC50: 150 µM[10]Another mechanism-based inhibitor, more potent than Vigabatrin in vitro.
    Valproic Acid Reversible (Competitive)GABA-T-A broad-spectrum antiepileptic with multiple mechanisms, including weak, competitive inhibition of GABA-T.[12][13]
    Phenylethylidenehydrazine (PEH) Time-dependentGABA-TNot readily availableA metabolite of the antidepressant phenelzine. Shown to increase brain GABA levels, but direct IC50/Ki data is scarce.[8]
    Comparison with Antiepileptics Targeting Other Mechanisms

    The efficacy of Vigabatrin can also be benchmarked against AEDs that modulate GABAergic or glutamatergic signaling through different molecular targets.

    CompoundPrimary Mechanism of ActionTargetKey Characteristics & Notes
    Tiagabine Reuptake InhibitionGABA Transporter (GAT-1)Prevents the reuptake of GABA from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.[1][14] Offers a different kinetic profile of GABA enhancement compared to synthesis/degradation modulators.
    Diazepam Positive Allosteric ModulationGABA-A ReceptorA benzodiazepine that enhances the effect of GABA at the receptor, increasing the frequency of chloride channel opening.[14][15] Used for acute seizure management.
    Phenytoin Sodium Channel BlockadeVoltage-gated Sodium ChannelsA classic AED that stabilizes the inactive state of sodium channels, reducing high-frequency neuronal firing.[16] Does not directly target the GABA system.
    Levetiracetam Synaptic Vesicle ModulationSynaptic Vesicle Protein 2A (SV2A)A widely used AED with a unique mechanism involving the modulation of neurotransmitter release.[14]

    Experimental Protocols for Evaluation

    To ensure scientific integrity, the protocols described herein are designed as self-validating systems. The choice of specific assays and parameters is critical for obtaining reliable and reproducible data.

    In Vitro Evaluation of GABA-T Inhibition

    The most common method for assessing GABA-T inhibition in vitro is a coupled enzyme assay. This approach uses succinic semialdehyde dehydrogenase (SSADH) to convert the product of the GABA-T reaction (succinic semialdehyde) into succinate, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm.[7][9]

    Protocol: Spectrophotometric Coupled Assay for GABA-T Activity

    1. Rationale and Causality:

    • Coupled Reaction: Direct measurement of GABA-T activity is challenging. By coupling it to SSADH, we create a system where the rate of NADPH production is directly proportional to GABA-T activity, provided SSADH is not rate-limiting.[9]

    • Wavelength Selection: NADPH has a distinct absorbance peak at 340 nm, whereas NADP+ does not. This allows for a clear and continuous measurement of the reaction progress.[7]

    • Controls: Including controls without the inhibitor (100% activity) and without the enzyme (background) is crucial for accurate calculation of inhibition.

    2. Materials:

    • Recombinant human GABA-T

    • Succinic semialdehyde dehydrogenase (SSADH)

    • GABA (substrate)

    • α-ketoglutarate (co-substrate)

    • β-NADP+

    • Potassium pyrophosphate buffer (pH 8.5)

    • Test inhibitor (e.g., Vigabatrin) and vehicle (e.g., water, DMSO)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer capable of reading absorbance at 340 nm

    3. Step-by-Step Methodology:

    • Prepare Reagent Master Mix: In potassium pyrophosphate buffer, prepare a master mix containing α-ketoglutarate, β-NADP+, and a non-limiting concentration of SSADH.

    • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., Vigabatrin) in the appropriate vehicle.

    • Assay Setup: To the wells of a 96-well plate, add:

      • 50 µL of the Reagent Master Mix.

      • 10 µL of the test inhibitor dilution or vehicle (for control wells).

      • 20 µL of GABA-T enzyme solution.

    • Pre-incubation (for irreversible inhibitors): Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. This step is critical for time-dependent and irreversible inhibitors.

    • Initiate Reaction: Add 20 µL of GABA solution to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

    • Data Analysis:

      • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

    Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MasterMix Prepare Master Mix (α-KG, NADP+, SSADH) Plate Add Reagents & Inhibitor to Plate MasterMix->Plate InhibitorDilution Prepare Inhibitor Serial Dilutions InhibitorDilution->Plate AddEnzyme Add GABA-T Enzyme Plate->AddEnzyme PreIncubate Pre-incubate (37°C) AddEnzyme->PreIncubate AddSubstrate Initiate with GABA PreIncubate->AddSubstrate ReadAbs Kinetic Read (Abs @ 340nm) AddSubstrate->ReadAbs CalcRate Calculate Reaction Rates (V) ReadAbs->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition PlotCurve Plot Dose-Response Curve CalcInhibition->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

    Figure 2: General workflow for the in vitro GABA-T inhibition assay.

    Determining Kinetic Constants for Irreversible Inhibitors

    For mechanism-based inhibitors like Vigabatrin, determining the IC50 alone is insufficient. A more complete characterization requires the determination of the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[17][18]

    Protocol: Determination of kinact and KI

    1. Rationale and Causality:

    • Time-Dependence: Irreversible inhibition is a time-dependent process. This protocol measures the rate of enzyme activity loss over time at various inhibitor concentrations.

    • Two-Step Mechanism: The model assumes an initial reversible binding step (described by KI) followed by an irreversible inactivation step (described by kinact).[18] By plotting the observed rate of inactivation (kobs) against inhibitor concentration, these two parameters can be disentangled.

    2. Step-by-Step Methodology:

    • Incubation: Incubate the GABA-T enzyme with several concentrations of the irreversible inhibitor (e.g., Vigabatrin) in a time-course experiment.

    • Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each incubation mixture.

    • Dilution & Activity Measurement: Immediately dilute the aliquot into an assay mixture containing the substrates (GABA and α-ketoglutarate) to measure the remaining enzyme activity using the coupled assay described previously. The dilution effectively stops further inactivation during the measurement period.

    • Data Analysis:

      • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

      • Plot the calculated kobs values against the corresponding inhibitor concentrations.

      • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I])

      • From this hyperbolic plot, determine the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor at ½ kinact).[17]

    Irreversible_Kinetics cluster_logic Kinetic Relationship cluster_plot1 Step 1: Determine k_obs cluster_plot2 Step 2: Determine k_inact and K_I Logic E + I  <=>  E·I  ->  E-I Plot1 Plot ln(% Activity) vs. Time for each [Inhibitor] Slope = -k_obs Constants   K_I      k_inact Plot2 Plot k_obs vs. [Inhibitor] Fit to Hyperbolic Equation to find k_inact and K_I Plot1->Plot2 Using k_obs values

    Figure 3: Logical flow for determining kinetic constants of irreversible inhibitors.

    Conclusion

    2-Amino-2-ethenylbutanedioic acid, or Vigabatrin, is a potent and specific mechanism-based inhibitor of GABA-T that serves as an important therapeutic option for certain forms of epilepsy.[6][10] Its irreversible mechanism of action provides a sustained elevation of brain GABA levels, a key factor in its clinical efficacy.[3] However, a comprehensive evaluation reveals a nuanced performance profile. When compared to other GABA-T inhibitors like gabaculine, Vigabatrin is less potent in vitro.[10] Its true value is realized when contrasted with drugs that employ different strategies to enhance GABAergic tone, such as the reuptake inhibitor Tiagabine, or those that act on entirely different systems, like sodium channel blockers.

    The choice of an appropriate inhibitor or AED depends on a multitude of factors, including the specific epilepsy syndrome, the desired kinetic profile, and the potential for off-target effects. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of such compounds, enabling researchers to generate the high-quality, reproducible data necessary for informed decision-making in drug discovery and development. By understanding the causality behind experimental design and adhering to rigorous, self-validating methodologies, the scientific community can continue to refine and expand the therapeutic arsenal against neurological disorders.

    References

    • F.N.M. Naguib, M.H. Kouni, S. Cha, S.A. el Kouni. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

    • Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations. (2026). Patsnap Synapse. [Link]

    • Vigabatrin. (2016). Neupsy Key. [Link]

    • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. (2025). MDPI. [Link]

    • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry. [Link]

    • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

    • GABA transaminase inhibitors. (n.d.). PubMed. [Link]

    • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2025). RSC Medicinal Chemistry. [Link]

    • Mechanisms of action of new antiepileptic drugs. (n.d.). PubMed. [Link]

    • Comparisons of the inhibitory effects of vigabatrin on human and bacterial GABA-T under non-reducing and reducing conditions. (n.d.). ResearchGate. [Link]

    • Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin. (n.d.). PubMed. [Link]

    • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024). Medscape. [Link]

    • Development of a stable-isotope dilution assay for gamma-aminobutyric acid (GABA) transaminase in isolated leukocytes and evidence that GABA and beta-alanine transaminases are identical. (2001). Clinical Chemistry. [Link]

    • What are the molecular and cellular mechanisms of action of VIGABATRIN in SABRIL therapy?. (n.d.). R Discovery. [Link]

    • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]

    • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Taylor & Francis Online. [Link]

    • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2024). ACS Publications. [Link]

    • Mechanisms of action of antiepileptic drugs. (n.d.). PubMed. [Link]

    • The effect of vigabatrin on brain and platelet GABA-transaminase activities. (n.d.). British Journal of Clinical Pharmacology. [Link]

    • What is the mechanism of Vigabatrin?. (2024). Patsnap Synapse. [Link]

    • Spectrophotometric assay of GABA content. (2022). ResearchGate. [Link]

    • Kinetic Studies on the Inhibition of GABA-T by g-Vinyl GABA and Taurine. (2003). Taylor & Francis Online. [Link]

    • Bioassay-guided fractionation of lemon balm (Melissa officinalis L.) using an in vitro measure of GABA transaminase activity. (2009). MedNews.care. [Link]

    • Experimental studies of the influence of vigabatrin on the GABA system. (n.d.). British Journal of Clinical Pharmacology. [Link]

    • GABA transaminase inhibitor. (n.d.). Wikipedia. [Link]

    • Validation and optimisation of human GABA-T activity assay. (A). (n.d.). ResearchGate. [Link]

    • GABA transaminase inhibitor – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

    • Gamma-vinyl GABA (vigabatrin): relationship between dosage, plasma concentrations, platelet GABA-transaminase inhibition, and seizure reduction in epileptic children. (1992). Epilepsia. [Link]

    • A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. (n.d.). Bentham Science. [Link]

    • A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS One. [Link]

    • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. (n.d.). ACS Chemical Neuroscience. [Link]

    • Relationship between transcranial magnetic stimulation measures of intracortical inhibition and spectroscopy measures of GABA and glutamate. (2012). Journal of Neurophysiology. [Link]

    Sources

    Benchmarking the Synthesis of 2-Amino-2-vinylsuccinic Acid: A Comparative Guide to Quaternary α-Vinyl Amino Acid Methodologies

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    2-Amino-2-vinylsuccinic acid is a highly specialized quaternary α-vinyl amino acid. Compounds in this structural class are highly valued in drug development as potent, mechanism-based (suicide) inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as transaminases and amino acid decarboxylases.

    The structural complexity of 2-amino-2-vinylsuccinic acid—featuring a fully substituted α-carbon bearing a vinyl group, an amino group, and a succinic acid backbone—presents a formidable synthetic challenge. The primary obstacle in its synthesis is the installation of the vinyl group without triggering thermal isomerization to the thermodynamically favored α,β-unsaturated derivative (dehydrobutyrine analogs), or causing unintended decarboxylation of the succinate backbone.

    PLPMechanism VinylAA 2-Amino-2-vinylsuccinic Acid (Inhibitor) SchiffBase External Aldimine (Schiff Base Formation) VinylAA->SchiffBase PLP PLP-Dependent Enzyme (Resting State) PLP->SchiffBase Deprotonation α-Proton Abstraction (Blocked in Quaternary AA) SchiffBase->Deprotonation Standard Substrate Isomerization Vinyl Group Activation via Conjugation SchiffBase->Isomerization Quaternary Vinyl AA Covalent Irreversible Covalent Adduct (Suicide Inhibition) Isomerization->Covalent Nucleophilic Attack by Active Site Residue

    Mechanism of PLP-enzyme suicide inhibition by quaternary α-vinyl amino acids.

    Benchmarking the Synthetic Methodologies

    To objectively evaluate the optimal route for synthesizing 2-amino-2-vinylsuccinic acid, we benchmark the classical patent methodology against modern, state-of-the-art synthetic approaches for α-vinyl amino acids.

    Method A: Base-Mediated Alkylation of Schiff Bases (The Historical Benchmark)

    Originally outlined in1 [1], the classical approach relies on the deprotonation of an amino acid Schiff base (derived from aspartic acid) followed by alkylation. Because direct vinylation is electrophilically unfavorable, an ethynyl group is typically introduced and subsequently reduced via Lindlar catalysis.

    • Causality Insight: The use of a Schiff base protects the primary amine while simultaneously increasing the α-proton's acidity via resonance stabilization of the enolate. However, the strongly basic conditions (LDA, -78 °C) often lead to racemic mixtures and low yields due to competing elimination reactions.

    Method B: Pd(II)-Mediated [3,3]-Sigmatropic Rearrangement (The Stereocontrolled Standard)

    Developed by Berkowitz and colleagues (2) [2], this formal sigmatropic route utilizes allylic N-PMP (p-methoxyphenyl) trifluoroacetimidates to construct quaternary centers.

    • Causality Insight: The N-PMP group is critical; its electron-donating nature accelerates Pd(II) coordination compared to standard trichloroacetimidates. This method allows for the stereospecific construction of the quaternary center, making it vastly superior for complex targets like 2-amino-2-vinylsuccinic acid.

    Method C: Continuous-Flow Thermolysis (The Scalable Alternative)

    While primarily applied to tertiary vinylglycines, the continuous-flow thermolysis of methionine sulfoxide (MetO) reported by Monbaliu et al. (3)[3] represents a benchmark in scalability and side-reaction suppression.

    • Causality Insight: Batch thermolysis requires high temperatures (>150 °C) and vacuum, leading to consistent isomerization problems. By utilizing a mesofluidic continuous-flow reactor at 270 °C under 1000 psi, the residence time is drastically minimized. This kinetic control suppresses the thermal [1,3]-shift, preserving enantiomeric purity (>97% ee).

    SynthCompare Start Starting Materials Methionine Methionine Derivatives Start->Methionine Allylic Allylic Alcohols Start->Allylic Schiff Schiff Bases (Aspartate) Start->Schiff Flow Continuous-Flow Thermolysis (270°C) Methionine->Flow Oxidation to MetO Sigma Pd(II) [3,3]-Sigmatropic Rearrangement Allylic->Sigma Imidate Formation Alkylation Base-Mediated Alkylation & Partial Reduction Schiff->Alkylation Deprotonation Target α-Vinyl Amino Acid Derivatives Flow->Target Syn-Elimination Sigma->Target Rearrangement Alkylation->Target Deprotection

    Comparative workflows for the synthesis of α-vinyl amino acid derivatives.

    Comparative Data Analysis

    The following table summarizes the quantitative performance metrics of the three methodologies when applied to the synthesis of α-vinyl amino acids and their quaternary derivatives.

    MethodologyTarget ScopeKey IntermediateReaction ConditionsYield (%)Enantiomeric Excess (ee)Scalability
    Classical Alkylation (US4147873A)Quaternary α-Vinyl AAsSchiff Base EnolateStrong base (LDA), -78 °C, Batch40–55%Racemic (requires enzymatic resolution)Low
    Pd(II) Sigmatropic (Berkowitz et al.)Quaternary α-Vinyl AAsAllylic N-PMP TrifluoroacetimidatePdCl2(MeCN)2 (10 mol%), THF, rt75–85%High (Stereospecific chirality transfer)Medium
    Continuous-Flow (Monbaliu et al.)Tertiary VinylglycinesMethionine Sulfoxide (MetO)270 °C, 1000 psi, Flow Reactor>90%>97% (Retention of chirality)High (up to 46 g/day )

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to verify intermediate formation before proceeding.

    Protocol 1: Pd(II)-Mediated [3,3]-Sigmatropic Rearrangement (Recommended for 2-Amino-2-vinylsuccinic acid analogs)

    This protocol adapts the Berkowitz methodology for the stereocontrolled installation of the quaternary vinyl center.

    Step 1: Formation of the Allylic N-PMP Trifluoroacetimidate

    • Dissolve the appropriately substituted allylic alcohol precursor (1.0 equiv, 10 mmol) in anhydrous dichloromethane (50 mL) under an argon atmosphere.

    • Add N-(p-methoxyphenyl)trifluoroacetimidoyl chloride (1.2 equiv, 12 mmol) and potassium carbonate (1.5 equiv, 15 mmol).

    • Stir at room temperature for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the allylic alcohol spot (stains strongly with KMnO4) and the appearance of a higher Rf UV-active spot confirms imidate formation.

    • Filter through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography to yield the pure imidate.

    Step 2: Pd(II)-Catalyzed Rearrangement

    • Dissolve the purified imidate (1.0 equiv, 5 mmol) in anhydrous THF (25 mL).

    • Add Bis(acetonitrile)palladium(II) chloride [PdCl2(MeCN)2] (0.1 equiv, 0.5 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Validation Check: Extract a 50 µL aliquot, filter through a micro-silica plug, and analyze via 1H-NMR. The shift of the vinyl protons from an allylic environment to an α-vinylic environment (typically presenting as a distinct dd at ~6.0 ppm and two doublets at ~5.3 ppm) confirms successful rearrangement.

    • Concentrate and purify via column chromatography to isolate the protected quaternary α-vinyl amino acid.

    Protocol 2: Continuous-Flow Thermolysis (For Benchmarking Vinyl Group Installation)

    This protocol adapts the Monbaliu methodology, highlighting the kinetic control required to prevent vinyl isomerization.

    Step 1: Oxidation to Sulfoxide

    • Dissolve the protected methionine derivative (1.0 equiv, 20 mmol) in methanol (40 mL).

    • Add an aqueous solution of NaIO4 (1.05 equiv, 21 mmol) dropwise at 0 °C.

    • Stir for 2 hours at room temperature.

    • Validation Check: Analyze via LC-MS. The mass shift of +16 Da confirms quantitative conversion to the sulfoxide (MetO). Filter the precipitated NaIO3 and concentrate the filtrate.

    Step 2: Mesofluidic Thermolysis

    • Prepare a 0.1 M solution of the MetO derivative in anhydrous toluene.

    • Pump the solution through a stainless-steel continuous-flow reactor coil (internal volume: 10 mL) heated to 270 °C.

    • Maintain a system pressure of 1000 psi using a back-pressure regulator to keep toluene in the liquid phase.

    • Set the flow rate to achieve a residence time of exactly 2.5 minutes.

    • Validation Check: Collect the output stream and analyze via Chiral HPLC. The absence of the dehydrobutyrine isomer peak and an ee >97% validates that the residence time was sufficiently short to prevent the thermal[1,3]-shift.

    References

    • Metcalf, B. W., & Jung, M. (1979).
    • Berkowitz, D. B., Wu, B., & Li, H. (2006).
    • Lamborelle, N., Simon, J. F., Luxen, A., & Monbaliu, J. C. M. (2015).

    Sources

    A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Amino Acid Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, novel amino acid derivatives represent a promising and versatile class of therapeutic agents. Their inherent biocompatibility and the vast chemical space they occupy allow for the design of molecules with high specificity and potency against a multitude of biological targets. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, chief among them being the translation of early-stage efficacy data from controlled laboratory settings to complex biological systems. This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation for novel amino acid derivatives, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

    The Crucial Synergy of In Vitro and In Vivo Evaluation

    The preclinical development of any new therapeutic is a multi-stage process that begins with foundational in vitro studies and progresses to more complex in vivo models.[1] This progression is not merely a linear path but a synergistic relationship where each stage informs and refines the next. In vitro assays, conducted outside of a living organism, offer a controlled environment to dissect the molecular mechanisms of a compound's action. They are indispensable for high-throughput screening and initial characterization of a large number of candidates.[2] Conversely, in vivo studies, performed within a living organism, provide a holistic view of a drug's behavior, accounting for the intricate interplay of absorption, distribution, metabolism, and excretion (ADME), as well as its effects on the whole physiological system.[3] For amino acid derivatives, which can be designed to interact with a wide array of biological targets, a carefully orchestrated interplay between in vitro and in vivo testing is paramount for successful clinical translation.[]

    Part 1: In Vitro Efficacy Assessment: The Foundation of Discovery

    The initial evaluation of novel amino acid derivatives begins with a battery of in vitro assays designed to assess their biological activity, potency, and mechanism of action. These assays provide the foundational data necessary to select promising candidates for further development.

    Enzyme Inhibition Assays

    Many amino acid derivatives are designed as enzyme inhibitors.[5] Determining their inhibitory potential is a critical first step.

    Causality Behind Experimental Choices: The choice of enzyme and substrate is dictated by the therapeutic target. The assay conditions, such as pH and temperature, are optimized to mimic physiological conditions and ensure the stability of both the enzyme and the test compound. The inclusion of a known inhibitor as a positive control is essential for validating the assay's performance.[6]

    Experimental Protocol: Colorimetric Enzyme Inhibition Assay [7]

    • Reagent Preparation:

      • Prepare a stock solution of the test amino acid derivative in a suitable solvent (e.g., DMSO).

      • Prepare a stock solution of the target enzyme in an appropriate buffer.

      • Prepare a stock solution of the chromogenic substrate.

      • Prepare a stock solution of a known positive control inhibitor.

    • Assay Procedure (96-well plate format):

      • Add 2 µL of the test compound, positive control, or vehicle (DMSO) to the appropriate wells.

      • Add 178 µL of assay buffer to each well.

      • Add 10 µL of the enzyme solution to each well, except for the blank wells.

      • Pre-incubate the plate at room temperature for 15 minutes.

      • Initiate the reaction by adding 10 µL of the substrate solution to each well.

      • Immediately monitor the change in absorbance at the appropriate wavelength over time using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • Determine the percentage of inhibition for each concentration of the test compound.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

    Cell Viability and Cytotoxicity Assays

    For amino acid derivatives intended for applications such as oncology, assessing their impact on cell viability is crucial.[8] The MTT assay is a widely used colorimetric method for this purpose.[9]

    Causality Behind Experimental Choices: The choice of cell line is critical and should be relevant to the intended therapeutic application. The concentration range of the test compound should be broad enough to determine a dose-response relationship. The incubation time is chosen to allow for the compound to exert its effects without causing non-specific toxicity.

    Experimental Protocol: MTT Cell Viability Assay [10][11][12]

    • Cell Seeding:

      • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the amino acid derivative in cell culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

      • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

      • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Solubilization and Absorbance Measurement:

      • Carefully remove the medium containing MTT.

      • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

      • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

    Antimicrobial Susceptibility Testing

    For amino acid derivatives designed as antimicrobial agents, determining their minimum inhibitory concentration (MIC) is a key efficacy parameter.[13][14]

    Causality Behind Experimental Choices: The choice of bacterial or fungal strains should include both standard reference strains and clinically relevant isolates. The broth microdilution method is a standardized and quantitative approach to determine the MIC.[15][16]

    Experimental Protocol: Broth Microdilution MIC Assay [13]

    • Inoculum Preparation:

      • Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

    • Compound Dilution:

      • Prepare serial two-fold dilutions of the amino acid derivative in a 96-well microtiter plate.

    • Inoculation and Incubation:

      • Inoculate each well with the prepared microbial suspension.

      • Include a positive control (microorganism without compound) and a negative control (broth only).

      • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination:

      • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[15]

    Part 2: In Vivo Efficacy Assessment: The Bridge to Clinical Relevance

    Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism context.[17]

    Oncology: Xenograft Models

    For anticancer amino acid derivatives, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating in vivo efficacy.[18][19][20]

    Causality Behind Experimental Choices: The choice of the cancer cell line and the mouse strain (e.g., nude or SCID) is critical for establishing a relevant tumor model. The route of administration and dosing schedule of the test compound are designed to achieve and maintain therapeutic concentrations at the tumor site. Tumor volume and animal body weight are key parameters for monitoring efficacy and toxicity, respectively.

    Experimental Protocol: Subcutaneous Xenograft Model [18]

    • Cell Implantation:

      • Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.

    • Tumor Growth and Randomization:

      • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

      • Randomize the animals into treatment and control groups.

    • Compound Administration:

      • Administer the amino acid derivative via a relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

      • The control group receives the vehicle.

    • Efficacy and Toxicity Monitoring:

      • Measure tumor volume and animal body weight regularly (e.g., twice a week).

    • Endpoint Analysis:

      • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    Metabolic Disorders: Streptozotocin-Induced Diabetes Model

    For amino acid derivatives targeting metabolic disorders like diabetes, the streptozotocin (STZ)-induced diabetic rat model is widely used.[21][22][23][24][25]

    Causality Behind Experimental Choices: STZ is a chemical that selectively destroys pancreatic β-cells, inducing hyperglycemia and mimicking type 1 diabetes.[22] Blood glucose levels are the primary endpoint for assessing the efficacy of the test compound.

    Experimental Protocol: STZ-Induced Diabetic Rat Model [21]

    • Induction of Diabetes:

      • Administer a single high dose or multiple low doses of STZ to rats via intraperitoneal injection.[23]

    • Confirmation of Diabetes:

      • Monitor blood glucose levels. Animals with fasting blood glucose levels above a certain threshold (e.g., ≥15 mM) are considered diabetic.[21]

    • Treatment and Monitoring:

      • Administer the amino acid derivative to the diabetic rats.

      • Monitor blood glucose levels and other relevant metabolic parameters over the course of the treatment.

    Infectious Diseases: Murine Infection Models

    To evaluate the in vivo efficacy of antimicrobial amino acid derivatives, murine infection models are employed.[26][27][28][29][30]

    Causality Behind Experimental Choices: The choice of pathogen and the site of infection (e.g., thigh, lung, skin) should be relevant to the intended clinical application.[26][30] The bacterial load in the infected tissue is the primary endpoint for efficacy.

    Experimental Protocol: Murine Thigh Infection Model [30]

    • Induction of Neutropenia (if required):

      • Administer cyclophosphamide to induce neutropenia, making the mice more susceptible to infection.[28]

    • Infection:

      • Inject a standardized inoculum of the pathogen into the thigh muscle of the mice.

    • Treatment:

      • Administer the amino acid derivative at various doses and schedules.

    • Endpoint Analysis:

      • At a predetermined time point, euthanize the animals, excise the infected thigh muscle, homogenize it, and perform serial dilutions to determine the bacterial load (colony-forming units per gram of tissue).[30]

    Part 3: Comparative Analysis and Data Interpretation

    A direct comparison of in vitro and in vivo data is essential for making informed decisions in the drug development process.

    Comparative Data Summary
    ParameterIn Vitro AssayIn Vivo ModelKey Comparison Point
    Potency IC50 (half-maximal inhibitory concentration)ED50 (half-maximal effective dose)Correlation between cellular potency and whole-organism efficacy.
    Therapeutic Index CC50 (half-maximal cytotoxic concentration) / IC50TD50 (half-maximal toxic dose) / ED50Assessment of the compound's safety margin.
    Mechanism of Action Target engagement, pathway modulationBiomarker modulation in tissue samplesConfirmation of the intended biological effect in a physiological context.
    Pharmacokinetics Not applicableAUC, Cmax, T1/2Understanding the exposure-response relationship.[31][32][33]

    Visualizing the Path Forward

    Experimental Workflow for Efficacy Evaluation

    G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Primary Screening Primary Screening Enzyme Inhibition Enzyme Inhibition Primary Screening->Enzyme Inhibition Cell Viability Cell Viability Primary Screening->Cell Viability Antimicrobial Activity Antimicrobial Activity Primary Screening->Antimicrobial Activity IC50 Determination IC50 Determination Enzyme Inhibition->IC50 Determination Cell Viability->IC50 Determination Antimicrobial Activity->IC50 Determination Lead Candidate Selection Lead Candidate Selection IC50 Determination->Lead Candidate Selection Animal Model Selection Animal Model Selection Lead Candidate Selection->Animal Model Selection Promising In Vitro Profile Oncology Model Oncology Model Animal Model Selection->Oncology Model Metabolic Model Metabolic Model Animal Model Selection->Metabolic Model Infection Model Infection Model Animal Model Selection->Infection Model Dose-Response Study Dose-Response Study Oncology Model->Dose-Response Study Metabolic Model->Dose-Response Study Infection Model->Dose-Response Study Efficacy Assessment Efficacy Assessment Dose-Response Study->Efficacy Assessment Go/No-Go Decision Go/No-Go Decision Efficacy Assessment->Go/No-Go Decision

    Caption: General workflow for evaluating the efficacy of novel amino acid derivatives.

    Hypothetical Signaling Pathway Inhibition

    G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Amino Acid Derivative Inhibitor Amino Acid Derivative Inhibitor Amino Acid Derivative Inhibitor->RAF

    Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a novel amino acid derivative.

    Conclusion

    The evaluation of novel amino acid derivatives requires a rigorous and multi-faceted approach that leverages the strengths of both in vitro and in vivo methodologies. While in vitro assays provide essential information on potency and mechanism of action at a molecular and cellular level, in vivo studies are indispensable for understanding the compound's efficacy and safety in a complex physiological system. A thorough understanding of the experimental protocols and the rationale behind them, as outlined in this guide, will empower researchers to make data-driven decisions and successfully advance promising new therapies from the laboratory to the clinic.

    References

    • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. (2025, December 20). PMC.
    • Cell Viability Assay (MTT Assay) Protocol. (2023, October 21). protocols.io.
    • STZ-Induced Diabetes Model – Protocol. NDI Neuroscience.
    • MTT assay protocol. Abcam.
    • Streptozotocin induced Diabetes: Protocols & Experimental Insights.
    • MTT Assay Protocol for Cell Viability and Prolifer
    • Cell viability assays: MTT assay application and protocol. (2017, May 1). Quartzy.
    • Cell Viability Assays. (2013, May 1). NCBI Bookshelf.
    • Streptozotocin-Induced Diabetic Models in Mice and Rats. (2015, September 15).
    • in vivo Pharmacokinetic & Pharmacodynamic Studies.
    • A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds.
    • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PMC.
    • Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections. (2022, September 7). Frontiers.
    • Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommend
    • Application Notes and Protocols for Enzyme Inhibition Assays using 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
    • Establishing a Murine Model of Infection for Testing Contezolid Efficacy. Benchchem.
    • Streptozotocin-Induced Diabetic Models in Mice and R
    • Amino acid supplementation enhances in vivo efficacy of lipid nanoparticle-mediated mRNA delivery in preclinical models. (2026, March 11). PubMed.
    • In vivo pharmacokinetics, biodistribution and antitumor effect of amphiphilic poly(L-amino acids)
    • Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. Benchchem.
    • Amino Acid Racemase Enzyme Assays. (2014, May 5). Bio-protocol.
    • Systematic assessment of streptozotocin-induced diabetic metabolic alterations in r
    • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (2002, April 22). PubMed.
    • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Compar
    • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed.
    • Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. (2016, February 27).
    • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC.
    • Novel aminochromone derivative inhibits tumor growth on xenograft model of lung cancer in mice. PMC.
    • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. (2024, May 14).
    • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
    • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020, December 1). MDPI.
    • In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.
    • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
    • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PMC.
    • In Vivo PK Studies.
    • Novel fluorinated amino acid derivatives as potent antitumor agents against MCF-7 and HepG2 cells: Synthesis, characterization, in vitro assays and molecular docking studies. (2026, March 16).
    • Intake of Special Amino Acids Mixture Leads to Blunted Murine Colon Cancer Growth In Vitro and In Vivo. (2024, July 18). MDPI.
    • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience.
    • Pharmacokinetic and pharmacodynamic considerations for the next gener
    • Efficacy Models | In Vivo Pharmacology Services. WuXi Biologics.
    • Fluorescent d-amino Acid-Based Approach Enabling Fast and Reliable Measure of Antibiotic Susceptibility in Bacterial Cells. (2024, December 12).
    • Synthesis and antitubercular activity of novel amino acid deriv
    • Applications of Amino Acid Derivatives in Next-Gener
    • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux.
    • Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Chemistry.

    Sources

    Confirming the Mechanism of Action of 2-Vinyl-Aspartic Acid: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of mechanism-based enzyme inactivation, 2-vinyl-aspartic acid ( α -vinylaspartate) stands out as a highly specific suicide inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably Aspartate Aminotransferase (AST) . Unlike reversible competitive inhibitors, 2-vinyl-aspartic acid hijacks the enzyme's own catalytic machinery to trigger an irreversible covalent modification.

    As a Senior Application Scientist, I have designed this guide to move beyond theoretical mechanisms and provide a field-proven, self-validating experimental framework. Here, we will objectively compare 2-vinyl-aspartic acid against other standard AST inhibitors and detail the exact protocols required to confirm its mechanism of action (MoA) with high scientific integrity.

    Part 1: The Causality of Inactivation (Mechanistic Basis)

    To confirm the MoA, we must first understand the causality of the chemical events. 2-vinyl-aspartic acid does not simply bind and block the active site; it acts as a "Trojan Horse."

    • Aldimine Formation : The inhibitor enters the active site and forms an external aldimine with the PLP cofactor.

    • Alpha-Deprotonation : The enzyme's active-site base abstracts the alpha-proton, a normal step in transamination. However, this generates a ketimine intermediate.

    • Michael Acceptor Generation : The presence of the vinyl group allows the intermediate to isomerize into a highly reactive α,β -unsaturated enamine.

    • Covalent Alkylation : This enamine acts as a potent Michael acceptor. A proximal nucleophile—typically the ϵ -amino group of the active-site lysine (e.g., Lys258 in AST)—attacks the double bond, forming an irreversible covalent adduct .

    MoA E Holoenzyme (PLP-Lys258) A External Aldimine (2-Vinyl-Aspartate) E->A Substrate Binding B Alpha-Deprotonation (Ketimine Formation) A->B Base Catalysis C Michael Acceptor (Enamine Isomer) B->C Electron Rearrangement D Irreversible Adduct (Alkylated Lys258) C->D Nucleophilic Attack

    Diagram 1: Mechanistic pathway of PLP-dependent suicide inhibition by 2-vinyl-aspartic acid.

    Part 2: Comparative Performance Matrix

    When developing assays, it is critical to benchmark 2-vinyl-aspartic acid against alternative inhibitors. While Aminooxyacetate (AOA) is a classic pan-aminotransferase inhibitor, it acts via reversible oxime formation. In contrast, vinyl-derivatives like L-vinylglycine and L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) act via irreversible suicide inhibition .

    InhibitorPrimary TargetMechanism of ActionReversibility (Dialysis)Kinetic Hallmark
    2-Vinyl-Aspartic Acid AST (High Specificity)Suicide Inhibition (Michael Addition)IrreversibleTime-dependent kinact​
    L-Vinylglycine AST / ALT (Moderate)Suicide Inhibition (Michael Addition)IrreversibleTime-dependent kinact​
    Aminooxyacetate (AOA) Pan-AminotransferasesOxime Formation with PLPPartially ReversibleRapid equilibrium binding
    AMB Toxin ASTSuicide Inhibition (Addition-Elimination)IrreversibleTime-dependent kinact​

    Table 1: Comparative profiling of AST inhibitors based on mechanistic and kinetic properties.

    Part 3: Self-Validating Experimental Protocols

    To definitively confirm the MoA of 2-vinyl-aspartic acid, we must employ a self-validating system. A single assay is prone to artifacts (e.g., cofactor depletion mimicking irreversible inhibition). The following three-tiered workflow ensures that every mechanistic claim is orthogonally verified.

    Protocol 1: Time-Dependent Inactivation & Jump-Dilution Assay

    Purpose : To establish that inhibition is time-dependent and irreversible, differentiating it from competitive binding. Causality : Suicide inhibitors require catalytic turnover to form the reactive intermediate. Thus, inhibition increases over time and cannot be reversed by removing the free inhibitor.

    • Incubation : Incubate 10 nM purified AST with varying concentrations of 2-vinyl-aspartic acid (10 µM - 1 mM) in 50 mM HEPES buffer (pH 7.5) at 25°C.

    • Aliquoting : Remove aliquots at standard time intervals (e.g., 0, 5, 10, 20, 30 minutes).

    • Jump-Dilution : Dilute the aliquots 100-fold into an assay buffer containing saturating substrates (L-aspartate and α -ketoglutarate) and MDH/NADH coupling enzymes.

    • Validation Check : If the enzyme remains inactive post-dilution, the binding is irreversible. Calculate the kinact​ and KI​ from the pseudo-first-order inactivation curves.

    Protocol 2: Spectrophotometric Tracking of the PLP-Adduct

    Purpose : To confirm that the PLP cofactor is chemically engaged during inactivation. Causality : The internal aldimine of AST absorbs strongly at ~362 nm. Alkylation of the active site lysine disrupts this conjugated system, shifting the absorbance.

    • Baseline Scan : Record the UV-Vis spectrum of 20 µM AST (300–500 nm). A distinct peak at 362 nm should be visible.

    • Reaction : Add 200 µM 2-vinyl-aspartic acid to the cuvette.

    • Kinetic Monitoring : Scan the spectrum every 2 minutes for 30 minutes.

    • Validation Check : Observe the decay of the 362 nm peak and the emergence of a new peak at ~335 nm, characteristic of the substituted aldimine/ketimine adduct . If the 362 nm peak disappears without a 335 nm peak forming, the cofactor may have simply dissociated (invalidating the suicide MoA).

    Protocol 3: LC-MS/MS Peptide Mapping

    Purpose : To definitively identify the site of covalent attachment. Causality : If the MoA is a Michael addition to the active site nucleophile, mass spectrometry will reveal a specific mass shift corresponding to the inhibitor on a single residue.

    • Digestion : Denature the inactivated AST complex using 8M urea, reduce with 10 mM DTT, alkylate with 50 mM iodoacetamide, and digest overnight with Trypsin.

    • Desalting : Clean the resulting peptides using C18 Spin Columns.

    • LC-MS/MS Analysis : Run the sample on a high-resolution Q-TOF or Orbitrap mass spectrometer.

    • Validation Check : Search the data for the AST sequence with a variable modification on Lysine residues corresponding to the exact mass of 2-vinyl-aspartic acid. Confirmation of modified Lys258 (or the equivalent active site Lysine) provides absolute proof of the MoA .

    Workflow Step1 1. Time-Dependent Incubation Step2 2. Jump-Dilution / Dialysis Step1->Step2 Test Reversibility Step3 3. UV-Vis Spectrometry (335 nm Shift) Step1->Step3 Monitor Cofactor Step4 4. Proteolytic Digestion Step3->Step4 Confirm Covalent Bond Step5 5. LC-MS/MS Peptide Mapping Step4->Step5 Identify Modified Residue

    Diagram 2: Self-validating experimental workflow for confirming suicide inhibition.

    Conclusion

    Confirming the mechanism of action of 2-vinyl-aspartic acid requires more than observing a drop in enzymatic activity. By combining kinetic jump-dilution assays, spectrophotometric tracking, and precise LC-MS/MS peptide mapping, researchers can build a self-validating data package. This orthogonal approach ensures that the observed inhibition is definitively attributed to the PLP-dependent Michael addition pathway, ensuring high confidence in drug development and mechanistic enzymology pipelines.

    References

    • Gehring H, Rando RR, Christen P. "Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine." Biochemistry, 1977.[Link]

    • Rando RR, Relyea N, Cheng L. "Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid." Journal of Biological Chemistry, 1976.[Link]

    Safety Operating Guide

    2-Amino-2-ethenylbutanedioic acid proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in chemical safety and laboratory operations, managing the lifecycle of unnatural amino acids requires more than just following a checklist—it requires a mechanistic understanding of the molecule.

    2-Amino-2-ethenylbutanedioic acid (also known as 2-amino-2-vinylsuccinic acid) is an amino acid derivative featuring a succinic acid backbone substituted with a primary amine and an ethenyl (vinyl) group at the C2 position. Because it is frequently utilized in drug development as an enzymatic probe or structural analog, laboratory personnel must be equipped with precise, self-validating protocols for its safe handling, spill remediation, and disposal.

    Physicochemical Profile & Operational Causality

    To safely dispose of any chemical, we must first understand how its molecular structure dictates its macroscopic behavior. The table below summarizes the critical data that informs our disposal strategy.

    Table 1: Physicochemical Properties & Waste Stream Compatibility

    PropertyValue / CharacteristicOperational Implication
    CAS Number 152884-33-8Unique identifier required for EH&S waste manifesting[1].
    Molecular Formula C₆H₉NO₄Non-halogenated organic; safe for standard high-temperature incineration.
    Molecular Weight 159.14 g/mol Used to calculate molarity and buffering capacity in aqueous waste streams.
    Acid-Base Profile Zwitterionic (pKa ~2–4, ~9–10)Auto-acidifies unbuffered solutions; requires pH adjustment (5–9) prior to aqueous disposal[1].
    Physical State Solid (Powder)High risk of aerosolization during spills; strictly prohibits dry sweeping[2].

    Mechanistic Safety Principles:

    • Avoidance of Oxidative Halogens: While sodium hypochlorite (bleach) is a ubiquitous laboratory decontaminant, it must never be used on 2-amino-2-ethenylbutanedioic acid spills. The primary amine at the C2 position will react rapidly with hypochlorite to generate volatile, highly toxic chloramines.

    • pH-Dependent Reactivity: The molecule possesses two carboxylic acid groups. In unbuffered aqueous solutions, the compound will drop the pH significantly. If bulked directly into a general aqueous waste carboy, this acidic environment can catalyze unwanted reactions with other organic effluents[3].

    Emergency Spill Response Protocol

    When a solid spill occurs, the primary operational goal is to prevent the aerosolization of the fine powder, which poses a severe respiratory inhalation risk.

    Step-by-Step Solid Spill Remediation:

    • Isolate and Assess: Immediately restrict access to the spill area. Determine if the spill is minor (manageable by lab personnel) or major (requiring EH&S intervention)[4].

    • Don Appropriate PPE: Equip standard safety goggles, a laboratory coat, and double-layered nitrile gloves. If the spill is outside a fume hood, don an N95 or P100 particulate respirator to protect against aerosolized API dust.

    • Dampen the Spill (Causality Step): Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, gently mist the powder with a dilute, neutral detergent solution or water. The liquid breaks the surface tension and binds the powder into a heavy, manageable slurry[2].

    • Mechanical Collection: Using a disposable plastic scoop or bench scraper, push the dampened slurry from the outside edges toward the center to prevent spreading the contamination[2]. Transfer the material into a rigid, wide-mouth polyethylene hazardous waste container.

    • Decontamination & Self-Validation: Wash the affected surface with the neutral detergent solution.

      • Self-Validation Step: After cleaning, wipe the surface with a clean, damp white paper towel. If any residue or discoloration is visible on the towel, repeat the detergent wash until the towel remains pristine. Place all used towels into the solid waste container[4].

    Waste Segregation & Disposal Workflows

    Laboratory chemical waste must be rigorously segregated to prevent incompatible reactions and comply with environmental regulations. 2-Amino-2-ethenylbutanedioic acid is classified as a non-halogenated organic acid.

    Workflow A: Solid Waste & Consumables

    Contaminated consumables (weigh boats, pipette tips, gloves, and spill cleanup materials) must not be placed in general trash[4].

    • Collect all solid waste in a rigid container lined with a heavy plastic bag (minimum 4 mil thickness)[4].

    • Seal the bag using the gooseneck method (twist the top, fold it over, and tape it securely).

    • Label the container explicitly as "Hazardous Waste: Non-Halogenated Solid Organic Acid (2-Amino-2-ethenylbutanedioic acid)."

    • Store in the designated Satellite Accumulation Area (SAA) for EH&S high-temperature incineration.

    Workflow B: Aqueous Waste (Self-Validating)

    Aqueous solutions of non-toxic organic acids must be segregated from chlorinated solvents and inorganic acids[3].

    • Pre-Neutralization: Before transferring the solution to the bulk aqueous waste carboy, slowly add 1M NaOH dropwise while stirring.

    • Self-Validation Step: Use a calibrated pH meter or universal indicator strips to confirm the pH is stable between 5.0 and 9.0 for at least 3 minutes. This ensures the succinic acid backbone is fully deprotonated and will not reactively acidify the bulk waste carboy.

    • Transfer the neutralized solution into a polyethylene carboy labeled "Aqueous Waste - Non-Hazardous Organic Acids."

    Workflow C: Mixed Organic Waste

    If the compound is dissolved in organic solvents (e.g., DMSO or methanol for biological assays) at a concentration greater than 10%:

    • Do not attempt to neutralize or separate the mixture.

    • Transfer directly into a designated, grounded flammable/organic waste carboy[3].

    • Ensure the waste label clearly lists all constituent solvents and the exact percentage of the amino acid derivative.

    Waste Routing Decision Matrix

    To streamline laboratory operations and prevent improper disposal, follow this visual decision matrix for 2-Amino-2-ethenylbutanedioic acid waste streams.

    WasteRouting Start 2-Amino-2-ethenylbutanedioic Acid Waste State Determine Physical State Start->State Solid Solid Powder & Contaminated Consumables State->Solid Dry Waste Aqueous Aqueous / Solvent Solutions State->Aqueous Liquid Waste SolidBin Non-Halogenated Solid Organic Waste Solid->SolidBin AqueousCheck Contains Organic Solvents? (e.g., DMSO) Aqueous->AqueousCheck Incineration High-Temperature Incineration (EH&S) SolidBin->Incineration MixedWaste Mixed Aqueous/Organic Waste Carboy AqueousCheck->MixedWaste Yes (>10%) AqueousWaste Aqueous Waste Carboy (Adjust to pH 5-9) AqueousCheck->AqueousWaste No (<10%) MixedWaste->Incineration AqueousWaste->Incineration

    Decision matrix for 2-Amino-2-ethenylbutanedioic acid waste segregation.

    References

    • 2-Amino-2-ethenylbutanedioic acid | 152884-33-8 | Benchchem Benchchem
    • Laboratory chemical waste disposal guidelines - University of Otago University of Otago
    • Spills, Leaks, and Releases - Environmental Health and Safety - Iowa State University Iowa St
    • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS - Cal Poly California Polytechnic St

    Sources

    Personal protective equipment for handling 2-Amino-2-ethenylbutanedioic acid

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a discipline rooted in molecular causality. For researchers, analytical chemists, and drug development professionals handling specialized amino acid derivatives like 2-Amino-2-ethenylbutanedioic acid (CAS 152884-33-8), understanding the physicochemical properties of the molecule is the foundation of a robust operational protocol.

    This guide provides a self-validating system for the safe handling, solubilization, and disposal of this compound, ensuring that every safety measure inherently verifies the operational integrity of your experiment.

    Chemical Profile & Mechanistic Rationale

    Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the molecule's structural vulnerabilities and reactive potential. 2-Amino-2-ethenylbutanedioic acid features a succinic acid (butanedioic acid) backbone substituted with an amino group and a reactive ethenyl (vinyl) group at the C2 position (1)[1].

    Table 1: Physicochemical Properties & Operational Implications

    PropertyValueOperational Implication
    CAS Number 152884-33-8Unique identifier for inventory and SDS tracking.
    Molecular Formula C₆H₉NO₄Indicates a highly polar, dual-carboxyl structure.
    Molecular Weight 159.14 g/mol Required for precise molarity calculations in biological assays.
    pKa (Estimated) ~2–4 (COOH), ~9–10 (NH₂)Dictates zwitterionic solubility; requires pH-controlled buffers.
    Storage Temp. 2–8°CPrevents degradation/polymerization of the reactive ethenyl group.

    Mechanistic Insight: The dual carboxylic acids make the compound a mild acid in aqueous solution, necessitating strict eye protection against acidic irritation. Furthermore, the ethenyl group introduces a site vulnerable to oxidation, mandating storage in airtight containers away from oxidizing agents at 2–8°C (1)[1].

    Personal Protective Equipment (PPE) Matrix

    Every piece of PPE serves as a targeted barrier against a specific molecular hazard. Do not substitute these requirements.

    • Hand Protection: Nitrile Gloves (≥4 mil thickness).

      • Causality: Nitrile provides an excellent chemical barrier against both the solid acidic powder and the polar organic solvents (e.g., DMSO) systematically used to solubilize this compound for assays (1)[1].

    • Eye Protection: Chemical-Resistant Splash Goggles.

      • Causality: The acidic nature of the butanedioic acid backbone poses a severe irritation risk to ocular mucosa upon accidental contact or aerosolization. Safety glasses with side shields are insufficient.

    • Respiratory Protection: Fume Hood (Face velocity 80-100 FPM).

      • Causality: Weighing fine powders creates aerosolization risks. The fume hood prevents inhalation of the active compound, which is critical given the specialized nature of novel α-vinyl amino acid derivatives (2)[2].

    • Body Protection: Standard Laboratory Coat.

      • Causality: A cotton/polyester blend lab coat prevents dermal transfer and localized skin irritation from acidic dust.

    Standard Operating Procedure: Handling & Solubilization

    This step-by-step methodology ensures that the compound is handled without compromising its structural integrity or operator safety.

    Step 1: Pre-Operation Verification

    • Validate fume hood airflow (target: 80-100 FPM).

    • Don all prescribed PPE.

    • Remove the primary container from 2–8°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

      • Causality: This prevents atmospheric moisture condensation on the potentially hygroscopic powder, which could initiate premature hydrolysis.

    Step 2: Weighing and Transfer

    • Use an anti-static weighing boat and a grounded micro-spatula.

      • Causality: Minimizing electrostatic dispersion prevents the powder from aerosolizing into the operator's breathing zone.

    • Record the mass and promptly seal the primary container to limit oxygen exposure.

    Step 3: Solubilization Strategy

    • Due to the zwitterionic nature of the amino acid, systematically vary solvent polarity to achieve optimal dissolution (1)[1].

    • For biological assays, dissolve the pre-weighed powder initially in a minimal volume of pure DMSO.

    • Gradually dilute with an aqueous buffer (e.g., PBS, pH 7.4) while vortexing gently until visually clear.

    Step 4: Post-Operation Decontamination

    • Wipe down the analytical balance and fume hood surface with a damp paper towel, followed by a 70% ethanol wipe, to capture any residual micro-particulates.

    Workflow A Pre-Operation Verify Fume Hood & PPE B Thermal Equilibration (Desiccator) A->B C Weighing & Transfer (Anti-static tools) B->C D Solubilization (DMSO / Buffer) C->D E Post-Op Decontamination (70% EtOH) D->E

    Standard Operating Workflow for 2-Amino-2-ethenylbutanedioic Acid handling.

    Emergency Response and Disposal Logistics

    A self-validating safety system must account for operational failures, such as accidental spills. Immediate rinsing and access to the SDS are critical emergency procedures (1)[1].

    Spill Response Protocol:

    • Isolate: Restrict access to the immediate spill area.

    • Assess: Determine if the spill is dry powder or a solubilized liquid.

    • Contain & Recover:

      • Solid Spills: Do not sweep dry. Cover the powder with damp absorbent paper to prevent aerosolization, then carefully gather the material into a designated hazardous waste bag.

      • Liquid Spills: Absorb with inert materials (e.g., universal absorbent pads or vermiculite).

    • Neutralize & Clean: Wash the affected area with copious amounts of water to dilute residual acidity, followed by a 70% ethanol wipe.

    Waste Disposal Plan:

    • Aqueous Waste: Adjust the pH of aqueous solutions to neutral (pH 6-8) before routing to the aqueous hazardous waste stream. Ensure no reactive oxidizing agents are present in the same carboy.

    • Organic Waste: Solutions containing DMSO or other organic solvents must be disposed of in a "Halogen-Free Organic Waste" receptacle.

    • Solid Waste: Contaminated gloves, weighing boats, and absorbent pads must be placed in a sealed, labeled chemical solid waste bin.

    SpillResponse Spill Spill Detected Isolate Area Assess Assess State (Solid vs. Solution) Spill->Assess Solid Solid Spill Dampen to Prevent Aerosols Assess->Solid Liquid Liquid Spill Deploy Inert Absorbents Assess->Liquid Waste Hazardous Waste Segregation Solid->Waste Liquid->Waste Rinse Surface Decontamination (Water -> EtOH Rinse) Waste->Rinse

    Emergency spill response and waste disposal decision matrix.

    References

    • Benchchem. "2-Amino-2-ethenylbutanedioic acid | 152884-33-8". Benchchem.
    • Google Patents. "US4147873A - α-Vinyl derivatives of α-amino acids". Google Patents.

    Sources

    ×

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。